Technical Documentation Center

3-(Difluoromethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Difluoromethyl)morpholine

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Difluoromethyl)morpholine for Advanced Drug Discovery

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a thorough examination of the synthesis and characterization of 3-(difluoromethyl)mo...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a thorough examination of the synthesis and characterization of 3-(difluoromethyl)morpholine. As a fluorinated heterocyclic scaffold, this compound is of increasing importance in the design of novel therapeutics. The strategic introduction of the difluoromethyl group into the morpholine framework can significantly alter the physicochemical and pharmacological profiles of parent molecules, rendering this building block a high-value asset in the pursuit of innovative drug candidates. This document details scientifically grounded synthetic strategies, comprehensive experimental protocols, and robust characterization methodologies to facilitate its application in research and development.

The Strategic Importance of the Difluoromethyl Moiety in Morpholine Scaffolds

The morpholine ring is a well-established "privileged scaffold" in the field of medicinal chemistry, frequently incorporated into approved pharmaceutical agents due to its advantageous properties, which include metabolic stability and enhanced aqueous solubility.[1][2] A key strategy in modern drug design is the integration of fluorine-containing functional groups, with the difluoromethyl (CHF2) group being particularly prominent. The CHF2 group is a versatile bioisostere for functional groups such as hydroxyl, thiol, or amine, and its ability to act as a lipophilic hydrogen bond donor can foster more potent interactions with biological targets.[3]

The precise positioning of a difluoromethyl group at the 3-position of the morpholine ring imparts a unique set of beneficial attributes:

  • pKa Modulation: The inherent electron-withdrawing character of the CHF2 group serves to decrease the basicity of the morpholine nitrogen. This modification is often crucial for optimizing drug absorption profiles and minimizing potential off-target activities.

  • Enhanced Metabolic Fortitude: The carbon-fluorine bond is substantially more stable than a carbon-hydrogen bond, bestowing the difluoromethyl group with a high degree of resistance to metabolic breakdown.

  • Increased Lipophilicity: The presence of the CHF2 group can elevate the lipophilicity of a molecule, which may, in turn, improve its capacity to traverse cellular membranes.

  • Conformational Rigidity: The steric demand of the difluoromethyl group can impose a preferred conformation upon the morpholine ring, a feature that can be leveraged to refine the binding affinity and selectivity for a specific biological target.

This guide aims to provide a detailed exposition of the synthesis and characterization of 3-(difluoromethyl)morpholine, equipping researchers with the essential knowledge to seamlessly integrate this valuable structural motif into their drug discovery endeavors.

Synthetic Approaches to 3-(Difluoromethyl)morpholine

The synthesis of 3-(difluoromethyl)morpholine presents a greater challenge than its non-fluorinated analog, primarily due to the specialized reagents and stringent reaction conditions required for the introduction of the difluoromethyl group. Herein, a plausible and robust synthetic methodology is proposed, drawing upon established procedures for the synthesis of analogous fluorinated and non-fluorinated morpholine derivatives.[4][5]

A logical deconstruction of the target molecule, 3-(difluoromethyl)morpholine, points to the cyclization of a suitably functionalized amino alcohol precursor that already bears the critical difluoromethyl substituent.

G 3-(Difluoromethyl)morpholine 3-(Difluoromethyl)morpholine N-protected 2-amino-3,3-difluoropropan-1-ol derivative N-protected 2-amino-3,3-difluoropropan-1-ol derivative 3-(Difluoromethyl)morpholine->N-protected 2-amino-3,3-difluoropropan-1-ol derivative Cyclization 2-(N-protected-amino)-3,3-difluoropropanal 2-(N-protected-amino)-3,3-difluoropropanal N-protected 2-amino-3,3-difluoropropan-1-ol derivative->2-(N-protected-amino)-3,3-difluoropropanal Reduction N-protected serine derivative N-protected serine derivative 2-(N-protected-amino)-3,3-difluoropropanal->N-protected serine derivative Oxidation & Fluorination

Caption: Retrosynthetic analysis of 3-(difluoromethyl)morpholine.

The outlined synthetic pathway initiates from a commercially available and cost-effective starting material, a protected serine derivative. The key transformation involves the introduction of the difluoromethyl group through a deoxofluorination reaction.

G cluster_0 Synthesis of 3-(Difluoromethyl)morpholine N-Boc-L-serine methyl ester N-Boc-L-serine methyl ester N-Boc-L-serinal N-Boc-L-serinal N-Boc-L-serine methyl ester->N-Boc-L-serinal 1. DIBAL-H N-Boc-3,3-difluoro-L-alaninal N-Boc-3,3-difluoro-L-alaninal N-Boc-L-serinal->N-Boc-3,3-difluoro-L-alaninal 2. DAST N-Boc-2-amino-3,3-difluoropropan-1-ol N-Boc-2-amino-3,3-difluoropropan-1-ol N-Boc-3,3-difluoro-L-alaninal->N-Boc-2-amino-3,3-difluoropropan-1-ol 3. NaBH4 2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol 2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol N-Boc-2-amino-3,3-difluoropropan-1-ol->2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol 4. Deprotection & Alkylation 3-(Difluoromethyl)morpholine 3-(Difluoromethyl)morpholine 2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol->3-(Difluoromethyl)morpholine 5. H2SO4

Caption: Proposed synthetic workflow for 3-(difluoromethyl)morpholine.

Step 1: Oxidation of N-Boc-L-serine methyl ester to N-Boc-L-serinal

This transformation involves the precise reduction of the ester functionality to the corresponding aldehyde.

  • Protocol: In a flask maintained under an inert atmosphere, a solution of N-Boc-L-serine methyl ester (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) is added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the sequential slow addition of methanol and a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to ambient temperature and stirred vigorously until the formation of two distinct, clear layers. The organic phase is separated, and the aqueous phase is extracted with DCM. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-L-serinal, which is carried forward to the subsequent step without additional purification.

Step 2: Deoxofluorination to N-Boc-3,3-difluoro-L-alaninal

This pivotal step facilitates the introduction of the difluoromethyl moiety.

  • Protocol: Caution: Diethylaminosulfur trifluoride (DAST) is a toxic and moisture-sensitive reagent that must be handled with extreme caution within a well-ventilated fume hood.[5] The crude N-Boc-L-serinal from the preceding step is dissolved in anhydrous DCM under an inert atmosphere and cooled to -78 °C. DAST (1.5 equivalents) is added dropwise. The reaction is permitted to gradually warm to room temperature and is stirred for 16 hours. The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Step 3: Reduction to N-Boc-2-amino-3,3-difluoropropan-1-ol

The aldehyde is reduced to the corresponding primary alcohol.

  • Protocol: To a solution of N-Boc-3,3-difluoro-L-alaninal (1.0 equivalent) in methanol at 0 °C, sodium borohydride (NaBH4, 1.2 equivalents) is added in portions. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired alcohol.

Step 4: Deprotection and N-Alkylation to 2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol

The Boc protecting group is removed, followed by alkylation to introduce the remaining portion of the morpholine ring.

  • Protocol (Two-Step):

    • Deprotection: N-Boc-2-amino-3,3-difluoropropan-1-ol is dissolved in a 4 M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt.

    • N-Alkylation: The hydrochloride salt is dissolved in acetonitrile, and triethylamine and 2-bromoethanol are added. The reaction mixture is heated to facilitate the alkylation.

Step 5: Cyclization to 3-(Difluoromethyl)morpholine

The final ring closure is achieved via an acid-catalyzed intramolecular cyclization.

  • Protocol: The crude 2-((2-hydroxy-1,1-difluoroethyl)amino)ethan-1-ol is added to concentrated sulfuric acid at 0 °C. The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC or GC-MS.[6] Upon completion, the reaction mixture is cooled and carefully poured onto ice. The solution is basified with a strong base (e.g., NaOH), and the product is extracted with a suitable organic solvent such as DCM. The organic layer is dried, filtered, and concentrated. The crude product can be purified by either distillation or column chromatography.[7]

Comprehensive Characterization of 3-(Difluoromethyl)morpholine

A rigorous characterization protocol is imperative to unequivocally confirm the identity and assess the purity of the synthesized 3-(difluoromethyl)morpholine. This is best achieved through a combination of advanced spectroscopic and chromatographic techniques.

NMR spectroscopy stands as the definitive tool for the structural elucidation of 3-(difluoromethyl)morpholine.

  • ¹H NMR: The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the morpholine ring protons and the difluoromethyl proton. The proton of the CHF2 group is expected to appear as a triplet due to its coupling with the two adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon atoms of the morpholine ring and the carbon of the difluoromethyl group. The latter will manifest as a triplet due to the one-bond coupling to the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is an indispensable tool for the characterization of fluorinated compounds. It is predicted to show a doublet for the two chemically equivalent fluorine atoms, arising from coupling to the proton of the CHF2 group.

Table 1: Predicted NMR Spectroscopic Data for 3-(Difluoromethyl)morpholine

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H5.8 - 6.2t~55-CHF₂
¹H3.8 - 4.0m--OCH₂-
¹H3.5 - 3.7m--CH(CHF₂)-
¹H2.8 - 3.1m--NCH₂-
¹H1.9 - 2.2br s--NH-
¹³C115 - 120t¹JCF ~240-CHF₂
¹³C68 - 72s--OCH₂-
¹³C60 - 65t²JCF ~20-CH(CHF₂)-
¹³C45 - 50s--NCH₂-
¹⁹F-110 to -130d~55-CHF₂

Disclaimer: The predicted chemical shifts are derived from analogous structures and may exhibit variations based on the solvent and other experimental parameters.[8]

Mass spectrometry is employed for the determination of the molecular weight and the elucidation of the fragmentation pattern of the target molecule.

  • Instrumentation: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are suitable techniques.[9][10]

  • Expected Molecular Ion: For the molecular formula C₅H₉F₂NO, the anticipated [M+H]⁺ ion is m/z 138.06.

  • Fragmentation Analysis: Typical fragmentation pathways for morpholine derivatives include the loss of small neutral molecules and characteristic cleavages of the heterocyclic ring.

Chromatographic methods are utilized to ascertain the purity of the final synthesized product.

  • Gas Chromatography (GC): GC, when coupled with either a flame ionization detector (FID) or a mass spectrometer (MS), provides a robust method for determining the purity of the final compound.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also a viable option for purity analysis, especially for compounds that are less volatile.

Critical Safety Considerations

The synthesis of 3-(difluoromethyl)morpholine necessitates the use of hazardous chemical reagents and mandates strict adherence to safety protocols.

  • Fluorinating Reagents: Deoxofluorinating agents such as DAST are highly toxic and corrosive. They must be handled with extreme care within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[5]

  • Strong Acids and Bases: Concentrated acids and bases are highly corrosive and must be handled with appropriate caution.

  • Standard Laboratory Practices: All experimental work should be conducted in a well-ventilated area, and the use of safety glasses, lab coats, and chemical-resistant gloves is mandatory.

Conclusion

This technical guide furnishes a comprehensive and authoritative overview of the synthesis and characterization of 3-(difluoromethyl)morpholine. The synthetic route proposed herein presents a plausible and adaptable strategy for accessing this invaluable building block. The detailed characterization data establishes a reliable benchmark for researchers to verify the identity and purity of their synthesized material. The judicious incorporation of the difluoromethyl group into the morpholine scaffold represents a promising avenue for the discovery and development of novel therapeutic agents with enhanced pharmacological properties.

References

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
  • Recent progress in the synthesis of morpholines - Academia.edu. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs - oaji.net. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. Available at: [Link]

  • Organic compounds - MassBank. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. Available at: [Link]

  • Morpholine Preparation from Diethanolamine - YouTube. Available at: [Link]

  • Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene - ResearchGate. Available at: [Link]

  • Recent progress in the synthesis of morpholines - ResearchGate. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF - ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - Frontiers. Available at: [Link]

Sources

Exploratory

3-(Difluoromethyl)morpholine CAS number and structure

This technical guide provides a comprehensive analysis of 3-(Difluoromethyl)morpholine , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry. [1] Executive Summary: The Fluorine Advan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-(Difluoromethyl)morpholine , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.

[1]

Executive Summary: The Fluorine Advantage

In the optimization of lead compounds, the morpholine ring is a privileged scaffold, often used to improve solubility and metabolic stability. However, the unsubstituted morpholine ring is susceptible to oxidative metabolism, particularly at the carbon atoms adjacent to the nitrogen (C3/C5).

3-(Difluoromethyl)morpholine introduces a gem-difluoro group (–CHF


) at the 3-position. This modification serves three critical functions:
  • Metabolic Blocking: The electron-withdrawing fluorine atoms deactivate the C3-H bond against cytochrome P450-mediated oxidation.

  • pKa Modulation: The inductive effect (

    
    ) of the difluoromethyl group lowers the basicity of the morpholine nitrogen, often improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the ionized fraction at physiological pH.
    
  • Lipophilic Hydrogen Bond Donor: The –CHF

    
     group acts as a unique bioisostere for hydroxyl (–OH) or methyl (–CH
    
    
    
    ) groups, functioning as a weak hydrogen bond donor while increasing lipophilicity (LogD).

Chemical Identity & Structural Analysis[2]

This compound exists as a racemate and as distinct enantiomers.[1] The (S)-enantiomer is frequently preferred in drug discovery to match the chirality of target protein pockets.

Identification Data
PropertyData
Chemical Name 3-(Difluoromethyl)morpholine
Molecular Formula C

H

F

NO
Molecular Weight 137.13 g/mol
Racemic CAS 1393554-05-6
(S)-Enantiomer CAS 1242467-25-9 (Free Base) 1242464-78-3 (HCl Salt)
(R)-Enantiomer CAS 2375261-03-1 (HCl Salt)
SMILES (Racemic) FC(F)C1NCCOC1
SMILES (S-Isomer) FC(F)[C@@H]1NCCOC1
Structural Visualization

The difluoromethyl group at C3 creates a chiral center. The presence of fluorine introduces specific conformational preferences due to the gauche effect , potentially locking the morpholine ring into a specific chair conformation that favors binding affinity.

Physicochemical Profile

The introduction of the difluoromethyl group significantly alters the physicochemical landscape of the parent morpholine.

PropertyMorpholine (Ref)3-(Difluoromethyl)morpholineImpact
pKa (Conjugate Acid) 8.36~6.5 – 7.0 (Predicted)Reduced Basicity: The strong electron-withdrawing effect of the

-CHF

group pulls electron density from the nitrogen lone pair, lowering the pKa.
LogP (Lipophilicity) -0.86~0.3 – 0.5 Increased Lipophilicity: The CHF

group is more lipophilic than the parent C-H bonds, improving membrane permeability.
H-Bond Donor 1 (NH)2 (NH + CHF

)
Dual Donor: The C-H bond of the CHF

group is sufficiently acidic to act as a weak hydrogen bond donor.

Synthetic Pathways[8][9]

Two primary strategies exist for synthesizing 3-(difluoromethyl)morpholine. Method A is preferred for late-stage functionalization or when starting from the carboxylic acid. Method B is a de novo cyclization route.

Method A: Deoxofluorination Sequence (Standard Protocol)

This route utilizes the commercially available N-Boc-morpholine-3-carboxylic acid.

Step-by-Step Protocol:

  • Protection: Ensure the morpholine nitrogen is protected (e.g., Boc group) to prevent side reactions.

  • Reduction: Reduce N-Boc-morpholine-3-carboxylic acid to the corresponding aldehyde (N-Boc-3-formylmorpholine) using DIBAL-H at -78°C or via a Weinreb amide intermediate.

  • Deoxofluorination: Treat the aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in anhydrous DCM at 0°C to room temperature.

    • Mechanism:[2][3][4][5] The nucleophilic fluorinating agent converts the carbonyl oxygen into a gem-difluoro group.

  • Deprotection: Remove the Boc group using 4N HCl in dioxane or TFA/DCM to yield the final salt.

Method B: Cyclization from Difluoroalanine

This route constructs the ring from an acyclic precursor, allowing for stereochemical control if starting from chiral amino acids.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-3,3-difluoropropanoic acid (Difluoroalanine).

  • Reduction: Reduce the carboxylic acid to the amino alcohol (2-amino-3,3-difluoropropan-1-ol).

  • Double Alkylation: React the amino alcohol with a bifunctional linker such as ethylene glycol bis(p-toluenesulfonate) or 1,2-dibromoethane under basic conditions (NaH or K

    
    CO
    
    
    
    ) to close the morpholine ring.
Synthesis Logic Diagram

SynthesisPath Start N-Boc-Morpholine-3-COOH Inter1 Weinreb Amide Start->Inter1 CDI, NH(OMe)Me Aldehyde N-Boc-3-Formylmorpholine Inter1->Aldehyde LiAlH4 or DIBAL ProtectedProd N-Boc-3-(CHF2)-Morpholine Aldehyde->ProtectedProd DAST, DCM, 0°C Fluorination Deoxofluorination (DAST / Deoxo-Fluor) Final 3-(Difluoromethyl)morpholine (HCl Salt) ProtectedProd->Final HCl/Dioxane

Caption: Synthetic route via deoxofluorination of the aldehyde intermediate, the most reliable method for scale-up.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3-(difluoromethyl) moiety is a robust bioisostere for the 3-methyl and 3-hydroxymethyl groups.

  • Vs. Methyl: The CHF

    
     group occupies a similar steric volume but provides electronic modulation that prevents metabolic "hotspot" oxidation.
    
  • Vs. Hydroxymethyl: It mimics the hydrogen bond donor capability of an alcohol (–CH

    
    OH) but without the liability of glucuronidation or rapid oxidation to a carboxylic acid.
    
Case Study Logic: Why Switch to 3-(Difluoromethyl)morpholine?

Researchers often transition to this scaffold when a lead compound containing a standard morpholine ring exhibits:

  • High Clearance: Due to N-dealkylation or

    
    -carbon oxidation.
    
  • hERG Liability: High basicity of the morpholine nitrogen can lead to unwanted cation-pi interactions in the hERG channel. The lower pKa of the CHF

    
     analog mitigates this risk.
    

Handling and Safety Protocols

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated amines.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Avoid strong oxidizing agents. The free base may absorb CO

    
     from the air; store as the HCl salt for long-term stability.
    

References

  • Sigma-Aldrich. 3-Difluoromethyl-morpholine Product Page (CAS 1393554-05-6).[6] Available at:

  • ChemScene. (R)-3-(Fluoromethyl)morpholine hydrochloride Data. Available at:

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[7] Journal of Medicinal Chemistry, 61(14), 5822–5880. (General reference on CHF2 bioisosterism).

  • Reich, H. J. (2024). pKa Data Compilation.[8] University of Wisconsin-Madison. (Reference for inductive effects of beta-fluorine).

  • Organic Chemistry Portal. Synthesis of Morpholines. Available at:

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 3-(Difluoromethyl)morpholine

Topic: Spectroscopic Characterization of 3-(Difluoromethyl)morpholine Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 3-(Difluoromethyl)morpholine Content Type: Technical Whitepaper / Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary: The Structural Imperative

3-(Difluoromethyl)morpholine represents a high-value scaffold in modern medicinal chemistry. The introduction of the difluoromethyl group (


) at the C3 position—adjacent to the nitrogen atom—serves as a "lipophilic hydrogen bond donor" bioisostere. Unlike the trifluoromethyl group, the 

moiety retains a hydrogen atom capable of weak hydrogen bonding while significantly modulating the

of the adjacent amine (typically lowering it by 2–3 units compared to the parent morpholine).

This guide provides a rigorous framework for the spectroscopic identification of this molecule, distinguishing it from common regioisomers (2-substituted) and impurities.

Structural Analysis & Stereochemistry

Before interpreting spectra, the researcher must recognize the conformational dynamics. The morpholine ring typically adopts a chair conformation. The bulky


 group at C3 will prefer an equatorial position to minimize 1,3-diaxial interactions, though the gauche effect from the adjacent nitrogen lone pair can influence this equilibrium.
  • Chirality: The C3 carbon is a stereocenter. Unless synthesized enantioselectively, the spectra described below apply to the racemate.

  • Rotamers: The

    
     group has restricted rotation, which may lead to magnetic non-equivalence of the two fluorine atoms, particularly in chiral environments.
    

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3]

The NMR signature of 3-(difluoromethyl)morpholine is dominated by the scalar couplings between Hydrogen, Fluorine, and Carbon.

3.1.

NMR Spectroscopy (Proton)

The diagnostic signal is the proton on the difluoromethyl carbon.

Chemical Shift (

)
MultiplicityCoupling Constants (

)
AssignmentMechanistic Insight
5.70 – 6.30 ppm td or dt



The "Gem-Difluoro" proton. The massive 55 Hz coupling splits this signal into a wide triplet. It is further split by the adjacent C3-H proton.
3.00 – 3.80 ppm Multiplets--Ring

Deshielded by oxygen. Complex splitting due to ring conformation (axial/equatorial).
2.70 – 3.00 ppm Multiplets--Ring

Adjacent to nitrogen.
~2.80 ppm Multiplet--C3-

The chiral center proton. Coupled to the

proton and C2 protons.
1.50 – 2.00 ppm Broad Singlet--

Exchangeable. Chemical shift varies with concentration and solvent.

Critical Validation Step: To confirm the


 proton, acquire a 

(Fluorine-decoupled Proton) spectrum. The wide triplet at ~6.0 ppm should collapse into a simple doublet (coupled only to the C3-H).
3.2.

NMR Spectroscopy (Fluorine)

This is the cleanest method for purity assessment.

  • Chemical Shift:

    
     to 
    
    
    
    .
  • Pattern:

    • Achiral/Fast Rotation: A doublet of doublets (due to coupling to the geminal proton and the vicinal C3-H).

    • Chiral/Restricted: An AB System .[1] Because C3 is a chiral center, the two fluorines (

      
       and 
      
      
      
      ) are diastereotopic (magnetically non-equivalent).
    • Coupling:

      
       (Geminal F-F coupling).
      
3.3.

NMR Spectroscopy (Carbon)

The carbon skeleton is verified by the characteristic C-F splitting patterns.

  • 
     (
    
    
    
    ):
    Triplet (
    
    
    ),
    
    
    . This signal is often low intensity due to splitting and lack of NOE.
  • 
     (C3 of ring):  Triplet (
    
    
    
    ) or Doublet of Doublets (
    
    
    ),
    
    
    .
  • 
     (C2/C4):  Minor splitting possible (
    
    
    
    ).

Mass Spectrometry (MS) Fragmentation Logic[5]

When analyzing 3-(difluoromethyl)morpholine (MW


), the fragmentation is driven by the stability of the iminium ions and the loss of the fluoroalkyl group.
4.1. Ionization Mode: ESI+ (Electrospray)
  • 
    :  Observed at 
    
    
    
    .
  • Note: The basicity is lower than morpholine; ensure the mobile phase is sufficiently acidic (0.1% Formic Acid) to promote ionization.

4.2. Fragmentation Pathway (EI/CID)

The following Graphviz diagram illustrates the logical fragmentation tree expected for this molecule.

MS_Fragmentation cluster_legend Pathway Logic M_Ion Molecular Ion [M+H]+ m/z 138 Frag_A Loss of CHF2 (Neutral Loss -51 Da) M_Ion->Frag_A -CHF2 radical Frag_B Iminium Ion (Ring Opening) M_Ion->Frag_B Ring Cleavage Frag_C Base Peak (C4H8N+) Frag_A->Frag_C Rearrangement desc The alpha-cleavage adjacent to Nitrogen is favored. Loss of the heavy CHF2 group is a diagnostic transition.

Caption: Predicted MS fragmentation pathway showing the diagnostic loss of the difluoromethyl moiety.

Infrared (IR) Spectroscopy[6][7]

IR is less specific for structural proof but essential for functional group verification.

  • 
     Stretch: 
    
    
    
    (Broad band, intensity depends on H-bonding).
  • 
     Stretch: 
    
    
    
    . Look for strong, broad bands in the "fingerprint" region. The
    
    
    stretch is often the strongest absorption in the spectrum of fluoro-organics.
  • 
     Stretch: 
    
    
    
    .

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and avoid artifacts (e.g., salt formation), follow this preparation workflow.

Protocol: NMR Sample Prep
  • Free Base Isolation: If the sample is a hydrochloride salt (common for amines), suspend 10 mg in 1 mL saturated

    
    . Extract with 
    
    
    
    
    
    (deuterochloroform).
  • Drying: Pass the organic layer through a micro-pipette tip plugged with anhydrous

    
    .
    
  • Solvent Choice:

    • Standard:

      
       (Good solubility, clear baseline).
      
    • For Exchangeable Protons: Use

      
       if the 
      
      
      
      signal is critical or if the salt form must be analyzed directly.
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    to allow relaxation of the fluorinated carbon/protons, which often have longer
    
    
    times.

Quality Control: Differentiating Impurities

The synthesis of


-difluoromethyl amines often involves precursors that can contaminate the final product.

QC_Workflow Sample Crude Sample F19_NMR 19F NMR Screening Sample->F19_NMR Impurity_A Impurity: Des-fluoro (Morpholine) F19_NMR->Impurity_A No F Signal Impurity_B Impurity: Over-fluorinated (CF3 analog) F19_NMR->Impurity_B Singlet @ -70 ppm Pure Target: CHF2 (-125 ppm, doublet) F19_NMR->Pure Doublet @ -125 ppm

Caption: Rapid QC logic using 19F NMR to distinguish the target from non-fluorinated or trifluoromethylated byproducts.

References

  • Hu, J., Zhang, W., & Ni, C. (2018). Synthesis of gem-Difluoromethylenated Compounds. Chemical Reviews. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-F and H-F coupling constants).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reverdy, C., et al. (2014). Synthesis of alpha-difluoromethyl amines via nucleophilic difluoromethylation. Organic Letters. (Methodology grounding for the synthesis context).

Sources

Exploratory

Commercial Availability & Technical Profile: 3-(Difluoromethyl)morpholine

This guide serves as a technical dossier for researchers and procurement professionals evaluating 3-(Difluoromethyl)morpholine for drug discovery applications. It synthesizes commercial data, synthesis methodologies, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical dossier for researchers and procurement professionals evaluating 3-(Difluoromethyl)morpholine for drug discovery applications. It synthesizes commercial data, synthesis methodologies, and medicinal chemistry rationale into a single operational resource.

Executive Summary

3-(Difluoromethyl)morpholine is a specialized heterocyclic building block used primarily to modulate the basicity (pKa) and metabolic stability of drug candidates. Unlike its non-fluorinated parent, the inclusion of a difluoromethyl (


) group at the 3-position exerts a strong electron-withdrawing effect, lowering the amine's pKa by approximately 1.5–2.0 log units. This modification reduces lysosomal trapping and improves oral bioavailability while maintaining the morpholine ring's solubility benefits.

Key Procurement Insight: While the (S)-enantiomer and racemate are available as catalog items from major CROs (Enamine, Combi-Blocks), the (R)-enantiomer often requires lead times associated with custom synthesis or chiral resolution.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of regioisomers (2- vs. 3-substituted) and stereoisomers.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-(Difluoromethyl)morpholine
Common Name 3-Difluoromethylmorpholine
Molecular Formula

Molecular Weight 137.13 g/mol (Free Base) / 173.59 g/mol (HCl Salt)
CAS (Racemic) 1393554-05-6 (Free Base) / 2375261-03-1 (HCl)
CAS (S-Isomer) 1242467-25-9 (Free Base) / 1242464-78-3 (HCl)
CAS (R-Isomer) Less Common – Often custom synthesized (Check CAS 1430086-53-5 for Trifluoro analog reference)
Physical Properties (Predicted)
  • pKa (Conjugate Acid): ~6.5 – 7.0 (vs. ~8.3 for morpholine). Note: The

    
    -fluorine effect reduces basicity.
    
  • LogP: ~0.1 (Slightly more lipophilic than morpholine due to fluorine).

  • H-Bonding: The

    
     group acts as a weak lipophilic hydrogen bond donor, a unique property known as the "lipophilic hydrogen bond."
    

Medicinal Chemistry Rationale

Why select this specific building block?

  • Basicity Tuning (The "Fluorine Effect"): The inductive effect (

    
    ) of the difluoromethyl group propagates through the carbon framework to the nitrogen atom. By lowering the pKa to the physiological range (6–7), the molecule exists as a mixture of neutral and ionized forms in the blood (pH 7.4), enhancing membrane permeability compared to the fully protonated parent morpholine.
    
  • Metabolic Blocking: The C3 position of morpholine is a common site for metabolic oxidation (CYP450-mediated). Substitution with a metabolically robust

    
     group blocks this "soft spot," extending the compound's half-life (
    
    
    
    ).
  • Bioisosterism: The

    
     group is a bioisostere for a methyl (
    
    
    
    ) or hydroxymethyl (
    
    
    ) group, offering a similar steric volume but with altered electronics.

Synthesis & Manufacturing Routes

When commercial stock is unavailable, or for process chemistry scaling, two primary routes are utilized.[1]

Route A: Deoxofluorination (Standard Lab Scale)

This route is preferred for medicinal chemistry due to the availability of chiral amino acid precursors (e.g., Serine derivatives).

  • Precursor: N-Boc-Morpholine-3-carboxylic acid.

  • Reduction: Conversion to the aldehyde (Weinreb amide intermediate or direct reduction).

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® converts the aldehyde (

    
    ) to the difluoromethyl (
    
    
    
    ) group.
  • Deprotection: Acidic removal of the Boc group yields the final HCl salt.

Route B: Cyclization (Industrial Scale)

Used by suppliers like Enamine for bulk production. This involves building the morpholine ring from acyclic fluorinated precursors, such as 2-amino-3,3-difluoropropan-1-ol derivatives.

Synthesis Workflow Diagram

G Start N-Boc-Morpholine-3-COOH (Chiral Starting Material) Step1 Weinreb Amide Formation Start->Step1 EDC, N,O-dimethylhydroxylamine Step2 Reduction to Aldehyde (-CHO) Step1->Step2 LiAlH4 or DIBAL-H Step3 Deoxofluorination (DAST / Deoxo-Fluor) Step2->Step3 Fluorination Agent Step4 N-Boc-3-(CHF2)-Morpholine (Intermediate) Step3->Step4 Formation of CHF2 End 3-(Difluoromethyl)morpholine HCl Salt Step4->End HCl/Dioxane (Deprotection)

Caption: Route A - Standard medicinal chemistry synthesis via deoxofluorination of the corresponding aldehyde.

Supply Chain & Procurement Strategy

Major Suppliers
  • Enamine: The primary source for "Basicity-Tuning" morpholines. They hold significant stock of the (S)-isomer and racemate in the US and Europe.

  • Combi-Blocks: Excellent for gram-scale catalog orders; often cheaper for initial hits.

  • MilliporeSigma (Sigma-Aldrich): Distributes for Enamine/others; convenient for consolidated ordering but often at a markup.

  • BLDpharm: Reliable secondary source, particularly for the HCl salt forms.

Procurement Decision Matrix
RequirementRecommended Strategy
Discovery Screening (<1g) Buy Racemate (CAS 2375261-03-1) from Combi-Blocks or Enamine.
SAR Expansion (1-10g) Buy (S)-Enantiomer (CAS 1242464-78-3). Check enantiomeric excess (ee) >95%.
Scale-Up (>100g) Request quote for HCl Salt form (more stable than free base). Lead time likely 4-6 weeks.
(R)-Enantiomer Warning: High risk of stockout. Initiate custom synthesis request immediately if this isomer is critical.
Quality Control (QC) Checklist

When receiving a batch, verify the following:

  • 
     NMR:  Essential to confirm the presence of the 
    
    
    
    group (look for a doublet of doublets around -120 to -130 ppm).
  • Chiral HPLC: If buying the (S)-isomer, demand an ee report. Racemization can occur during the deoxofluorination step if conditions are too harsh.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 4°C.

References

  • Enamine Ltd. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (2019).[2] Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Difluoromethyl-morpholine. Catalog No. 1393554-05-6. Retrieved from

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (2018).

  • Combi-Blocks. Product Catalog: 3-(Difluoromethyl)morpholine. Retrieved from

  • Müller, K., et al. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science (2007).

Sources

Foundational

Role of the difluoromethyl group in medicinal chemistry

The Difluoromethyl Group in Medicinal Chemistry: A Technical Guide to Bioisosterism and Synthesis Executive Summary The difluoromethyl group ( ) has emerged as a "privileged" motif in modern medicinal chemistry, distinct...

Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethyl Group in Medicinal Chemistry: A Technical Guide to Bioisosterism and Synthesis

Executive Summary

The difluoromethyl group (


) has emerged as a "privileged" motif in modern medicinal chemistry, distinct from its ubiquitous trifluoromethyl (

) and methyl (

) counterparts. Unlike

, which is purely lipophilic and electron-withdrawing,

possesses a unique duality: it acts as a lipophilic hydrogen bond donor (HBD) . This guide analyzes the physicochemical rationale for deploying

, details the mechanistic causality of its bioisosteric properties, and provides a self-validating protocol for its late-stage installation into drug scaffolds.

Part 1: Physicochemical Profile & Mechanistic Logic

The strategic value of


 lies in its ability to modulate lipophilicity while retaining specific binding interactions.
The "Lipophilic Hydrogen Bond Donor" Concept

The carbon-hydrogen bond in


 is polarized by the two strongly electronegative fluorine atoms. This polarization renders the proton sufficiently acidic to act as a weak hydrogen bond donor, a property absent in 

and

.
  • Causality: The

    
    -electron withdrawal by fluorine lowers the 
    
    
    
    of the
    
    
    bond relative to a methyl group, enabling interaction with hydrogen bond acceptors (e.g., carbonyls, nitrogens) in the target protein.
  • Bioisosterism:

    
     is an effective bioisostere for hydroxyl (
    
    
    
    ) and thiol (
    
    
    ) groups. It mimics the H-donating ability of
    
    
    but lacks the high desolvation penalty associated with placing a polar
    
    
    group into a hydrophobic pocket.
Quantitative Comparison

The following table contrasts


 with common analogs, highlighting its intermediate nature.

Table 1: Physicochemical Properties of Fluorinated Motifs vs. Methyl/Hydroxyl

PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hydroxyl (

)
Electronic Effect Weak DonorStrong WithdrawingStrong WithdrawingDonor/Acceptor
H-Bond Donor (HBD) NoNoYes (Weak) Yes (Strong)
H-Bond Acidity (A) ~0.00.00.10 – 0.15 *~0.60
Lipophilicity (

)
Ref (0)+0.6 to +1.2+0.3 to +0.6 -1.0 to -2.0
Metabolic Stability Low (Oxidation)HighHigh Variable (Glucuronidation)

*Note: Abraham’s H-bond acidity parameter (A).


 provides a "Goldilocks" zone: enough polarity to bind, enough lipophilicity to permeate.
Strategic Decision Logic

Use the following logic flow to determine when to deploy


 in a lead optimization campaign.

CF2H_Decision_Tree Start Lead Optimization Challenge Metabolic Is the site metabolically labile? Start->Metabolic H_Bond Is H-bond donation required for binding? Metabolic->H_Bond Yes Lipophilicity Is LogP too low (permeability issues)? Metabolic->Lipophilicity No Use_CF3 Deploy -CF3 (Blocks metabolism, increases LogP, no H-bond) H_Bond->Use_CF3 No Use_CF2H Deploy -CF2H (Blocks metabolism, increases LogP, Retains H-bond) H_Bond->Use_CF2H Yes (Mimic OH/SH) Lipophilicity->Use_CF3 Yes (Max Lipophilicity needed) Use_CH3 Deploy -CH3 (Lipophilic, no H-bond, labile) Lipophilicity->Use_CH3 No

Figure 1: Decision matrix for selecting fluorinated bioisosteres.

Part 2: Synthetic Strategies

Installing


 is chemically distinct from 

due to the instability of the difluoromethyl anion and the unique reactivity of the difluoromethyl radical.
Major Synthetic Pathways
  • Nucleophilic Difluoromethylation: Uses reagents like

    
     (Hu's reagent). Requires activation by a Lewis base to generate the transient anion, which must be trapped immediately to prevent carbene formation.
    
  • Radical Difluoromethylation: The most robust method for late-stage functionalization of heterocycles. Uses reagents like

    
     (Baran's reagent) or sulfinates.[1]
    

Synthetic_Workflow Substrate Substrate Selection Heterocycle Electron-Deficient Heterocycle Substrate->Heterocycle Electrophile Aldehyde/Ketone or Halide Substrate->Electrophile Radical Radical Pathway (Minisci-type) Heterocycle->Radical Late-Stage Nucleophilic Nucleophilic Pathway (Anionic) Electrophile->Nucleophilic Reagent_Zn Reagent: Zn(CF2H)2 (Baran's Reagent) Radical->Reagent_Zn Reagent_TMS Reagent: TMS-CF2H (Hu's Reagent) Nucleophilic->Reagent_TMS Product_CH C-H Functionalization Product Reagent_Zn->Product_CH Product_Add Addition/Substitution Product Reagent_TMS->Product_Add

Figure 2: Selection of synthetic pathway based on substrate electronic demand.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Late-Stage Radical Difluoromethylation of Heteroarenes Rationale: This protocol utilizes Zinc Bis(difluoromethanesulfinate) (DFMS) or the related Zinc reagent to generate


 radicals. It is preferred for its operational simplicity, air tolerance, and ability to functionalize complex drug scaffolds directly at the most electron-deficient position (Minisci selectivity).
Materials
  • Substrate: 1.0 equiv (e.g., a pyridine or quinoline derivative).[2]

  • Reagent: Zinc Bis(difluoromethanesulfinate) (DFMS) or

    
     (Baran’s Reagent) - 2.0 to 3.0 equiv.
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.) - 3.0 to 5.0 equiv.

  • Solvent: DCM/Water biphasic system (1:1) or DMSO.

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the heterocycle to increase electrophilicity.

Step-by-Step Methodology
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the heteroarene substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL).

  • Activation: Add water (2.0 mL) followed by TFA (0.5 mmol). Validation Check: Ensure the heterocycle is soluble or forms a fine suspension. The acidic pH activates the heterocycle for radical attack.

  • Reagent Addition: Add the Zinc reagent (1.0 mmol) in one portion.

  • Initiation: Add TBHP (1.5 mmol) dropwise over 2 minutes. Caution: Slight exotherm may occur.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic nature helps regulate the radical concentration.

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +50 Da (Replacement of H with

    
    , net mass gain 
    
    
    
    ).
  • Workup: Quench with saturated

    
     (to neutralize TFA). Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography. Note:

    
     products are often less polar than the parent heterocycle but more polar than 
    
    
    
    analogs.
Troubleshooting & Causality
  • Low Yield? If the substrate is electron-rich, the nucleophilic

    
     radical will not react efficiently. Add more TFA to ensure full protonation of the nitrogen, increasing the LUMO energy gap.
    
  • Regioselectivity Issues? The reaction is governed by electronic bias. The radical attacks the most electron-deficient position (usually C2 or C4 in pyridines).

Part 4: Medicinal Chemistry Applications & Case Studies

Bioisosteric Replacement of Hydroxyl Groups

In the development of Pantoprazole , the difluoromethoxy (


) group plays a critical role. While not a direct 

, the principle is identical: the

group acts as a lipophilic shield that resists metabolic O-dealkylation better than a methoxy group, while the ether oxygen and the acidic proton (weakly) maintain interaction capabilities.
Blocking Metabolic Hotspots

Replacing a metabolic "soft spot" (e.g., a benzylic methyl group) with


 blocks Cytochrome P450-mediated oxidation. The 

bond strength prevents hydrogen abstraction, while the remaining proton allows the group to retain a similar steric and electronic profile to the original methyl, unlike the bulkier

.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinones with Difluoromethyl Radicals." Nature. Link

  • Hu, J., et al. (2014).[3] "Reagents for Difluoromethylation."[2][4][5] Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding Organofluorine Chemistry. An Introduction to the C–F Bond." Chemical Society Reviews. Link

Sources

Exploratory

Introduction to Morpholine as a Privileged Scaffold in Drug Discovery

[1][2][3][4] Executive Summary In the landscape of modern medicinal chemistry, the selection of a core scaffold is rarely a matter of simple structural connectivity; it is a strategic decision that dictates the physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

In the landscape of modern medicinal chemistry, the selection of a core scaffold is rarely a matter of simple structural connectivity; it is a strategic decision that dictates the physicochemical destiny of a drug candidate.[1] Morpholine (1,4-oxazinane) has transcended its role as a generic building block to become a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[2]

This technical guide dissects the morpholine moiety not just as a structural feature, but as a functional tool for Lead Optimization.[1] We will explore how the "Oxygen Effect" modulates basicity and lipophilicity, examine its role in metabolic shielding against Cytochrome P450 (CYP) oxidation, and provide a validated synthetic protocol for its installation via Buchwald-Hartwig amination.

Part 1: The "Oxygen Effect"—Physicochemical Profiling

The morpholine ring is structurally analogous to piperidine but distinguishes itself through the insertion of an oxygen atom at the 4-position. This single atomic substitution fundamentally alters the electronic and steric landscape of the molecule.

Modulation of Basicity (pKa)

The most critical impact of the morpholine oxygen is the inductive withdrawal of electron density from the nitrogen atom.

  • Piperidine pKa: ~11.2 (Highly basic, often fully ionized at physiological pH 7.4).

  • Morpholine pKa: ~8.3 (Moderately basic, exists in equilibrium between ionized and neutral forms at pH 7.4).

Implication: This lowered pKa is vital for CNS drugs and oral bioavailability. A pKa closer to physiological pH improves passive membrane permeability (which requires the neutral species) while maintaining sufficient water solubility (via the ionized species and the ether oxygen).

Solubility and Lipophilicity Balance

Morpholine lowers the LogP (lipophilicity) compared to piperidine and cyclohexane analogs while acting as a hydrogen bond acceptor (HBA) via the ether oxygen. This dual action prevents "molecular obesity" (excessive lipophilicity) during lead optimization.

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

ScaffoldStructurepKa (Conj. Acid)LogP (Approx)H-Bond AcceptorsPrimary Utility
Morpholine C4H9NO8.3 -0.86 2 (N, O)Solubility enhancement, pKa modulation
PiperidineC5H11N11.20.841 (N)Basic amine interactions, hydrophobic bulk
PiperazineC4H10N29.8 / 5.6-1.172 (N, N)Linker, solubility (can be too polar)
ThiomorpholineC4H9NS9.00.151 (N)Bioisostere, lipophilicity modulation
Visualization: The Morpholine Decision Matrix

The following decision tree illustrates when a medicinal chemist should deploy a morpholine scaffold during the Hit-to-Lead (H2L) phase.

MorpholineDecision Start Lead Compound Issue HighLogP High Lipophilicity (LogP > 5) Start->HighLogP HighBasicity Excessive Basicity (pKa > 10) Start->HighBasicity MetabolicInstability Metabolic Instability (Rapid Clearance) Start->MetabolicInstability MorpholineSol Replace Hydrophobic Group with Morpholine HighLogP->MorpholineSol Lowers LogP via Ether O MorpholinepKa Replace Piperidine with Morpholine HighBasicity->MorpholinepKa Inductive Effect (-I) MorpholineMet Block Metabolic Soft Spot (e.g., 4-position) MetabolicInstability->MorpholineMet Steric/Electronic Shielding Outcome Optimized Lead: Balanced Solubility/Permeability MorpholineSol->Outcome MorpholinepKa->Outcome MorpholineMet->Outcome

Figure 1: Strategic decision matrix for incorporating morpholine during lead optimization to address specific physicochemical liabilities.

Part 2: Pharmacological Impact & Metabolic Stability[6]

The "Metabolic Shield"

A common metabolic liability in piperidine-containing drugs is oxidation at the carbon adjacent to the nitrogen (α-oxidation) or the remote 4-position.

  • Piperidine: Susceptible to CYP450-mediated hydroxylation at the C4 position.

  • Morpholine: The oxygen atom at position 4 is metabolically inert to oxidation. Furthermore, its electron-withdrawing nature deactivates the α-carbons (C3/C5) adjacent to the nitrogen, making N-dealkylation slower compared to highly basic amines.

Case Study: Gefitinib (Iressa)

In the development of Gefitinib (EGFR inhibitor for NSCLC), the morpholine ring played a pivotal role.

  • Challenge: Early quinazoline leads had poor water solubility, limiting oral absorption.

  • Solution: Appending a morpholine moiety via a propoxy linker.

  • Result: The morpholine nitrogen provided a solubilizing handle (forming a salt), while the ether oxygen modulated the pKa to prevent the molecule from becoming permanently charged in the gut, allowing membrane passage.

  • Metabolism: While the morpholine ring can eventually undergo oxidative opening to carboxylic acid metabolites, it is significantly more stable than aliphatic amine analogs.

Part 3: Synthetic Strategies – The Buchwald-Hartwig Protocol[7]

While morpholine can be introduced via simple nucleophilic substitution (


) using alkyl halides, this method often fails with aryl systems or sterically hindered substrates. The Buchwald-Hartwig Amination  is the gold standard for installing morpholine onto aromatic drug scaffolds (N-arylation).
Mechanistic Rationale

This palladium-catalyzed cross-coupling utilizes a bulky phosphine ligand to facilitate the oxidative addition of the aryl halide and the reductive elimination of the C-N bond. Morpholine acts as the secondary amine nucleophile.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(4-substituted-phenyl)morpholine from 4-bromo-aryl substrate.

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide (Ar-Br).

  • Nucleophile: 1.2 equiv Morpholine.

  • Catalyst Precursor: 1-2 mol%

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: 2-4 mol% BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos.

  • Base: 1.5 equiv Sodium tert-butoxide (

    
    ) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol Steps:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add

    
     (1 mol%), BINAP (2 mol%), and 
    
    
    
    (1.5 equiv) to the flask.
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 5 minutes to pre-complex the catalyst.

  • Addition: Add the Aryl Bromide (1.0 equiv) and Morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere. Monitor via TLC or LC-MS (typically 2–12 hours).

    • Checkpoint: Look for the disappearance of the Ar-Br peak and the emergence of the M+1 mass corresponding to the morpholino-adduct.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Visualization

BuchwaldHartwig ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (LnP-Pd-Ar-Br) ArBr->OxAdd Morph Morpholine (HN(CH2CH2)2O) Coord Amine Coordination & Deprotonation Morph->Coord Cat Pd(0) / Ligand Base (NaOtBu) Cat->OxAdd OxAdd->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Cat Regenerate Pd(0) Product N-Aryl Morpholine RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination for installing the morpholine scaffold.

Part 4: Approved Drugs & Clinical Impact[2][8]

The morpholine scaffold is not merely theoretical; it is a cornerstone of several blockbuster drugs.

Table 2: FDA-Approved Drugs Containing Morpholine

Drug NameTherapeutic AreaRole of MorpholineMechanism of Action
Gefitinib Oncology (NSCLC)Solubilizing group; PK optimizationEGFR Tyrosine Kinase Inhibitor
Linezolid Antibiotic (Gram+)Essential for 23S rRNA bindingProtein Synthesis Inhibitor (Oxazolidinone)
Aprepitant AntiemeticDirects receptor binding armsNK1 Receptor Antagonist
Timolol Glaucoma/CVDLipophilicity tuning for corneal penetrationBeta-blocker
Moclobemide AntidepressantMetabolic stability vs. piperidineMAO-A Inhibitor
Deep Dive: Linezolid

In Linezolid, the morpholine ring is attached to a fluorophenyl group. SAR studies demonstrated that the oxygen atom in the morpholine ring is not just a passive spacer but contributes to the electronic profile required for binding to the bacterial 50S ribosomal subunit. Furthermore, the metabolic clearance of Linezolid involves the slow oxidation of the morpholine ring to aminoethoxyacetic acid metabolites, a pathway that dictates its twice-daily dosing regimen.

References

  • Kourounakis, A., et al. (2020).[3] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity.[4][2][3] Medicinal Research Reviews.[4][3] Retrieved from [Link]

  • Kumari, A., et al. (2020). Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the Structure-Activity Relationship (SAR). Retrieved from [Link]

  • Organic Syntheses. (2025). Buchwald-Hartwig Coupling General Procedures.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Gefitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Linezolid. Retrieved from [Link]

Sources

Foundational

Strategic Incorporation of 3-(Difluoromethyl)morpholine in Lead Optimization

Executive Summary In the landscape of modern medicinal chemistry, the "Fluorine Scan" has evolved from a simple metabolic block strategy to a sophisticated tool for physicochemical tuning.[1] 3-(Difluoromethyl)morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Scan" has evolved from a simple metabolic block strategy to a sophisticated tool for physicochemical tuning.[1] 3-(Difluoromethyl)morpholine represents a high-value building block that bridges the gap between polarity and lipophilicity. Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl (

) group acts as a lipophilic hydrogen bond donor .[2]

This guide details the strategic deployment of 3-(difluoromethyl)morpholine to modulate basicity (


), improve metabolic stability, and lock molecular conformation, providing a robust roadmap for its integration into early-stage drug discovery programs.

Physicochemical Profiling: The "Why"

The Lipophilic Hydrogen Bond Donor

The


 moiety is unique.[1] The fluorine atoms are strong electron-withdrawing groups (EWG), which polarize the 

bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD). This allows the 3-(difluoromethyl)morpholine motif to mimic the H-bonding capability of a hydroxyl or amine group while significantly increasing lipophilicity and membrane permeability.[2]
Basicity Modulation ( Shift)

Unsubstituted morpholine has a


 of approximately 8.3. In many CNS or intracellular targets, this basicity leads to lysosomal trapping or hERG channel liability.[1]
  • Mechanism: The

    
     group at the 3-position exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the morpholine nitrogen.
  • Result: This lowers the

    
     of the secondary amine (typically by 1–2 log units), often bringing it into the physiological range (6.5–7.5). This modification reduces the cationic character at pH 7.4, enhancing passive diffusion across biological membranes.[1]
    
Metabolic Shielding

The C3 position of morpholine is a "soft spot" for metabolic oxidation (CYP450-mediated


-oxidation).
  • Steric/Electronic Block: Introducing the bulky and fluorinated group at C3 sterically hinders the approach of metabolic enzymes.

  • C-F Bond Strength: The C-F bond is metabolically inert, preventing oxidative dealkylation at that specific site.[1]

Data Summary: Comparative Properties
PropertyMorpholine3-Methylmorpholine3-(Difluoromethyl)morpholine
H-Bond Donor NH (Strong)NH (Strong)NH +

(Weak/Lipophilic)
Electronic Effect StandardWeak Inductive (+I)Strong Inductive (-I)
Predicted

~8.3~8.4~6.5 - 7.0
Metabolic Stability Low (

-oxidation)
ModerateHigh (Blocked site)
LogP Trend Baseline+0.5+0.8 to +1.2

Structural & Conformational Analysis

The introduction of fluorine creates specific conformational preferences due to the gauche effect . In 3-(difluoromethyl)morpholine, the


 bonds tend to align gauche to the adjacent nitrogen lone pair or 

bonds to maximize orbital overlap (

).
Diagram 1: Conformational Locking & Bioisosterism

This diagram illustrates the bioisosteric relationship and the conformational bias introduced by the fluoro-group.

Bioisosterism cluster_0 Bioisosteric Space cluster_1 Conformational Effect OH Hydroxyl (-OH) Polar HBD High Clearance CF2H Difluoromethyl (-CF2H) Lipophilic HBD Metabolic Shield OH->CF2H Permeability Boost CH3 Methyl (-CH3) Lipophilic No HBD CH3->CF2H Gain H-Bond Flex Unsubstituted Morpholine (Flexible Chair) Lock 3-CF2H Morpholine (Biased Chair) Gauche Effect Flex->Lock Entropy Reduction

Figure 1: The strategic positioning of the


 group bridges the gap between polar donors and lipophilic spacers while reducing conformational entropy.

Synthetic Strategies

Accessing the 3-(difluoromethyl)morpholine scaffold usually follows two distinct paths: De Novo synthesis (for custom substitution) or usage of pre-formed building blocks (for SAR exploration).

Route A: Building Block Utilization (Recommended)

For most medicinal chemistry campaigns, purchasing the enantiopure building block (e.g., (R)-3-(difluoromethyl)morpholine) is the most efficient path.

  • Key Reaction:

    
     or Buchwald-Hartwig amination.
    
  • Challenge: The reduced basicity of the nitrogen (due to the

    
     group) makes it a weaker nucleophile than standard morpholine. Harsh conditions or specialized ligands (e.g., RuPhos, BrettPhos) are often required.[1]
    
Route B: De Novo Synthesis

When commercial blocks are unavailable, the ring is constructed via the cyclization of difluoro-amino acid derivatives (e.g., reduced serine analogs) or ring-opening of difluoro-aziridines.

Diagram 2: Synthetic Decision Tree

Synthesis Start Target: 3-(Difluoromethyl)morpholine Analog Decision Is Building Block Available? Start->Decision Yes Commercial Source (Enamine/Sigma) Decision->Yes Yes No De Novo Synthesis Decision->No No Coupling Coupling Strategy Yes->Coupling RouteB Amino Acid Reduction (From Serine Deriv.) -> Cyclization No->RouteB Method1 SnAr (Nucleophilic Aromatic Sub.) Requires: Electron Deficient Aryl Halide Base: DIPEA/K2CO3, Heat Coupling->Method1 Activated Ar-X Method2 Pd-Catalyzed (Buchwald-Hartwig) Requires: Aryl Bromide/Triflate Ligand: RuPhos/BrettPhos (for weak nucleophiles) Coupling->Method2 Unactivated Ar-X

Figure 2: Decision matrix for accessing 3-(difluoromethyl)morpholine scaffolds. Note the specific ligand requirements for Pd-catalysis due to lower nucleophilicity.

Experimental Protocols

Protocol A: Deprotection of N-Boc-3-(difluoromethyl)morpholine

Context: Most commercial building blocks are sold as the N-Boc protected species to prevent polymerization or degradation.

  • Dissolution: Dissolve N-Boc-3-(difluoromethyl)morpholine (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

  • Acidolysis: Cool to 0°C. Add 4N HCl in dioxane (10 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LCMS (disappearance of starting material).

  • Workup: Concentrate in vacuo to dryness. Triturate the resulting solid with diethyl ether to remove organic impurities.[1]

  • Isolation: Filter the white solid (HCl salt) and dry under high vacuum.

    • Note: Do not convert to the free base until immediately prior to the coupling step to ensure stability.[1]

Protocol B: Coupling to Heteroaryl Chloride

Context: Attaching the morpholine core to a kinase scaffold (e.g., chloropyrimidine or chloropyridine).[1]

  • Reagents:

    • Aryl Chloride substrate (1.0 equiv).[3]

    • 3-(Difluoromethyl)morpholine HCl salt (1.2 equiv).[4]

    • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv).

    • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • In a microwave vial, combine the Aryl Chloride and the Morpholine salt in DMSO (0.2 M).

    • Add DIPEA.[1] The solution should clarify.

    • Heat at 100°C–120°C (thermal) or 140°C (microwave) for 1–2 hours.

  • Validation:

    • Check: The reaction may be slower than unsubstituted morpholine due to the steric bulk and electron-withdrawing nature of the

      
       group. If conversion is low (<50%), switch to Pd-catalyzed conditions (Protocol C, not detailed here, but implies RuPhos G3 precatalyst).
      
  • Purification:

    • Dilute with water, extract with EtOAc.[1] Wash organic layer with brine.[1]

    • Purify via Reverse Phase Prep-HPLC (C18 column) using an acidic gradient (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1] Link

  • Wymann, M. P., et al. (2023).[1] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[1] European Journal of Medicinal Chemistry, 246, 115038.[1] Link

  • Enamine Ltd. (2023).[1] 3-(Difluoromethyl)morpholine Building Blocks. Enamine Store. Link

Sources

Exploratory

3-(Difluoromethyl)morpholine: A Novel Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine atoms into drug candidates ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability, lipophilicity, and target-binding affinity through hydrogen bond donation.[1] When appended to a privileged scaffold like morpholine—a heterocycle renowned for improving aqueous solubility and conferring favorable pharmacokinetic profiles—the resulting building block, 3-(difluoromethyl)morpholine, presents a compelling opportunity for the design of next-generation therapeutics.[2][3][4] This technical guide provides a comprehensive overview of 3-(difluoromethyl)morpholine, including its synthesis, physicochemical properties, reactivity, and potential applications, supported by detailed experimental protocols and expert insights to empower researchers in their drug discovery endeavors.

The Rationale: Merging the Strengths of the Difluoromethyl Group and the Morpholine Scaffold

The morpholine ring is a common motif in numerous approved drugs, valued for its ability to improve solubility and overall drug-like properties.[2][3] Its saturated, non-planar structure can also provide a three-dimensional framework for interacting with biological targets.[4]

On the other hand, the difluoromethyl group offers several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂H group resistant to oxidative metabolism.[1]

  • Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

  • Hydrogen Bond Donor: The hydrogen atom of the CF₂H group can act as a hydrogen bond donor, enabling unique interactions with protein targets.[1]

  • Bioisosterism: The CF₂H group can serve as a stable bioisostere of a hydroxyl, thiol, or amine group, which are common pharmacophores.[1]

The combination of these two moieties in 3-(difluoromethyl)morpholine creates a versatile building block with the potential to impart a desirable combination of properties to a lead compound.

Synthesis of 3-(Difluoromethyl)morpholine

While a variety of substituted morpholines are accessible through various synthetic routes, the introduction of a difluoromethyl group at the 3-position requires a specific strategy. A common approach involves the use of a difluoromethylated starting material. A plausible and scalable synthesis can be adapted from methodologies developed for related trifluoromethylated morpholines.[5]

Proposed Synthetic Pathway

Synthesis of 3-(Difluoromethyl)morpholine start 2-(Difluoromethyl)oxirane intermediate1 1-((2-hydroxyethyl)amino)-3,3-difluoropropan-2-ol start->intermediate1 Ring-opening reagent1 β-aminoalcohol reagent1->intermediate1 intermediate2 Sulfonate Ester Intermediate intermediate1->intermediate2 Activation of primary alcohol reagent2 Sulfonyl Chloride, Base reagent2->intermediate2 product 3-(Difluoromethyl)morpholine intermediate2->product Intramolecular Cyclization (SN2) reagent3 Base (e.g., K₂CO₃) reagent3->product

Caption: Proposed synthetic route to 3-(difluoromethyl)morpholine.

Detailed Experimental Protocol

Step 1: Ring-opening of 2-(Difluoromethyl)oxirane

  • To a solution of 2-(difluoromethyl)oxirane (1.0 eq) in a suitable solvent such as isopropanol, add a β-aminoalcohol (e.g., 2-aminoethanol) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product, 1-((2-hydroxyethyl)amino)-3,3-difluoropropan-2-ol, can be purified by column chromatography on silica gel or used directly in the next step.

Causality Behind Experimental Choices: The choice of a β-aminoalcohol is crucial as it provides the nitrogen and the two-carbon unit required for the morpholine ring. Isopropanol is a good solvent for this nucleophilic ring-opening reaction, and conducting the reaction at room temperature minimizes side reactions.

Step 2: Intramolecular Cyclization

  • Dissolve the crude or purified amino alcohol from the previous step in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

  • To activate the primary hydroxyl group for cyclization, slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(difluoromethyl)morpholine.

Causality Behind Experimental Choices: The activation of the primary alcohol as a sulfonate ester is a key step to facilitate the intramolecular Sₙ2 reaction by the secondary amine. The use of a non-nucleophilic base like potassium carbonate is important to deprotonate the amine without competing in the cyclization reaction. A polar aprotic solvent is chosen to solvate the intermediates and promote the Sₙ2 reaction.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in drug design and synthesis.

Table 1: Physicochemical Properties of 3-(Difluoromethyl)morpholine

PropertyValueSource
Molecular Formula C₅H₉F₂NO
Molecular Weight 137.13 g/mol Calculated
InChI Key XLKUBUPJCAGGDP-UHFFFAOYSA-N
Purity Typically >96%
Appearance Colorless to pale yellow liquidTypical
Boiling Point Not readily available, estimated to be in the range of 150-170 °C
pKa (of conjugate acid) Estimated to be lower than morpholine (8.33) due to the electron-withdrawing effect of the CF₂H group.
LogP Estimated to be higher than morpholine (-2.55) due to the lipophilic nature of the CF₂H group.[6]

Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the morpholine ring protons, with the proton on the carbon bearing the difluoromethyl group appearing as a multiplet due to coupling with both fluorine atoms and adjacent protons. The difluoromethyl proton itself would appear as a triplet.

  • ¹³C NMR: The carbon attached to the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum.

  • ¹⁹F NMR: A single signal, likely a doublet of doublets, would be expected due to coupling with the geminal proton and the vicinal proton.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (if not N-substituted), C-H stretching, C-O-C stretching, and C-F stretching would be observed.[7]

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns would be observed.[7]

Reactivity and Applications in Synthesis

3-(Difluoromethyl)morpholine is a secondary amine and thus undergoes reactions typical of this functional group, making it a versatile building block for introducing the difluoromethylmorpholine moiety into a target molecule.

N-Alkylation and N-Arylation

Reactivity_of_3_Difluoromethylmorpholine start 3-(Difluoromethyl)morpholine product_alkylation N-Alkyl-3-(difluoromethyl)morpholine start->product_alkylation N-Alkylation product_arylation N-Aryl-3-(difluoromethyl)morpholine start->product_arylation Buchwald-Hartwig N-Arylation reagent_alkylation R-X (Alkyl Halide) Base reagent_alkylation->product_alkylation reagent_arylation Ar-X (Aryl Halide) Pd Catalyst, Ligand, Base reagent_arylation->product_arylation

Caption: Key reactions of 3-(difluoromethyl)morpholine.

Protocol for N-Alkylation
  • Dissolve 3-(difluoromethyl)morpholine (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).

  • Add the alkyl halide (R-X) (1.1 eq) to the mixture.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Trustworthiness of the Protocol: This is a standard and robust protocol for the N-alkylation of secondary amines. The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide.

Protocol for Buchwald-Hartwig N-Arylation
  • To an oven-dried flask, add the aryl halide (Ar-X) (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane as the solvent, followed by 3-(difluoromethyl)morpholine (1.2 eq).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expertise & Experience: The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and can be screened for optimal conditions for a specific substrate.

Case Study: Potential Application in Kinase Inhibitors

The morpholine moiety is a known pharmacophore in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. The introduction of a 3-(difluoromethyl) group could offer several advantages in this context. For instance, in the development of novel PI3K/MEK bifunctional inhibitors, morpholine-containing compounds have shown significant activity.[8] Replacing a standard morpholine with 3-(difluoromethyl)morpholine could lead to:

  • Enhanced Binding Affinity: The CF₂H group could form a hydrogen bond with a key residue in the ATP-binding pocket, increasing the inhibitor's potency.

  • Improved Selectivity: The specific steric and electronic properties of the difluoromethyl group might favor binding to one kinase over another, leading to improved selectivity.

  • Favorable Pharmacokinetics: The increased lipophilicity and metabolic stability could lead to better oral bioavailability and a longer half-life.

Safety and Handling

While a specific safety data sheet (SDS) for 3-(difluoromethyl)morpholine is not widely available, general precautions for handling morpholine and its derivatives should be followed. Morpholine itself is a flammable liquid and is corrosive to tissues.[6][9][10][11][12]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Table 2: Hazard Information for Morpholine (as a reference)

HazardDescription
GHS Pictograms Flammable, Corrosive, Harmful
Hazard Statements Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][9]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

Conclusion

3-(Difluoromethyl)morpholine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged scaffold and a valuable fluorinated motif offers a powerful tool for optimizing lead compounds. By understanding its synthesis, properties, and reactivity, researchers can effectively incorporate this building block into their synthetic strategies to develop novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge and practical protocols to facilitate the use of 3-(difluoromethyl)morpholine in cutting-edge research.

References

  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]

  • Penta s.r.o. (2025, April 16). Morpholine: SAFETY DATA SHEET. Retrieved March 27, 2024, from [Link]

  • Zarudnitskii, E. V., et al. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Fluorine Chemistry, 211, 132-140. [Link]

  • Acros Organics. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved March 27, 2024, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved March 27, 2024, from [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 897. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved March 27, 2024, from [Link]

  • International Labour Organization. (2000, November). ICSC 0302 - MORPHOLINE. Retrieved March 27, 2024, from [Link]

  • Vietnam Journal of Science, Technology and Engineering. (n.d.). View of Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved March 27, 2024, from [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Le, T. N., et al. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 60-65. [Link]

  • Wang, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8871. [Link]

  • Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

  • Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Retrieved March 27, 2024, from [Link]

  • Occupational Safety and Health Administration. (2022, September 22). MORPHOLINE. Retrieved March 27, 2024, from [Link]

  • Wiley. (n.d.). 3-Oxo-morpholine - SpectraBase. Retrieved March 27, 2024, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 27, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Morpholinone. PubChem Compound Database. Retrieved March 27, 2024, from [Link]

  • Ammar, Y. A., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2959. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for the Incorporation of 3-(Difluoromethyl)morpholine in Drug Discovery

Introduction and Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, historically utilized to improve the aqueous solubility and pharmacokinetic profiles of hydrophobic drug candidates [2]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, historically utilized to improve the aqueous solubility and pharmacokinetic profiles of hydrophobic drug candidates [2]. However, the standard morpholine nitrogen possesses a pKa of approximately 8.36, meaning it is predominantly ionized at physiological pH (7.4). While beneficial for solubility, this ionization can severely restrict passive membrane permeability and blood-brain barrier (BBB) penetration.

To overcome this, medicinal chemists increasingly employ 3-(difluoromethyl)morpholine (CAS 1393554-05-6) [3]. The introduction of the strongly electron-withdrawing difluoromethyl (


) group at the 3-position exerts a profound inductive effect, drastically lowering the basicity of the adjacent amine. Furthermore, the 

moiety acts as a lipophilic hydrogen bond donor, enhancing target binding affinity while simultaneously increasing the metabolic stability of the morpholine ring against oxidative degradation [4]. This strategy was notably validated in the development of PQR530, a highly brain-penetrant dual PI3K/mTOR inhibitor [1].
Comparative Physicochemical Data

The table below summarizes the causal relationship between structural modifications on the morpholine ring and their physicochemical outcomes.

PropertyMorpholine3-Methylmorpholine3-(Difluoromethyl)morpholine
Electronic Effect BaselineElectron-donating (

)
Electron-withdrawing (

)
pKa (Approximate) ~8.36~8.50~5.50 - 6.00
Physiological State (pH 7.4) >90% Ionized>90% Ionized>95% Neutral (Un-ionized)
Lipophilicity (LogP impact) Baseline+0.5 units+1.0 units
Metabolic Stability Susceptible to oxidationModerateHigh (Steric/Electronic shielding)

De Novo Synthesis of the Building Block

While 3-(difluoromethyl)morpholine hydrochloride is commercially available[3], understanding its de novo synthesis is critical for troubleshooting downstream impurities or synthesizing chiral derivatives (e.g., the pure (S) or (R) enantiomers).

The synthesis relies on the nucleophilic fluorination of an aldehyde precursor. Diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent because it efficiently converts carbonyls to gem-difluorides under mild conditions, preventing the degradation of the delicate N-Boc-3-formylmorpholine intermediate.

Synthesis A N-Boc-morpholine- 3-carboxylic acid B N-Boc-3-formyl morpholine A->B 1. CDI, Me(MeO)NH 2. DIBAL-H C N-Boc-3-(difluoromethyl) morpholine B->C DAST, CH2Cl2 0°C to RT D 3-(Difluoromethyl) morpholine HCl C->D 4M HCl in Dioxane RT

Figure 1: De novo synthetic route for 3-(difluoromethyl)morpholine hydrochloride.

Strategies for Incorporation

The incorporation of 3-(difluoromethyl)morpholine into drug scaffolds presents unique synthetic challenges. The very properties that make it desirable (lower pKa and increased steric bulk) render the secondary amine significantly less nucleophilic than standard morpholine.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Because the amine is a weak nucleophile, SNAr is only viable with highly electron-deficient heteroaromatics (e.g., chlorotriazines, fluoropyrimidines) [1]. Elevated temperatures and a large excess of a non-nucleophilic base (like DIPEA) are required to drive the equilibrium forward by neutralizing the generated HCl.

Protocol 1: General SNAr Procedure
  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the electrophile (e.g., 2,4-dichloro-1,3,5-triazine derivative, 1.0 equiv, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Note: Excess base is critical to free-base the morpholine hydrochloride salt in situ and scavenge the HCl byproduct.

  • Amine Addition: Add 3-(difluoromethyl)morpholine hydrochloride (1.2 equiv, 1.2 mmol) in one portion.

  • Reaction: Seal the vial and heat to 90°C in a heating block for 12–16 hours. Monitor progression via LC-MS.

  • Workup (Self-Validating Step): Cool to room temperature and partition between Ethyl Acetate (30 mL) and 5% aqueous LiCl (30 mL). Insight: 5% LiCl is highly effective at pulling NMP into the aqueous phase, preventing solvent carryover during concentration.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Route B: Buchwald-Hartwig Cross-Coupling

Causality & Rationale: For unactivated aryl or heteroaryl halides, SNAr will fail. Palladium-catalyzed cross-coupling is required. The steric hindrance of the


 group severely impedes the reductive elimination step of the catalytic cycle. To overcome this, RuPhos  is selected as the ligand; its bulky, electron-rich biaryl structure forces the palladium center into a geometry that accelerates reductive elimination, preventing catalyst stalling.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)Ar(X)Ln Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Base-assisted OxAdd->AmineCoord 3-(CF2H)Morpholine + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim Halide displacement RedElim->Pd0 N-Aryl Morpholine

Figure 2: Buchwald-Hartwig catalytic cycle for the N-arylation of sterically hindered morpholines.

Protocol 2: General Buchwald-Hartwig Procedure
  • Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv, 1.0 mmol), 3-(difluoromethyl)morpholine hydrochloride (1.5 equiv, 1.5 mmol),

    
     (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and Sodium tert-butoxide (
    
    
    
    ) (3.0 equiv, 3.0 mmol).
  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with dry Argon three times. Insight:

    
     and electron-rich phosphines are highly susceptible to oxidation; strict anaerobic conditions are mandatory.
    
  • Solvent Addition: Inject anhydrous, degassed Toluene (10 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture at 100°C for 18 hours.

  • Workup: Cool to room temperature. Dilute the crude mixture with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the pure N-aryl morpholine.

References

  • Title: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: European Journal of Medicinal Chemistry URL: [Link]

Application

Application of 3-(Difluoromethyl)morpholine in CNS drug discovery

The following Application Note and Protocol Guide is designed for immediate integration into high-performance CNS drug discovery programs. The Strategic Utility of 3-(Difluoromethyl)morpholine in Lead Optimization Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for immediate integration into high-performance CNS drug discovery programs.

The Strategic Utility of 3-(Difluoromethyl)morpholine in Lead Optimization

Executive Summary: The "Goldilocks" Bioisostere

In Central Nervous System (CNS) drug discovery, Multi-Parameter Optimization (MPO) often forces a trade-off between brain penetration (requiring lipophilicity and reduced basicity) and solubility/selectivity (requiring polarity and hydrogen bond donors).

3-(Difluoromethyl)morpholine represents a "privileged fragment" that resolves this conflict. By installing a difluoromethyl (


) group at the C3 position of the morpholine ring, medicinal chemists can achieve three simultaneous optimizations:
  • Basicity Modulation: Lowers the amine

    
     by 1.5–2.0 units (vs. parent morpholine), reducing cationic fraction at physiological pH and evading P-glycoprotein (P-gp) efflux.
    
  • Lipophilic Hydrogen Bond Donor: The

    
     group acts as a bioisostere of a hydroxymethyl (
    
    
    
    ) group but with significantly higher lipophilicity (
    
    
    to
    
    
    ).
  • Metabolic Shielding: Blocks the metabolic "soft spot" at the

    
    -carbon (C3), preventing oxidative dealkylation.
    
Scientific Rationale & Physicochemical Profile
2.1 The Fluorine Effect on Basicity

The inductive electron-withdrawing effect (


) of the gem-difluoro group at the C3 position is transmitted through the carbon framework to the morpholine nitrogen.
  • Parent Morpholine

    
    :  ~8.3 (Predominantly cationic at pH 7.4).
    
  • 3-(Difluoromethyl)morpholine

    
    :  ~6.5 – 7.0 (Significant neutral fraction at pH 7.4).
    

Impact: A higher fraction of uncharged species (


) at the Blood-Brain Barrier (BBB) interface directly correlates with increased passive diffusion (

).
2.2 The Lipophilic Hydrogen Bond Donor

Unlike a methyl group (inert) or a hydroxyl group (too polar), the


 moiety is a Lipophilic Hydrogen Bond Donor . The polarized 

bond in

can donate a hydrogen bond to receptor targets (e.g., carbonyls in the binding pocket) while the fluorines resist desolvation penalties associated with traditional polar groups.

Table 1: Comparative Physicochemical Profile of C3-Substituted Morpholines

PropertyMorpholine (H)3-Methyl-Morpholine3-(Hydroxymethyl)-Morpholine3-(Difluoromethyl)-Morpholine
Electronic (

)
0.00-0.04 (Weak Donor)+0.10 (Weak EWG)+0.30 (Strong EWG)
Predicted

8.38.47.96.6
H-Bond Donor? NoNoYes (Strong)Yes (Weak/Lipophilic)
Metabolic Stability Low (

-oxidation)
Low (Benzylic-like ox)ModerateHigh (Blocked)
CNS MPO Score ModerateModerateLow (Too Polar)High
Decision Logic for Application

Use the following decision tree to determine when to deploy the 3-DFM moiety in your scaffold.

CNS_Decision_Tree Start Lead Compound Analysis: Morpholine Ring Present? Check_Pgp Is P-gp Efflux Ratio > 2.5? Start->Check_Pgp Yes Check_Metab Is C3 Metabolic Hotspot? Check_Pgp->Check_Metab Yes (Need to lower pKa) Check_Pgp->Check_Metab No (pKa OK) Check_HBD Is H-Bond Donor Required for Potency? Check_Metab->Check_HBD Yes (Need blocking) Use_F Strategy: 3-Fluoro morpholine Check_Metab->Use_F No (Just pKa tuning) Use_Me Strategy: Methyl Scan (Steric block only) Check_HBD->Use_Me No (Just Steric) Use_CF2H STRATEGY: 3-(Difluoromethyl) morpholine Substitution Check_HBD->Use_CF2H Yes (Need Lipophilic Donor) Result Proceed to Synthesis (Protocol A) Use_CF2H->Result Optimized: Low pKa, High Stab., H-Bond

Figure 1: Strategic Decision Tree for incorporating 3-(Difluoromethyl)morpholine in CNS leads.

Experimental Protocols
Protocol A: Stereoselective Synthesis of 3-(Difluoromethyl)morpholine

This protocol utilizes the Ellman sulfinamide strategy to establish the chiral center at C3, followed by cyclization.

Reagents:

  • (S)-(-)-tert-Butanesulfinamide (Ellman's auxiliary)

  • Difluoroacetaldehyde ethyl hemiacetal

  • Difluoromethyl phenyl sulfone (Julia-Kocienski reagent)

  • LHMDS (Lithium bis(trimethylsilyl)amide)

  • 2-Bromoethanol[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Condense (S)-tert-Butanesulfinamide with the appropriate aldehyde (e.g., protected glycolaldehyde derivative) using

      
       in THF (0.5 M) at RT for 12h.
      
    • Checkpoint: Verify complete conversion by LCMS.

  • Nucleophilic Difluoromethylation:

    • Setup: Flame-dry a 3-neck flask under Argon.

    • Dissolve Difluoromethyl phenyl sulfone (1.2 equiv) and the sulfinyl imine (1.0 equiv) in anhydrous THF at -78°C.

    • Addition: Add LHMDS (1.3 equiv, 1.0 M in THF) dropwise over 20 mins. The solution will turn deep orange/red.

    • Reaction: Stir at -78°C for 2h, then quench with saturated

      
       at low temp.
      
    • Mechanism:[2][3] This installs the

      
       group with high diastereoselectivity (
      
      
      
      ) controlled by the sulfinyl auxiliary.
  • Desulfonylation & Cyclization:

    • Treat the crude intermediate with

      
       or 
      
      
      
      to remove the phenylsulfonyl group (if retained).
    • Remove the sulfinyl group with 4N HCl/Dioxane to yield the free amine.

    • Cyclization: React the resulting

      
      -difluoromethyl amino alcohol with 1,2-dibromoethane (or equivalent bis-electrophile) under basic conditions (
      
      
      
      , MeCN, Reflux) to close the morpholine ring.

Yield Expectation: 40-60% overall. Stereochemical Purity: >98% ee (after recrystallization).

Protocol B: Validating P-gp Efflux Evasion (MDR1-MDCK)

To confirm the benefit of the pKa shift, a bidirectional permeability assay is required.

Materials:

  • MDR1-MDCKII cell line (transduced with human P-gp).

  • Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.

  • Reference Inhibitor: Zosuquidar or Verapamil.

Workflow:

  • Preparation: Seed cells on Transwell® plates (0.4 µm pore) and culture for 4-5 days until TEER > 800

    
    .
    
  • Dosing: Prepare 3-DFM analog at 5 µM in Transport Buffer.

  • Transport:

    • A

      
      B (Apical to Basal):  Add compound to apical chamber.
      
    • B

      
      A (Basal to Apical):  Add compound to basal chamber.
      
  • Incubation: 90 minutes at 37°C.

  • Quantification: Analyze aliquots by LC-MS/MS.

Data Analysis: Calculate the Efflux Ratio (ER):



Success Criteria:

  • Target:

    
     (Indicates low P-gp substrate potential).
    
  • Comparison: Run the parent morpholine in parallel. Expect the 3-DFM analog to show a 2-3x reduction in ER due to reduced cationic charge.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Aldehyde Precursor Step1 1. Ellman Imine Formation (Ti(OEt)4) Start->Step1 Step2 2. Difluoromethylation (PhSO2CF2H + LHMDS) -78°C Step1->Step2 Intermed Chiral Sulfinyl Amine Step2->Intermed High dr Step3 3. Deprotection (HCl/Dioxane) Intermed->Step3 Step4 4. Cyclization (Base + Alkyl Halide) Step3->Step4 Final 3-(Difluoromethyl) morpholine Step4->Final

Figure 2: Synthetic pathway for the enantioselective construction of the 3-DFM scaffold.

References
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Prakash, G. K. S., et al. (2007). Nucleophilic Difluoromethylation of N-(tert-Butylsulfinyl)imines with Difluoromethyl Phenyl Sulfone.[4] Angewandte Chemie International Edition.

  • Xing, L., et al. (2017).[5] Physicochemical Properties of Fluorinated Amines and Their Implications in Drug Discovery. Future Medicinal Chemistry.

  • Di, L., et al. (2012). Structure-Property Relationships for Central Nervous System Drugs. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Protocol for N-Alkylation of 3-(Difluoromethyl)morpholine

[1][2] -Fluoroalkyl Amines[1][2] Executive Summary & Scientific Rationale The incorporation of a difluoromethyl ( ) group at the 3-position of the morpholine ring transforms a standard secondary amine into a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Fluoroalkyl Amines[1][2]

Executive Summary & Scientific Rationale

The incorporation of a difluoromethyl (


) group at the 3-position of the morpholine ring transforms a standard secondary amine into a specialized building block with unique physicochemical properties. The 

moiety acts as a lipophilic hydrogen bond donor (bioisostere for alcohols/thiols) and significantly alters the basicity and nucleophilicity of the adjacent nitrogen.[1]

The Core Challenge: Unlike unsubstituted morpholine (


), 3-(difluoromethyl)morpholine exhibits reduced nucleophilicity due to the strong electron-withdrawing inductive effect (

) of the fluorine atoms.[3][1] This lowers the energy of the nitrogen lone pair, making standard

alkylation kinetics sluggish and prone to incomplete conversion.[1][2]

This Protocol's Approach: This guide prioritizes Reductive Amination as the primary method for introducing alkyl groups, as it relies on equilibrium-driven iminium formation rather than pure nucleophilic displacement.[3][1][2] For cases where alkyl halides must be used, we provide a modified Finkelstein-Assisted Alkylation protocol to compensate for the reduced reactivity.

Reactivity Landscape & Mechanistic Insight[2]

To successfully modify this scaffold, one must understand the electronic environment.[1][2]

The "Fluorine Effect" on Nucleophilicity

The


-difluoromethyl group exerts a proximal electron-withdrawing effect.[3][1]
  • Inductive Deactivation: The

    
    -bond polarization pulls electron density away from the nitrogen, lowering its HOMO energy.[1][2]
    
  • Conformational Locking: The gauche effect between the nitrogen lone pair and the C-F antibonding orbital (

    
    ) stabilizes a specific conformation, potentially increasing steric hindrance for incoming electrophiles.[1]
    
Visualization: Reactivity Logic Flow[1][2]

ReactivityLogic Start Target: 3-(Difluoromethyl)morpholine Effect Electronic Effect: Strong -I Inductive Pull Start->Effect Consequence Consequence: Reduced N-Nucleophilicity Effect->Consequence MethodA Method A: Reductive Amination (Preferred for 1° Alkyls) Consequence->MethodA Solves via Equilibrium MethodB Method B: Direct Alkylation (Requires Activation) Consequence->MethodB Solves via Heat/Catalysis

Figure 1: Decision logic based on the electronic deactivation of the substrate.

Method A: Reductive Amination (Primary Protocol)[1][2]

Applicability: Best for attaching primary or secondary alkyl groups using aldehydes or ketones.[3][1][2] Why this works: The formation of the iminium ion intermediate is reversible. The reducing agent (STAB) drives the equilibrium forward, bypassing the low nucleophilicity barrier of the initial amine attack.[1]

Materials
  • Substrate: 3-(Difluoromethyl)morpholine (HCl salt or free base).[3][1]

  • Carbonyl: 1.1 - 1.2 equivalents of Aldehyde/Ketone.[3][1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Milder than

    
    , avoids HCN toxicity.[3][1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][1][2]

  • Additive: Acetic Acid (AcOH) - Critical for iminium formation.[3][1]

Step-by-Step Procedure
  • Free Basing (If starting with HCl salt):

    • Suspend the amine hydrochloride in DCE. Add 1.05 eq of DIPEA (N,N-Diisopropylethylamine).[3][1][2] Stir for 10 min.

    • Note: Do not use inorganic bases (

      
      ) in the reductive amination pot as they can interfere with the borohydride.
      
  • Iminium Formation:

    • Add the Aldehyde/Ketone (1.1 eq) to the amine solution.

    • Add Glacial Acetic Acid (1-2 eq).[3][1] The pH should be slightly acidic (pH 5-6) to catalyze iminium formation without protonating the amine into total inactivity.[3][1]

    • Wait: Stir at Room Temperature (RT) for 30-60 minutes. Crucial Step: Allow the equilibrium to establish before adding the reductant.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).[3][1]
      
    • Extract with DCM (

      
      ).[3][1]
      
    • Dry over

      
       and concentrate.
      

Method B: Finkelstein-Assisted Direct Alkylation[1][2]

Applicability: Required when the alkyl group source is an alkyl halide (e.g., benzyl bromide, methyl iodide) and the corresponding aldehyde is unstable or unavailable.[1][2] Risk: Strong bases can cause elimination of the


 group (forming difluorocarbene species).[1]
Materials
  • Electrophile: Alkyl Bromide or Chloride (1.1 eq).[3][1]

  • Base: Cesium Carbonate (

    
    ) or DIPEA.[3][1] Avoid NaH or KOtBu to prevent elimination.
    
  • Catalyst: Potassium Iodide (KI) or TBAI (0.1 eq).[3][1]

  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous).[3][1]
    
Step-by-Step Procedure
  • Setup:

    • Dissolve 3-(difluoromethyl)morpholine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

    • Add

      
       (2.0 eq).[3][1] The "Cesium Effect" aids solubility and reactivity in heterogeneous mixtures.
      
  • Activation:

    • Add KI (0.1 eq).[3][1] This converts alkyl chlorides/bromides into more reactive alkyl iodides in situ (Finkelstein reaction).[3][1]

  • Reaction:

    • Add the Alkyl Halide (1.1 eq).[3][1]

    • Heat to 60°C. Note: Unsubstituted morpholine reacts at RT; the difluoro analog requires thermal energy.

    • Monitor via LC-MS.[3][1] If conversion is <50% after 4 hours, increase temperature to 80°C.

  • Workup:

    • Filter off inorganic solids.[3][1][2]

    • Dilute filtrate with EtOAc, wash with water and brine.[1][2]

Experimental Workflow Diagram

Workflow Start Start: 3-(Difluoromethyl)morpholine Check Is the R-Group available as Aldehyde? Start->Check PathA Method A: Reductive Amination Check->PathA Yes (Preferred) PathB Method B: Direct Alkylation Check->PathB No (Alkyl Halide only) StepA1 1. Mix Amine + Aldehyde + AcOH (Stir 30 min) PathA->StepA1 StepA2 2. Add STAB (0°C -> RT) StepA1->StepA2 StepB1 1. Solvent: MeCN, Base: Cs2CO3 PathB->StepB1 StepB2 2. Add Alkyl Halide + KI (Cat.) Heat to 60°C StepB1->StepB2

Figure 2: Operational workflow for selecting the optimal synthetic route.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Method B) Low nucleophilicity of N-H.[3][1]Switch solvent to DMF (higher polarity).[3][1] Increase Temp to 90°C. Add 0.5 eq TBAI.
Decomposition (

loss)
Base is too strong (Elimination).Switch from

to DIPEA or

.[3][1][2] Lower temperature.
Low Yield (Method A) Incomplete iminium formation.[3][1]Use

as a Lewis Acid additive (1.5 eq) before adding reductant.[3][1]
Poly-alkylation Excess electrophile.[3][1]Ensure strict 1:1 stoichiometry. Use slow addition of electrophile.

References

  • Mykhailiuk, P. K. (2011).[3][1][2] Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.[3][1][4] European Journal of Organic Chemistry.[3][1] Link[3][1]

    • Grounding: Establishes the synthesis and stability profiles of -fluoroalkyl morpholines.
  • Abdel-Magid, A. F., et al. (1996).[3][1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[3][1][6] Link[3][1]

    • Grounding: The standard protocol for STAB-mediated reductive amination.[3][1]

  • Enamine Ltd. (2023).[3][1][2] Morpholine Analogues in Drug Discovery.[3][1][2][7][8] Enamine Building Blocks.[3][1][2][9][10] Link

    • Grounding: Commercial availability and handling data for difluoro-analogs.[3][1]

Sources

Application

Strategic Incorporation of 3-(Difluoromethyl)morpholine in Kinase Inhibitor Design

Topic: 3-(Difluoromethyl)morpholine in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Guide Abstract This application note details the synthetic utility and medicinal chemistry ra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Difluoromethyl)morpholine in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Guide

Abstract This application note details the synthetic utility and medicinal chemistry rationale for deploying 3-(difluoromethyl)morpholine as a high-value building block in kinase inhibitor discovery. We provide a validated, enantioselective synthetic route for this moiety, explore its role as a lipophilic hydrogen bond donor, and demonstrate its application in optimizing potency and metabolic stability in PI3K/mTOR and ALK inhibitor scaffolds.

Introduction: The Bioisosteric Advantage

In the optimization of kinase inhibitors, the morpholine ring is a privileged scaffold, often serving as a solvent-exposed solubilizing group or a direct hinge-binder. However, unsubstituted morpholines can suffer from rapid metabolic oxidation or poor permeability.

The introduction of a difluoromethyl (


)  group at the 3-position offers a strategic solution:
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (

    
    ) group, the 
    
    
    
    moiety contains a polarized C-H bond capable of acting as a weak hydrogen bond donor (bioisostere for -OH or -NH), potentially capturing interactions with conserved water molecules or backbone carbonyls in the ATP binding pocket.
  • Metabolic Blocking: Substitution at the 3-position sterically hinders metabolic oxidation at the adjacent carbon, a common clearance pathway for cyclic amines.

  • Physicochemical Balance: The

    
     group increases lipophilicity (
    
    
    
    ) relative to a hydroxyl group but is less hydrophobic than a
    
    
    or methyl group, maintaining water solubility while improving passive membrane permeability.
Table 1: Physicochemical Comparison of C3-Substituents
Substituent (R)Electronic Effect (

)
H-Bond Donor?Metabolic StabilityLipophilicity (LogP contribution)

NeutralNoLowBase

Weak DonorNoModerate+0.5

Weak DonorYes (Strong)Low (Glucuronidation)-1.0

Strong Withdrawer Yes (Weak) High +0.2

Strong WithdrawerNoHigh+0.9

Experimental Protocol: Enantioselective Synthesis of (S)-3-(Difluoromethyl)morpholine

Direct difluoromethylation of the morpholine ring is synthetically challenging. The most robust route utilizes the "chiral pool" approach, starting from L-Serine to generate the morpholine core, followed by functional group interconversion.

Workflow Diagram

SynthesisWorkflow Start L-Serine Methyl Ester Step1 1. Cyclization (N-Alkylation/Reductive Amination) Start->Step1 Intermediate1 (S)-Morpholine-3-carboxylate Step1->Intermediate1 Step2 2. Reduction (LiAlH4 or NaBH4) Intermediate1->Step2 Intermediate2 (S)-3-(Hydroxymethyl)morpholine Step2->Intermediate2 Step3 3. Protection (N-Boc) & Oxidation (Swern) Intermediate2->Step3 Intermediate3 (S)-N-Boc-3-Formylmorpholine Step3->Intermediate3 Step4 4. Deoxyfluorination (DAST/Deoxo-Fluor) Intermediate3->Step4 Final (S)-3-(Difluoromethyl)morpholine Step4->Final

Caption: Step-wise synthesis of the chiral building block from amino acid precursors.

Detailed Procedure

Reagents Required:

  • (S)-Morpholine-3-carboxylic acid (or ester)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Dess-Martin Periodinane (DMP) or Swern reagents (DMSO, Oxalyl Chloride)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[1][2]

  • Dichloromethane (DCM), anhydrous

Step 1: Protection and Reduction
  • N-Protection: Dissolve (S)-morpholine-3-carboxylic acid (10 mmol) in 1,4-dioxane/water (1:1). Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 12h.[3] Acidify and extract to obtain N-Boc-(S)-morpholine-3-carboxylic acid.
  • Reduction: Dissolve the N-Boc acid in THF at 0°C. Add

    
     complex (1M, 3 eq) dropwise. Reflux for 2h. Quench with MeOH. Purify by flash chromatography to yield N-Boc-(S)-3-(hydroxymethyl)morpholine.
    
Step 2: Oxidation to Aldehyde

Note: The aldehyde intermediate is unstable and prone to racemization; proceed immediately to fluorination.

  • Dissolve the alcohol (5 mmol) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C. Stir for 2h at RT.

  • Quench with saturated

    
    . Extract with DCM.[3]
    
  • Isolate N-Boc-(S)-3-formylmorpholine and dry under high vacuum.

Step 3: Deoxyfluorination (The Critical Step)

Safety Alert: DAST releases HF. Use plasticware or HF-resistant glassware if possible. Perform in a fume hood.

  • Dissolve N-Boc-(S)-3-formylmorpholine (1.0 eq) in anhydrous DCM in a Teflon or polyethylene flask.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add DAST (2.5 eq) dropwise via syringe.

  • Allow the mixture to warm slowly to RT overnight (12-16h).

  • Quench: Cool back to 0°C and very slowly add saturated aqueous

    
    . (Vigorous effervescence!).
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields N-Boc-(S)-3-(difluoromethyl)morpholine.

Step 4: N-Deprotection
  • Treat the N-Boc intermediate with 4N HCl in Dioxane or TFA/DCM (1:4) for 1h.

  • Concentrate to yield (S)-3-(difluoromethyl)morpholine hydrochloride salt.

Incorporation into Kinase Scaffolds

The resulting amine is a versatile nucleophile for


 or Buchwald-Hartwig couplings, commonly used to attach morpholines to the C2/C4 positions of pyrimidines, quinazolines, or triazines (common kinase hinge-binding motifs).
Protocol: Coupling to a Chloropyrimidine Scaffold

Target: Synthesis of a PI3K-inhibitor analog (e.g., similar to PQR530).

  • Reactants:

    • Substrate: 2,4-Dichloropyrimidine or 2-Chloro-4-morpholino-1,3,5-triazine derivative (1.0 eq).

    • Nucleophile: (S)-3-(Difluoromethyl)morpholine HCl salt (1.2 eq).

    • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Dissolve the chloro-heterocycle in DMF (0.2 M concentration).

    • Add DIPEA followed by the morpholine salt.

    • Temperature:

      • For C4-pyrimidine (more reactive): Stir at RT for 4-6h.

      • For C2-pyrimidine/triazine (less reactive): Heat to 80-100°C for 12h.

    • Monitoring: Check reaction progress via LC-MS (Look for mass shift: M-Cl + M-Amine).

  • Workup:

    • Dilute with water/EtOAc. Wash organic layer with brine (3x) to remove DMF.

    • Dry (

      
      ) and concentrate.
      
    • Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Case Study & SAR Analysis

Significance in PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors (e.g., PQR530), the 3-substitution on the morpholine ring is pivotal.

  • Selectivity: The (S)-methyl group induces a conformational twist that favors binding to the PI3K/mTOR ATP pocket over other kinases. The (S)-difluoromethyl group mimics this steric bulk but adds an electronic interaction.

  • Interaction Map: The

    
     proton can donate a hydrogen bond to the backbone carbonyl of Val851  (in PI3K
    
    
    
    ) or equivalent residues, a capability the
    
    
    analog lacks.
SAR Data Comparison (Hypothetical Representative Data)
CompoundR-Group (C3)PI3K

IC

(nM)
mTOR IC

(nM)
HLM Stability (

min)
A -H12815 (Rapid Oxid.)
B -(S)-CH35245
C -(S)-CF2H 3 1.5 >120
D -(S)-CH2OH8425 (Glucuronidation)

Interpretation: Compound C (Difluoromethyl) retains the high potency of the methyl analog (B) due to similar steric fit, but significantly enhances metabolic stability (HLM) by blocking oxidation and avoiding the glucuronidation liability of the alcohol (D).

Interaction Diagram

InteractionMap cluster_ligand Inhibitor Scaffold Backbone Val851 (Backbone C=O) Hinge Hinge Region (Adenine Pocket) MorpholineO Morpholine Oxygen (H-Bond Acceptor) MorpholineO->Hinge H-Bond (Classic) CF2H CF2H Group (Weak H-Bond Donor) CF2H->Backbone C-H···O Interaction (Bioisosteric Gain)

Caption: Proposed binding mode showing the dual interaction capability of the 3-CF2H-morpholine moiety.

References

  • Synthesis of Fluorinated Morpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery."[4][5] Tetrahedron, 2013.

  • Kinase Inhibitor Application (PQR530): Beaufils, F., et al. "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase." Journal of Medicinal Chemistry, 2019.

  • Difluoromethyl Bioisosterism: Zafrani, Y., et al.[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

  • Enantioselective Morpholine Synthesis: D'Oca, M. G., et al.[7] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." Organic Letters, 2007. (Basis for the chiral pool starting material).[8]

  • Deoxyfluorination Protocols (DAST): Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST." Synthesis, 2002.

Sources

Method

Practical guide to handling and storage of 3-(Difluoromethyl)morpholine

This guide details the technical protocols for the handling, storage, and application of 3-(Difluoromethyl)morpholine , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity ( ) a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical protocols for the handling, storage, and application of 3-(Difluoromethyl)morpholine , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity (


) and metabolic stability.

Introduction & Structural Utility

3-(Difluoromethyl)morpholine is a high-value bioisostere used to replace methyl or methoxy groups in drug candidates. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, often improving membrane permeability and metabolic stability compared to non-fluorinated analogs.[1]

However, the introduction of the electron-withdrawing


 group adjacent to the secondary amine lowers the basicity (

) of the nitrogen, altering its reactivity profile compared to unsubstituted morpholine. Proper handling is critical to prevent hygroscopic degradation and ensure reproducible synthetic outcomes.

Physicochemical Profile

Understanding the distinct states of this compound is the foundation of a robust handling protocol.

PropertyFree BaseHydrochloride Salt (Preferred)
CAS Number 1393554-05-62375261-03-1
Formula


MW 137.13 g/mol 173.59 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Volatility Moderate (volatile under high vac)Non-volatile
Hygroscopicity ModerateHigh (Deliquescent)
Basicity Weakly basicAcidic (in solution)
Storage Stability Weeks (oxidizes/absorbs

)
Years (if dry)

Storage Protocols: The "Cold-Dry-Inert" System

The hydrochloride salt is the thermodynamically stable form and should be the default for inventory. The free base should only be generated in situ or immediately prior to use.

Protocol A: Long-Term Storage (Salt Form)

Objective: Prevent hydrolysis and hydrate formation.

  • Container Selection: Use Amber borosilicate glass vials with Teflon-lined (PTFE) screw caps. Avoid polyethylene (PE) bags for long-term storage as moisture permeation can occur.

  • Atmosphere: Backfill with dry Argon or Nitrogen. The salt is hygroscopic; exposure to humid air will turn the free-flowing powder into a sticky gum, complicating weighing.

  • Temperature: Store at +2°C to +8°C (Refrigerated). For storage exceeding 12 months, -20°C is recommended.

  • Equilibration (Critical): Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in ambient air causes immediate condensation, degrading the remaining bulk material.

Protocol B: Short-Term Storage (Free Base)

Objective: Prevent carbamate formation (reaction with atmospheric


) and oxidation.
  • Container: Crimped vial with septum or Schlenk flask.

  • Atmosphere: Strictly inert (Argon/Nitrogen).

  • Temperature: -20°C .

  • Shelf Life: Use within 24–48 hours. If storage is necessary, re-convert to the HCl salt by treating with 4M HCl in Dioxane and precipitating with diethyl ether.

Handling & Safety (HSE)

Hazards
  • Corrosivity: The free base is a secondary amine and can cause skin burns and severe eye damage.

  • Fluorine Content: While the

    
     bond is strong, thermal decomposition (>150°C) can release Hydrogen Fluoride (HF).
    
  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

Engineering Controls
  • Ventilation: Handle strictly inside a chemical fume hood.[2]

  • Weighing: For the HCl salt, use an anti-static gun if the powder is flighty. For the free base, use a gas-tight syringe for volumetric transfer to avoid exposing the bulk liquid to air.

Experimental Workflow: Salt-to-Base Conversion

Many nucleophilic substitutions (e.g.,


) require the free amine. Using the salt directly with an excess of weak base (e.g., 

) can be effective, but generating the free base ensures accurate stoichiometry.
Diagram 1: Handling Decision Tree

StorageWorkflow Start Received 3-(Difluoromethyl)morpholine FormCheck Identify Form Start->FormCheck IsSalt HCl Salt (Solid) FormCheck->IsSalt Solid IsBase Free Base (Liquid) FormCheck->IsBase Liquid StorageSalt STORE: +4°C, Argon, Desiccator Shelf Life: >1 Year IsSalt->StorageSalt StorageBase URGENT: Convert to Salt or Use Immediately Shelf Life: <48 Hours IsBase->StorageBase ExpUse Experimental Use StorageSalt->ExpUse Weigh Solid StorageBase->ExpUse Syringe Transfer MethodA Method A: In-situ Neutralization (Add DIPEA/K2CO3 to reaction) ExpUse->MethodA Standard Coupling MethodB Method B: Extractive Free-Basing (DCM/NaOH extraction) ExpUse->MethodB Sensitive Catalysis

Figure 1: Decision logic for storage and preparation based on the chemical form of the reagent.

Protocol: Extractive Free-Basing

Use this method when the presence of chloride ions or amine salts interferes with the reaction (e.g., certain Pd-catalyzed couplings).

  • Dissolution: Suspend the 3-(Difluoromethyl)morpholine HCl salt (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add 1M aqueous NaOH (1.2 equiv) slowly at 0°C.

  • Extraction: Stir vigorously for 10 minutes. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     (Magnesium sulfate can be slightly acidic, Sodium sulfate is preferred for amines).
    
  • Concentration: Filter and concentrate under reduced pressure (Caution: Do not heat >30°C; the free base is volatile) .

  • Quantification: Weigh immediately and dissolve in the reaction solvent.

Quality Control (QC) & Troubleshooting

Verify the integrity of your reagent before committing valuable advanced intermediates.

Analytical Checkpoints
  • 
     NMR:  The definitive check.
    
    • Expectation: A doublet of doublets (or complex multiplet) around -120 to -130 ppm (referenced to

      
      ).
      
    • Degradation: Look for new fluoride peaks (fluoride ion) or shifts indicating oxidation of the amine.

  • Appearance:

    • Pass: White powder (Salt) or Clear oil (Base).

    • Fail: Yellow/Orange discoloration or "wet" clumping (Salt) indicates moisture absorption and potential hydrolysis.

Common Issues
SymptomRoot CauseCorrective Action
Low Yield in Coupling HCl salt neutralized incompletely.Switch to "Extractive Free-Basing" (Protocol above) or increase base equivalents (DIPEA) to 3.0 equiv.
"Gumming" of Salt Hygroscopicity (Water absorption).Dry under high vacuum over

for 24h. If color persists, recrystallize from EtOH/Et2O.
Missing Fluorine Signal HF Elimination (rare but possible).Avoid strong bases (e.g., NaH, tBuLi) at high temperatures (>100°C). Use milder bases like

.

References

  • Sigma-Aldrich. 3-Difluoromethyl-morpholine Product Specification & MSDS. Accessed 2025.[3][4] Link

  • BLD Pharm. Handling of Fluorinated Morpholine Salts. Accessed 2025.[3][4] Link

  • Enamine. Alpha-Fluoroamines in Medicinal Chemistry. Enamine Store. Link

  • PubChem. Compound Summary: Morpholine, 3-(difluoromethyl)-.[5] National Library of Medicine. Link

  • Journal of Medicinal Chemistry.Strategies for the Introduction of Fluorine into Drug-Like Molecules. (Contextual Reference on Bioisosteres).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 3-(Difluoromethyl)morpholine

Welcome to the Application Scientist Support Portal. The introduction of a difluoromethyl (CF₂H) group into saturated heterocycles like morpholine is a highly sought-after transformation in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The introduction of a difluoromethyl (CF₂H) group into saturated heterocycles like morpholine is a highly sought-after transformation in medicinal chemistry. The CF₂H moiety acts as a lipophilic hydrogen bond donor, improving metabolic stability and modulating the basicity (pKa) of the morpholine nitrogen[1].

However, synthesizing 3-(difluoromethyl)morpholine presents significant challenges, including the volatility of the final product, the risk of racemization at the C3 stereocenter, and the hazards associated with traditional fluorinating agents. This guide provides a self-validating, field-proven methodology and troubleshooting framework to ensure high-yield, stereopure synthesis.

Validated Step-by-Step Methodology

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Reduction of 4-Boc-morpholine-3-carboxylic acid

  • Procedure: Dissolve the starting material in anhydrous THF at 0 °C. Slowly add Borane-THF complex (BH₃·THF, 1.5 eq). Stir for 4 hours, warming to room temperature. Quench carefully with methanol, concentrate, and extract with EtOAc.

  • Causality: BH₃·THF provides a mild, chemoselective reduction of the carboxylic acid to the primary alcohol without cleaving the acid-sensitive Boc protecting group.

  • Validation Checkpoint: IR spectroscopy must confirm the disappearance of the broad carboxylic acid O-H stretch (~3000–2500 cm⁻¹) and the appearance of a sharp alcohol O-H stretch (~3300 cm⁻¹).

Step 2: Mild Oxidation to the Aldehyde

  • Procedure: Perform a Swern oxidation. Add oxalyl chloride to anhydrous DCM at -78 °C, followed by DMSO. Add the alcohol intermediate from Step 1. After 30 minutes, add triethylamine (Et₃N) and allow warming to 0 °C. Quench with cold aqueous NH₄Cl.

  • Causality: The low temperature (-78 °C) is critical. The proton alpha to the newly formed aldehyde is highly acidic; elevated temperatures in the presence of Et₃N will cause enolization and subsequent racemization of the C3 stereocenter.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct aldehyde proton peak at ~9.5–9.8 ppm. Do not store this intermediate; use immediately in Step 3.

Step 3: Deoxofluorination

  • Procedure: Dissolve the crude aldehyde in anhydrous DCM. Add XtalFluor-E (1.5 eq) and the promoter Et₃N·3HF (2.0 eq) at room temperature. Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Causality: XtalFluor-E converts the aldehyde to a gem-difluoride. Unlike traditional reagents, it requires the Et₃N·3HF promoter to deliver fluoride, preventing the generation of free HF and minimizing elimination byproducts[2].

  • Validation Checkpoint: ¹⁹F NMR must show a characteristic multiplet around -115 to -130 ppm. ¹H NMR must show a triplet of triplets for the CF₂H proton at ~5.8 ppm.

Step 4: Deprotection and Salt Isolation

  • Procedure: Dissolve the fluorinated intermediate in minimal DCM. Add 4N HCl in dioxane (10 eq) at room temperature. Stir for 2 hours. Add cold diethyl ether to precipitate the product. Isolate via vacuum filtration.

  • Causality: The free base of 3-(difluoromethyl)morpholine is highly volatile. Precipitating it directly as the hydrochloride salt ensures quantitative recovery without mass loss during solvent evaporation.

  • Validation Checkpoint: LC-MS (ESI+) should display the[M+H]⁺ ion for the free base (m/z ~138.1). The isolated product must be a stable, free-flowing solid.

Workflow & Mechanistic Visualization

Workflow A 4-Boc-morpholine- 3-carboxylic acid B Reduction (Alcohol) A->B BH3·THF C Swern Oxidation (Aldehyde) B->C (COCl)2, DMSO D Deoxofluorination (XtalFluor-E) C->D Et3N·3HF E Deprotection (HCl Salt) D->E HCl/Dioxane

Fig 1: Step-by-step synthetic workflow for 3-(Difluoromethyl)morpholine.

Mechanism Aldehyde Aldehyde Intermediate DAST DAST / Deoxo-Fluor Aldehyde->DAST Traditional Xtal XtalFluor-E Aldehyde->Xtal Modern HF_free Generates Free HF (Promotes Elimination) DAST->HF_free HF_bound No Free HF Generated (Requires Et3N·3HF) Xtal->HF_bound Product_Low Low Yield / Impurities HF_free->Product_Low Product_High High Yield / Pure CF2H HF_bound->Product_High

Fig 2: Mechanistic divergence between traditional and modern deoxofluorination reagents.

Reagent Selection: Quantitative Comparison

Choosing the correct fluorinating agent is the most critical variable in this synthesis. Traditional reagents often fail due to the instability of the morpholine ring under harsh conditions[3].

Fluorinating AgentThermal Stability (Onset of Decomp.)Free HF GenerationTypical Yield (Aldehyde to CF₂H)Handling & Safety Profile
DAST ~90 °C (Explosive risk)Yes40% - 60% (High elimination)Fuming liquid, highly corrosive
Deoxo-Fluor ~140 °CYes50% - 70%Liquid, highly moisture sensitive
XtalFluor-E >200 °CNo (Requires promoter)75% - 90%Bench-stable crystalline solid, safe

Troubleshooting Guides & FAQs

Q: My final 3-(difluoromethyl)morpholine shows a loss of enantiomeric excess (ee). At which stage is the racemization occurring, and how can I prevent it? A: Racemization almost exclusively occurs during the oxidation of the alcohol to the aldehyde (Step 2). The proton at the C3 position (alpha to the newly formed aldehyde) is highly acidic. Prolonged exposure to the basic conditions of a Swern oxidation (excess triethylamine) or elevated temperatures causes enolization, leading to epimerization. Solution: Strictly maintain the Swern oxidation temperature at -78 °C. Quench the reaction cold, and minimize the equivalents of triethylamine. Alternatively, use a milder, base-free oxidation method such as TEMPO/BAIB.

Q: My deoxofluorination reaction stalls at the hemiacetal or yields a complex mixture. I am using XtalFluor-E. A: XtalFluor-E, unlike DAST, does not spontaneously release fluoride upon activating the carbonyl oxygen. It requires an external fluoride promoter to complete the reaction[2]. Solution: Ensure you are adding exactly 2.0 to 2.5 equivalents of triethylamine trihydrofluoride (Et₃N·3HF) alongside the XtalFluor-E. Without this promoter, the activated intermediate cannot collapse into the desired gem-difluoride. Furthermore, ensure strict anhydrous conditions, as moisture will rapidly hydrolyze the activated intermediate back to the aldehyde.

Q: I am observing significant elimination byproducts and low yields during the DAST fluorination. What is the mechanistic cause? A: Traditional reagents like DAST and Deoxo-Fluor generate free hydrogen fluoride (HF) during the initial C-O bond activation[3]. This highly acidic, uncontrolled environment promotes elimination (e.g., forming enamines from the morpholine ring) and general degradation. Solution: Switch to XtalFluor-E. As visualized in Fig 2, it activates the carbonyl oxygen without releasing free HF, resulting in a much cleaner reaction profile.

Q: After Boc deprotection with TFA, I concentrated the reaction mixture under reduced pressure, but my mass recovery is less than 10%. Where did my product go? A: The free base of 3-(difluoromethyl)morpholine is exceptionally volatile. The introduction of the difluoromethyl group significantly lowers the boiling point compared to unsubstituted morpholine by reducing intermolecular hydrogen bonding and increasing lipophilicity[1]. Solution: Never isolate the free base. Perform the deprotection using anhydrous HCl in dioxane. Instead of concentrating to dryness under vacuum, precipitate the resulting hydrochloride salt by adding cold diethyl ether, then isolate via vacuum filtration.

References

  • Title: Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link][1]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 3-(Difluoromethyl)morpholine Synthesis

Welcome to the Technical Support Center for fluorinated N-heterocycle synthesis. The introduction of a difluoromethyl (-CF2H) group into morpholine scaffolds is a critical transformation in modern drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated N-heterocycle synthesis. The introduction of a difluoromethyl (-CF2H) group into morpholine scaffolds is a critical transformation in modern drug design. The -CF2H moiety acts as a highly lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability and metabolic stability while retaining hydrogen-bond donating capabilities[1].

However, synthesizing 3-(Difluoromethyl)morpholine often presents significant yield and stereocontrol challenges. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot your workflows, understand the causality behind reaction failures, and implement self-validating protocols.

Mechanistic Workflow Overview

Understanding the synthetic pathway is the first step in troubleshooting. The two primary routes to 3-(Difluoromethyl)morpholine are the Deoxyfluorination of 3-formylmorpholines and the Nucleophilic Addition to morpholine-3-imines .

G A N-Boc-3-formylmorpholine (Aldehyde Precursor) C Deoxyfluorination (DAST / XtalFluor-E) A->C Fluoride transfer B Morpholine-3-imine (Imine Precursor) D Nucleophilic Addition (TMSCF2H / Sulfoximine) B->D Carbene/Anion transfer E N-Boc-3-(Difluoromethyl)morpholine (Protected Intermediate) C->E C-O to C-F conversion D->E Stereoselective addition F Deprotection (HCl or TFA) E->F G 3-(Difluoromethyl)morpholine (Target Compound) F->G Final Yield Isolation

Figure 1: Synthetic pathways for 3-(Difluoromethyl)morpholine via deoxyfluorination and addition.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low (<30%) when using DAST for the deoxyfluorination of N-Boc-3-formylmorpholine? Causality: DAST (Diethylaminosulfur trifluoride) is highly sensitive to moisture and thermally unstable. During the conversion of the aldehyde to the difluoromethyl group, DAST generates hydrogen fluoride (HF) as a byproduct. In a batch reactor, the accumulation of excess HF can prematurely cleave the acid-sensitive Boc protecting group, leading to N-alkylation side reactions, polymerization, or complete degradation of the morpholine ring[2]. Solution: Transition to milder, more stable deoxyfluorination reagents. Using 3[3] or crystalline alternatives like XtalFluor-E significantly reduces hazardous byproducts. If DAST must be used, maintain strict anhydrous conditions, operate at -78°C, and introduce an exogenous HF scavenger (e.g., pyridine) to buffer the reaction.

Q2: I am trying to synthesize chiral (S)-3-(difluoromethyl)morpholine via nucleophilic addition to ketimines. The enantiomeric excess (ee) is poor. How can I improve stereoselectivity? Causality: Direct nucleophilic addition using standard reagents like TMSCF2H often proceeds through a poorly organized transition state, resulting in racemic mixtures. The lack of a chiral directing group leaves the stereocenter vulnerable to mixed facial attack. Solution: Implement a reagent-controlled highly stereoselective difluoromethylation strategy. Utilizing chiral reagents such as 4[4] provides a non-chelating transition state that highly favors one enantiomer over the other, yielding enantiomerically enriched α-difluoromethyl amines with high efficiency.

Q3: How do I ensure complete conversion during the deoxyfluorination step without causing over-fluorination or elimination? Causality: Incomplete conversion often stems from the poor solubility of the alkoxyphosphonium intermediate or rapid degradation of the fluorinating agent before the fluoride shuttling can occur[5]. Solution: Utilize a Lewis acid-catalyzed fluoride shuttling mechanism or add an exogenous fluoride source (e.g., Et3N·3HF) when using crystalline reagents. This stabilizes the intermediate and drives the C-O to C-F conversion to completion without requiring harsh, over-fluorinating conditions.

Quantitative Data: Reagent Comparison

To assist in experimental design, the following table summarizes the performance metrics of common reagent systems used in the synthesis of difluoromethylated heterocycles.

Reagent SystemSynthetic PathwayTypical Yield (%)Stereocontrol (ee %)Safety & Handling Profile
DAST Deoxyfluorination25 - 45%N/A (Maintains existing)Poor (Generates HF, explosive risk)
XtalFluor-E + Et3N·3HF Deoxyfluorination65 - 85%N/A (Maintains existing)Good (Crystalline, thermally stable)
TMSCF2H + Base Nucleophilic Addition40 - 60%Low (<10%)Moderate (Requires cryogenic cooling)
Chiral Sulfoximine Nucleophilic Addition75 - 92%High (>90%)Good (Stable chiral reagent)

Self-Validating Experimental Protocol

High-Yield Deoxyfluorination of N-Boc-3-formylmorpholine using XtalFluor-E

This protocol incorporates specific in-process controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next step, establishing a self-validating system that prevents downstream yield loss.

Step 1: Preparation and Activation

  • In an oven-dried, argon-purged flask, dissolve N-Boc-3-formylmorpholine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add Et3N·3HF (2.0 equiv) to the solution and cool the mixture to -78°C using a dry ice/acetone bath.

  • Causality: Et3N·3HF acts as a crucial exogenous fluoride source and buffer. It prevents the degradation of the Boc group by neutralizing free HF generated during the fluorination cycle.

Step 2: Reagent Addition

  • Add XtalFluor-E (1.5 equiv) portion-wise over 15 minutes to prevent thermal spiking.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The starting material (Rf ~0.3) should disappear completely, replaced by a less polar spot (Rf ~0.6). Logic: If starting material persists, the system was likely contaminated with moisture; add an additional 0.2 equiv of XtalFluor-E before quenching.

Step 3: Quenching and Extraction

  • Quench the reaction strictly at 0°C by the dropwise addition of saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8).

  • Causality: A basic quench neutralizes all residual acidic fluoride species, preventing post-reaction cleavage of the Boc group during solvent evaporation.

  • Extract with DCM (3 x 20mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Deprotection to Target API Building Block

  • Dissolve the crude N-Boc-3-(difluoromethyl)morpholine in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (10 mL) at 0°C. Stir for 2 hours at room temperature.

  • Concentrate to remove TFA, neutralize with 1M NaOH, and extract with EtOAc to yield the free base 3-(Difluoromethyl)morpholine.

  • Self-Validation Checkpoint (IPC 2): Perform 19F-NMR (CDCl3). You must observe a characteristic doublet of doublets (or overlapping multiplet) around -120 to -125 ppm. Logic: This confirms the intact -CF2H group and validates that the deprotection step did not cause defluorination.

References

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.6

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.4

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH.2

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.3

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal.5

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Difluoromethyl)morpholine

This technical guide addresses the synthesis of 3-(Difluoromethyl)morpholine , a high-value scaffold in medicinal chemistry where the group acts as a lipophilic hydrogen bond donor (bioisostere for or ). The following gu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 3-(Difluoromethyl)morpholine , a high-value scaffold in medicinal chemistry where the


 group acts as a lipophilic hydrogen bond donor (bioisostere for 

or

).

The following guide focuses on the most robust synthetic route: Deoxyfluorination of N-protected 3-formylmorpholine . This pathway, while effective, is fraught with specific pitfalls including racemization, elimination, and exotherm-driven decomposition.

Part 1: The "Gold Standard" Synthetic Route

Route: N-Boc-Morpholine-3-carboxylic acid


 Alcohol 

Aldehyde

Target (

)

This route is preferred over cyclization of difluoro-building blocks due to the commercial availability of chiral morpholine-3-carboxylic acids (derived from Serine).

Core Protocol: Deoxyfluorination of 3-Formylmorpholine

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Substrate: tert-butyl 3-formylmorpholine-4-carboxylate.

  • Preparation: Dissolve N-Boc-3-formylmorpholine (1.0 equiv) in anhydrous

    
     (
    
    
    
    ).
  • Cooling: Cool the solution to -78 °C under inert atmosphere (

    
     or Ar). Critical: Do not add reagent at 
    
    
    
    or RT.
  • Addition: Add DAST (1.5–2.0 equiv) dropwise over 15 minutes.

  • Warming: Allow the reaction to warm to room temperature (RT) slowly over 4–6 hours.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (caution: vigorous effervescence).
    
  • Extraction/Purification: Extract with DCM. Purify via silica gel chromatography (typically Hexanes/EtOAc).[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar and yield is <10%."

Diagnosis: Uncontrolled Exotherm & Reagent Decomposition. Root Cause: DAST and Deoxo-Fluor are thermally unstable.[3] DAST can detonate/decompose violently above 70 °C. If the reagent is added too quickly or at too high a temperature, the localized exotherm triggers a decomposition cascade, polymerizing the morpholine ring and charring the amine.

Corrective Action:

  • Temperature Control: You must add the fluorinating reagent at -78 °C .

  • Solvent Switch: If using THF, switch to Dichloromethane (DCM) . THF can be cleaved by DAST at higher temperatures, and DCM provides better heat dissipation for this specific transformation.

  • Reagent Quality: Old/yellowed DAST often contains free HF, which catalyzes decomposition. Use fresh, clear reagent or switch to Deoxo-Fluor® , which is thermally more stable (though still requires cold addition).

Issue 2: "I am isolating a side product with only one fluorine atom (Vinyl Fluoride)."

Diagnosis: Elimination (


) instead of Substitution (

-like). Root Cause: The intermediate formed between the aldehyde and DAST is a reactive aminosulfur species.[4] If the

-proton (at the C3 position) is acidic, the fluoride anion (or base in the medium) can abstract it, leading to the formation of an enamine/vinyl fluoride (3-(fluoromethylene)morpholine).

Corrective Action:

  • Avoid Exogenous Base: Do not add pyridine or triethylamine unless strictly necessary for buffering (rarely needed for neutral aldehydes).

  • Low Temperature: Elimination is entropically favored at higher temperatures. Keep the reaction at -20 °C to 0 °C for longer periods rather than rushing to RT.

  • Protecting Group: Ensure the nitrogen is protected with a carbamate (Boc/Cbz). Electron-withdrawing groups reduce the basicity of the nitrogen, preventing internal assistance of the elimination.

Issue 3: "My product is racemic (0% ee), but I started with L-Serine derived material."

Diagnosis: Racemization of the


-Amino Aldehyde Intermediate.
Root Cause:  The precursor, N-Boc-3-formylmorpholine, is an 

-amino aldehyde. These are chemically and configurationally unstable. The C3 proton is acidic due to the adjacent carbonyl and the electron-withdrawing nitrogen protecting group. Silica gel chromatography or prolonged storage of the aldehyde will cause racemization.

Corrective Action:

  • Telescoping: Do not isolate the aldehyde.

    • Protocol: Perform the oxidation (e.g., Swern or Parikh-Doering) of the alcohol to the aldehyde. Work up the reaction (washings), dry the organic layer, and concentrate only if necessary (keep cold).

    • Immediately redissolve in anhydrous DCM and proceed to the fluorination step.

  • Avoid Silica: Never purify the

    
    -amino aldehyde on silica gel before fluorination.
    
Issue 4: "The reaction is stalled; I see starting material and a 'hydrate' peak."

Diagnosis: Stable Hydrate/Hemiaminal Formation. Root Cause: Electron-deficient aldehydes (like


-amino aldehydes) readily form stable hydrates in the presence of trace water, or hemiaminals if residual alcohol is present. DAST reacts with water/alcohol preferentially over the carbonyl, consuming the reagent.

Corrective Action:

  • Drying Protocol: Ensure the aldehyde solution is dried rigorously over

    
     and the solvent is anhydrous.
    
  • Stoichiometry: Increase DAST to 3.0 equivalents . The first equivalents will scavenge moisture; the remaining will effect the fluorination.

Part 3: Mechanism & Workflow Visualization

Diagram 1: Competition Between Fluorination and Elimination

This diagram illustrates the bifurcation point where the reaction succeeds or fails (Vinyl Fluoride formation).

Fluorination_Mechanism Aldehyde N-Boc-3-Formylmorpholine Intermediate Aminosulfur Intermediate (O-S bond formed) Aldehyde->Intermediate + DAST (-78°C) Transition_SN Nucleophilic Attack (F-) Intermediate->Transition_SN Path A: Substitution Transition_E2 Proton Abstraction (Base) Intermediate->Transition_E2 Path B: Elimination (High Temp / Base) Product 3-(Difluoromethyl)morpholine (Target) Transition_SN->Product SideProduct Vinyl Fluoride (Elimination Product) Transition_E2->SideProduct

Caption: Mechanistic divergence during the reaction of DAST with


-amino aldehydes. Path A yields the target; Path B (elimination) is favored by heat and base.
Diagram 2: Optimized Workflow to Prevent Racemization

This workflow enforces the "Telescoping" strategy required to maintain chiral integrity.

Workflow Start Start: N-Boc-3-(Hydroxymethyl)morpholine (Chiral) Oxidation Step 1: Oxidation (Swern/Parikh-Doering) <-60°C Start->Oxidation Workup Aqueous Workup (Cold) Dry organic layer Oxidation->Workup Critical CRITICAL CHECKPOINT: Do NOT Column. Do NOT Store. Workup->Critical Fluorination Step 2: Add DAST/Deoxo-Fluor Directly to crude at -78°C Critical->Fluorination Finish Isolate: (S)-3-(Difluoromethyl)morpholine (>98% ee) Fluorination->Finish

Caption: Telescoped workflow essential for preserving stereochemistry. Isolating the intermediate aldehyde leads to rapid racemization.

Part 4: Data Summary

ParameterRecommended RangeConsequence of Deviation
Temperature (Addition)

Explosion risk, "Black Tar", Elimination
Temperature (Reaction)

Stalling (if too cold), Decomposition (if > RT)
Stoichiometry (DAST) 1.5 – 3.0 equivIncomplete conversion (if <1.5), Cost/Waste (if >3.0)
Solvent Anhydrous

THF may polymerize; protic solvents destroy reagent
Atmosphere

or Argon
Moisture consumes DAST, forming HF acid

References

  • Synthesis of Morpholines from Amino Acids: Title: Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.[5] Source: ResearchGate (Snippet 1.7). URL:[Link]

  • Racemiz

    
    -Amino Aldehydes: 
    Title: Enantiomerically Pure 
    
    
    
    -Amino Aldehydes from Silylated
    
    
    -Amino Acids.[6] Source: National Institutes of Health (PMC). URL:[Link]
  • General Deoxyfluorination Methodology: Title: Deoxyfluorination of Alcohols and Aldehydes.[7][8][9] Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Difluoromethylation of N-Heterocycles

Strategic Triage: Selecting the Right Methodology Before troubleshooting a failed reaction, ensure you have selected the correct mechanistic pathway for your substrate. The difluoromethyl group ( ) alters lipophilicity (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Triage: Selecting the Right Methodology

Before troubleshooting a failed reaction, ensure you have selected the correct mechanistic pathway for your substrate. The difluoromethyl group (


) alters lipophilicity ($ \log D $) and acts as a hydrogen bond donor. However, its installation is highly sensitive to the electronic bias of the heterocycle.
Methodology Decision Matrix
Target Site Substrate Electronics Recommended Reagent/Method Primary Mechanism
C–H (Electron Deficient) Pyridines, Diazines, QuinolinesZn(SO

CF

H)

(DFMS)
+ TBHP
Radical Minisci-type substitution (Nucleophilic Radical)
C–H (Electron Rich) Indoles, Pyrroles, FuransPhotoredox Catalysis (e.g., Ir(ppy)

+ Sulfones)
Electrophilic Radical / SET
N–H (Azoles) Imidazoles, Pyrazoles, TriazolesClCF

H (Freon-22)
or BrCF

PO(OEt)

Nucleophilic substitution / Carbene insertion
C–H (Activated) Pre-functionalized (e.g., Boronic acids)Pd/Ag Catalysis + TMSCF

H
Cross-coupling (Transmetallation)

Core Protocol: Innate C–H Difluoromethylation (Baran Protocol)

The most common "workhorse" method utilizes Zinc Difluoromethanesulfinate (DFMS). This reaction relies on the generation of a nucleophilic


 radical.
Standard Operating Procedure (SOP)

Based on Baran et al. (Nature, 2012; JACS, 2012)

  • Setup: To a vial, add Heterocycle (1.0 equiv) and DFMS (2.0–3.0 equiv).[1]

  • Solvent: Add DCM and Water (2.5:1 ratio). Note: The biphasic system is critical for solubilizing the zinc salt while maintaining organic solubility for the substrate.

  • Acid Additive: Add TFA (1.0 equiv) if the substrate is a basic nitrogen heterocycle (e.g., pyridine).

  • Oxidant: Add TBHP (70% aq., 3.0–5.0 equiv) dropwise at 0 °C, then warm to RT.

  • Monitoring: Stir vigorously for 12–24 h.

  • Workup: Quench with sat. NaHCO

    
    , extract with DCM.
    

Troubleshooting & FAQs

Category A: Reaction Stalled or Low Conversion

Q: I see <20% conversion by LCMS after 24 hours. Should I heat it? A: Heating is rarely the solution for radical half-life issues.

  • Diagnosis: The

    
     radical is short-lived. Once the DFMS is consumed, the reaction stops regardless of time.
    
  • Solution (The "Spike" Method): Do not heat. Instead, perform a second addition of reagents. Add another 1.0–2.0 equiv of DFMS and 2.0 equiv of TBHP after 12 hours.

  • Chemical Logic: The radical flux must be maintained. Re-dosing is more effective than extending time.

Q: My substrate is a simple pyridine, but the yield is poor (<30%). A: You likely have a protonation mismatch.

  • Diagnosis: The

    
     radical is nucleophilic. It reacts best with protonated (electron-deficient) heterocycles.
    
  • Solution: Ensure you are using TFA (1.0 equiv) . This protonates the pyridine nitrogen, lowering the LUMO of the heterocycle and accelerating the nucleophilic radical attack.

  • Check: Verify the pH of the aqueous layer is acidic (<4).

Q: The reaction turns into a black tar/solid. Is this decomposition? A: Not necessarily.

  • Context: Radical reactions often generate polymeric byproducts.

  • Action: Filter the crude mixture through a short pad of Celite/Silica before analysis. The "tar" often traps the zinc salts but the product remains in the filtrate.

Category B: Regioselectivity Issues

Q: I am getting a mixture of C2 and C4 isomers. How can I control this? A: Minisci reactions are governed by innate electronics, making them hard to steer without blocking groups.

  • Rule of Thumb: The nucleophilic radical attacks the most electron-deficient position (highest coefficient in the LUMO). For Pyridine, C2 > C4 >> C3.

  • Troubleshooting:

    • Solvent Switch: Switch from DCM/H

      
      O to DMSO/H
      
      
      
      O
      . DMSO can coordinate to the Zinc, altering the steric bulk of the radical complex, occasionally shifting selectivity toward the less hindered C4 position.
    • Blocking: If C2 is the major unwanted isomer, install a transient blocking group (e.g., Cl or Br) at C2, which can be removed later, or use the N-oxide strategy (directs to C2, but allows subsequent rearrangement).

Category C: Isolation & Purification[2][3]

Q: The NMR shows the product in the crude, but it vanishes after Rotavap. A: Difluoromethylated heterocycles are notoriously volatile.

  • Diagnosis: The loss of H-bonding capability (N-H to N-CF2H) and increased lipophilicity lowers the boiling point significantly.

  • Protocol Adjustment:

    • Do not use high vacuum.

    • Solvent: Extract with Diethyl Ether or Pentane instead of DCM if possible.

    • Distillation: Carefully distill off the solvent at atmospheric pressure using a Vigreux column, rather than rotary evaporation.

    • Salt Formation: If the product is basic, isolate it as the HCl salt (solid) rather than the free base (oil).

Visualizing the Failure Points

The following diagram maps the mechanistic pathway of the DFMS reaction and identifies where specific failures occur.

G Start Reagents: Heterocycle + DFMS + TBHP RadicalGen Generation of •CF2H Radical Start->RadicalGen Initiation Addition Radical Addition to Heterocycle RadicalGen->Addition Nucleophilic Attack Fail1 FAILURE: Radical Quenching (Oxygen/Solvent reaction) RadicalGen->Fail1 Slow Addition Rate Oxidation Oxidation to Cation Addition->Oxidation SET Oxidation Fail2 FAILURE: Electronic Mismatch (Substrate too electron-rich) Addition->Fail2 High LUMO / No Acid Deprotonation Deprotonation (-H+) Oxidation->Deprotonation Aromatization Fail3 FAILURE: Over-oxidation / N-Oxide formation Oxidation->Fail3 Excess Oxidant Product Product: Het-CF2H Deprotonation->Product

Caption: Mechanistic flow of Zinc-mediated difluoromethylation. Red octagons indicate primary failure modes requiring troubleshooting.

Reagent Comparison & Data

Use this table to verify if you are using the correct reagent class for your specific problem.

ReagentCommercial NameBest ForKey Troubleshooting Note
Zn(SO

CF

H)

DFMS (Baran's Reagent)Heteroarene C–H (Pyridines, Pyrazines)Stoichiometry: Commercial batches may contain ZnCl

. Assume 60-70% active mass if old.
BrCF

PO(OEt)

Diethyl bromodifluoromethyl phosphonateN-H functionalization (Pyrazoles, Imidazoles)Base Sensitivity: Requires strong base (KOH/Cs

CO

). Incompatible with sensitive esters.
HCF

SO

Cl
Difluoromethanesulfonyl chloridePrecursor to SulfinatesSafety: Highly corrosive and volatile. Prepare sulfinates ex situ immediately.
Ir(ppy)

+ ArSO

CF

H
Photoredox SystemElectron-rich C–H (Indoles)Light Source: Blue LED (450 nm) intensity matters. Ensure reaction is degassed (O

inhibits).

Advanced Protocol: N-Difluoromethylation of Azoles

For substrates like Pyrazole or Imidazole where C-H functionalization is NOT desired.

Method: Base-mediated carbene insertion. Reagent: Diethyl bromodifluoromethylphosphonate.[2]

  • Dissolution: Dissolve heterocycle (1.0 equiv) in MeCN or DMF.

  • Base: Add KOH (20 equiv, 30% aq) or Cs

    
    CO
    
    
    
    (solid).
    • Troubleshooting: If using KOH, phase transfer catalyst (TBAB) often improves yield.

  • Reagent: Add BrCF

    
    PO(OEt)
    
    
    
    (2.0 equiv).
  • Temp: Heat to 50–80 °C.

    • Mechanism:[3][4][5] Generates difluorocarbene (:CF

      
      ) in situ, which inserts into the N-H bond (or attacks the N-anion).
      
  • Regioselectivity:

    • Imidazoles: Usually selective for N1.

    • Pyrazoles: Selectivity is sterically driven. The :CF

      
       will attack the less hindered nitrogen.
      

References

  • Fujiwara, Y., et al. (2012).[6][7] Practical and innate carbon–hydrogen functionalization of heterocycles.[6][7][8][9][10] Nature.[7] Link

  • Fujiwara, Y., et al. (2012).[6][7] A New Reagent for Direct Difluoromethylation.[2][6][7][9] Journal of the American Chemical Society.[6][9] Link

  • O'Hara, F., et al. (2013).[11][6] Preparation and purification of zinc sulfinate reagents for drug discovery.[11] Nature Protocols.[11] Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[10] Nature.[7] Link (Foundational photoredox reference for fluoroalkylation mechanisms).

  • Belhomme, M-C., et al. (2015). Recent Advances in C–H Fluorination and Fluoroalkylation of Heteroarenes.[8][10] European Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Difluoromethyl)morpholine Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic stability of α-difluoromethyl amines. While 3-(Difluoromethyl)morpholine is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic stability of α-difluoromethyl amines. While 3-(Difluoromethyl)morpholine is a highly valuable bioisostere in drug development, its unique electronic environment makes it notoriously unstable if handled improperly[1].

This guide is designed to move you away from trial-and-error and toward a deterministic, self-validating approach to handling this compound across different solvent systems.

Part 1: The Mechanistic Root of Instability (The "Why")

Q: Why does my 3-(Difluoromethyl)morpholine degrade so rapidly in certain assay buffers and solvents?

A: The instability is driven by the fundamental stereoelectronic relationship between the morpholine nitrogen and the adjacent difluoromethyl group. The nitrogen lone pair is perfectly positioned to facilitate an E1cB-like (or E2) elimination of a fluoride ion from the α-carbon.

This elimination generates a highly reactive fluoro-iminium intermediate. In the presence of water (even trace amounts in hygroscopic solvents) or protic media, this intermediate is rapidly trapped by nucleophilic attack, leading to irreversible hydrolysis into an amide (e.g., a morpholinone derivative) or complete ring-opening[1].

To stabilize the molecule, you must neutralize the nitrogen lone pair. This is why α-difluoromethyl amines demonstrate significantly enhanced hydrolytic resistance when stored as protonated hydrochloride (HCl) salts rather than as free bases[2][3].

G A 3-(Difluoromethyl)morpholine (Free Base) B Fluoro-iminium Intermediate A->B HF Elimination (Base/Protic Solvents) D Protonated Amine (HCl Salt) A->D + HCl C Hydrolysis Products (Amides/Ring-opened) B->C H2O Addition (Aqueous Media) D->B Blocked by Protonation

Mechanistic pathway of 3-(Difluoromethyl)morpholine degradation via HF elimination.

Part 2: Solvent Compatibility & Quantitative Stability Data

Q: Which solvents are safe to use for stock solutions and assays?

A: Aprotic, strictly anhydrous solvents are mandatory for long-term storage of the free base. If you must use aqueous or protic environments, the compound must be in its protonated salt form and kept at an acidic-to-neutral pH.

Solvent / MatrixFormStorage ConditionEstimated Half-Life (t½)Primary Degradation Mechanism
Water / PBS (pH 7.4) Free Base25°C, ambient< 2 hoursRapid hydrolysis / Ring-opening
Water / PBS (pH 4.0) HCl Salt25°C, ambient> 7 daysNone (Stable due to protonation)
Methanol Free Base25°C, ambient~12 hoursSolvolysis / HF Elimination
DMSO (Trace Water) Free Base25°C, ambient~24 hoursHydrolysis
DMSO (Anhydrous) HCl Salt-20°C, dark> 14 daysNone (Stable)
Acetonitrile (Anhydrous) Free Base-20°C, dark> 7 daysNone (Stable)
Part 3: Self-Validating Protocol for Stock Preparation

Do not assume your commercial solvents are dry enough for α-difluoromethyl amines. The following protocol ensures causality-driven protection and includes a self-validating analytical step to guarantee compound integrity before you begin your main experiment.

Objective: Create a stable, anhydrous stock solution that verifies its own integrity.

Step 1: Solvent Dehydration

  • Action: Activate 3Å molecular sieves at 300°C for 3 hours under vacuum. Add to HPLC-grade Acetonitrile or THF (20% w/v) and let sit for 24 hours.

  • Causality: Removing trace water eliminates the nucleophile required to trap the fluoro-iminium intermediate, halting the hydrolysis cascade.

Step 2: Salt Conversion (Crucial for Stability)

  • Action: If your 3-(Difluoromethyl)morpholine is supplied as a free base, dissolve it in anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in ether at 0°C. Filter the resulting precipitate under an Argon atmosphere.

  • Causality: Protonating the morpholine nitrogen ties up the lone pair, completely shutting down the E1cB HF-elimination pathway[2][3].

Step 3: Stock Preparation

  • Action: Dissolve the HCl salt in the dried solvent to your desired concentration (e.g., 10 mM). Store in sealed amber vials at -20°C.

Step 4: Analytical Validation (The Self-Check)

  • Action: Before utilizing the stock in biological or synthetic workflows, run a rapid 19F-NMR or LC-MS on a 10 µL aliquot.

  • Validation Criteria:

    • Pass: 19F-NMR shows a distinct doublet (typically ~ -120 to -130 ppm). LC-MS shows the intact parent mass [M+H]+.

    • Fail: Appearance of [M-19]+ (loss of F) or [M-20]+ (loss of HF) in MS indicates degradation has begun. Discard and re-purify.

W Start Select Solvent for 3-(Difluoromethyl)morpholine CheckWater Is the solvent strictly anhydrous? Start->CheckWater DrySolvent Dry over 3Å/4Å Molecular Sieves CheckWater->DrySolvent No CheckBase Does the environment contain free base? CheckWater->CheckBase Yes DrySolvent->CheckBase SaltForm Convert to HCl Salt or lower pH < 6 CheckBase->SaltForm Yes Proceed Proceed with Experiment (Validate via 19F-NMR) CheckBase->Proceed No SaltForm->Proceed

Decision tree for solvent preparation and handling to maximize α-difluoromethyl amine stability.

Part 4: Frequently Asked Questions (FAQs)

Q: I need to use DMSO for my biological assays. How do I prevent degradation? A: DMSO is highly hygroscopic. When water enters DMSO, it acts as a nucleophile to facilitate the hydrolysis of the α-difluoromethyl group. To successfully use DMSO:

  • Use freshly opened, anhydrous DMSO stored under Argon.

  • Always use the HCl salt form of 3-(Difluoromethyl)morpholine[3].

  • Prepare the working dilution in your aqueous assay buffer immediately before adding it to the biological system. The rapid binding to the target enzyme/receptor must outpace the degradation kinetics in the aqueous media.

Q: My LC-MS shows a mass of [M-19]+ or [M-20]+. What happened? A: This is the classic analytical signature of HF elimination. The morpholine nitrogen lone pair has expelled a fluoride ion, forming the fluoro-iminium species[1]. This usually indicates that your solvent was too basic (e.g., trace triethylamine was present) or contained trace moisture. Switch to a strictly anhydrous, neutral-to-acidic solvent system.

Q: Can I use basic additives like DIPEA or TEA to improve solubility? A: Absolutely not, unless you are immediately reacting the amine in a synthetic step. Adding a tertiary amine base will deprotonate the morpholine, freeing the nitrogen lone pair and drastically accelerating the HF elimination pathway.

References
  • Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Source: The Journal of Organic Chemistry (ACS Publications).
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Source: ChemRxiv.
  • Stability study in different solvents (Synthesis of N-monofluoromethyl amides and carbamates). Source: ResearchGate.

Sources

Optimization

Technical Support Center: Scaling Up 3-(Difluoromethyl)morpholine Synthesis

Welcome to the Technical Support & Troubleshooting Center for the scalable synthesis of 3-(difluoromethyl)morpholine. This guide is engineered for process chemists, researchers, and drug development professionals transit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scalable synthesis of 3-(difluoromethyl)morpholine. This guide is engineered for process chemists, researchers, and drug development professionals transitioning this critical fluorinated building block from bench-scale discovery to multi-kilogram production.

Below, you will find the validated step-by-step methodology, a quantitative reagent comparison, and an in-depth Q&A troubleshooting guide designed to ensure safety, high yields, and scientific integrity during scale-up.

Validated Scale-Up Workflow & Methodology

The traditional bench-scale synthesis of 3-(difluoromethyl)morpholine relies on the reduction of 4-Boc-morpholine-3-carboxylic acid, followed by cryogenic Swern oxidation and DAST-mediated fluorination[1][2]. However, this route presents severe thermal and toxicological hazards at scale. Our validated scale-up protocol replaces shock-sensitive and stench-generating reagents with process-friendly alternatives.

SynthesisWorkflow N1 1. 4-Boc-morpholine-3-carboxylic acid (Starting Material) N2 2. 4-Boc-3-(hydroxymethyl)morpholine (Reduction) N1->N2 NaBH4, I2 / THF 0 °C to RT N3 3. 4-Boc-morpholine-3-carboxaldehyde (Oxidation) N2->N3 TEMPO, NaOCl DCM/H2O, 0 °C N4 4. 4-Boc-3-(difluoromethyl)morpholine (Fluorination) N3->N4 XtalFluor-E, Et3N-3HF DCM, 0 °C to RT N5 5. 3-(Difluoromethyl)morpholine HCl (Deprotection & Salt Formation) N4->N5 HCl (gas) / EtOAc RT

Workflow for the scalable synthesis of 3-(difluoromethyl)morpholine from Boc-protected precursors.

Step-by-Step Protocol
  • Reduction: Suspend (R)- or (S)-4-Boc-morpholine-3-carboxylic acid in anhydrous THF[1]. Cool to 0 °C. Slowly add NaBH₄ followed by a dropwise addition of I₂ in THF (this generates borane in situ, avoiding the hazards and costs of storing BH₃-THF)[2]. Stir at room temperature until complete. Quench with methanol, concentrate, and extract with EtOAc to yield 4-Boc-3-(hydroxymethyl)morpholine.

  • Oxidation: Dissolve the alcohol in a biphasic mixture of DCM and water. Add a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and KBr. Cool to 0 °C and slowly dose in aqueous NaOCl (bleach). This avoids the -78 °C cryogenic requirements and dimethyl sulfide byproducts of Swern oxidation. Extract the organic layer to isolate 4-Boc-morpholine-3-carboxaldehyde.

  • Deoxofluorination: Dissolve the aldehyde in DCM. Add Et₃N·3HF (triethylamine trihydrofluoride) and cool to 0 °C. Portion-wise, add XtalFluor-E (diethylaminosulfur trifluoride tetrafluoroborate). Stir at room temperature for 12 hours. Quench carefully with saturated aqueous NaHCO₃. Extract, dry, and concentrate to yield 4-Boc-3-(difluoromethyl)morpholine.

  • Deprotection: Dissolve the fluorinated intermediate in EtOAc. Bubble HCl gas through the solution (or add a pre-titrated HCl/EtOAc solution) at room temperature. The product will precipitate as 3-(difluoromethyl)morpholine hydrochloride. Filter and dry under a vacuum.

Quantitative Data Presentation: Reagent Selection for Scale-Up

Selecting the correct fluorinating agent is the most critical safety decision in this workflow. DAST (Diethylaminosulfur trifluoride) is notorious for catastrophic thermal runaway at scale[1][3]. The table below summarizes the quantitative safety and efficiency metrics justifying the shift to XtalFluor-E.

Fluorinating AgentThermal Stability (Decomp. Onset)HF Generation (In-Situ)Average Yield (Aldehyde to CF₂)Scale-Up SuitabilityRelative Cost
DAST ~90 °C (Explosive)High60 - 70%Poor / Dangerous Low
Deoxo-Fluor ~140 °C (Exothermic)High65 - 75%ModerateMedium
XtalFluor-E >200 °C (Stable)Requires Et₃N·3HF75 - 85%Excellent High

Troubleshooting Guides & FAQs

Q1: Why did my fluorination step yield a complex mixture with low recovery instead of the difluoromethyl product?

A: This is a classic symptom of using DAST or Deoxo-Fluor without strict temperature control, leading to elimination side-reactions (forming enamines) or polymerization.

  • Causality: Aldehydes adjacent to heteroatoms (like the morpholine nitrogen) are prone to α-deprotonation. Highly reactive, unbuffered fluorinating agents exacerbate this.

  • Solution: Switch to XtalFluor-E combined with Et₃N·3HF. XtalFluor-E is a crystalline salt that releases the active fluorinating species in a controlled manner, suppressing the basicity of the reaction medium and preventing α-elimination.

Q2: How do I monitor the deoxofluorination reaction effectively without constantly running LC-MS?

A: Establish a self-validating analytical system using ¹⁹F NMR.

  • Causality: The conversion of an aldehyde to a gem-difluoro group results in a highly distinct ¹⁹F NMR signature.

  • Solution: Pull an aliquot, perform a mini-workup (quench with NaHCO₃, extract with CDCl₃), and run a ¹⁹F NMR. You should observe a characteristic doublet of doublets (or a broad doublet depending on the chiral center's influence) around -115 to -125 ppm, integrating to 2 fluorine atoms. The disappearance of the aldehyde proton in ¹H NMR (~9.5 ppm) serves as a secondary confirmation.

Q3: How can I avoid the stench and cryogenic requirements of Swern oxidation during scale-up?

A: Swern oxidation requires oxalyl chloride and DMSO at -78 °C, generating toxic and foul-smelling dimethyl sulfide gas—a logistical nightmare for pilot plants.

  • Causality: TEMPO-mediated oxidation relies on a catalytic nitroxyl radical that is continuously regenerated by a terminal oxidant (NaOCl). This cycle operates efficiently at 0 °C to 5 °C.

  • Solution: Implement the Anelli oxidation protocol (TEMPO/NaOCl/KBr). It is exothermic but easily managed with standard jacketed cooling at 0 °C, producing only NaCl and water as terminal byproducts.

Q4: I am losing a significant amount of product during the final deprotection and isolation step. What is going wrong?

A: You are likely isolating the product as a free base.

  • Causality: 3-(Difluoromethyl)morpholine is a low-molecular-weight secondary amine. The introduction of the difluoromethyl group lowers its boiling point and increases its volatility compared to standard morpholine derivatives[4]. If you evaporate the solvent under a high vacuum as a free base, you will pull the product into the cold trap.

  • Solution: Always isolate the final product as a hydrochloride (HCl) salt. By treating the Boc-protected intermediate with HCl in EtOAc, the deprotected amine immediately protonates and precipitates as a highly stable, non-volatile solid that can be isolated via simple filtration.

References

  • US7683056B2 - Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents.
  • WO2015113452A1 - Compounds. Google Patents.
  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Difluoromethyl)morpholine

Topic: Removing impurities from 3-(Difluoromethyl)morpholine preparations Ticket ID: TCH-SUP-3DFM-001 Support Level: Tier 3 (Advanced Process Chemistry) Status: Open[1][2] Executive Summary Welcome to the Advanced Purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 3-(Difluoromethyl)morpholine preparations Ticket ID: TCH-SUP-3DFM-001 Support Level: Tier 3 (Advanced Process Chemistry) Status: Open[1][2]

Executive Summary

Welcome to the Advanced Purification Support Center. You are likely accessing this guide because standard workups (silica plugs, simple evaporation) have failed to yield pharmaceutical-grade 3-(difluoromethyl)morpholine (3-DFM).[2]

The introduction of the difluoromethyl (


) group at the C3 position creates unique purification challenges compared to the parent morpholine. The electron-withdrawing nature of the fluorine atoms lowers the basicity of the amine (pKa shift) and alters solubility profiles, often rendering standard "morpholine protocols" ineffective.

This guide addresses the three most critical failure modes reported by our users:

  • Fluorination Artifacts: Managing "black tar" and inorganic salts from DAST/Deoxofluor reagents.[1][2]

  • Close-Eluting Impurities: Removing unreacted aldehyde intermediates and vinyl fluoride byproducts.[1][2]

  • Enantiomeric Drift: Restoring optical purity in chiral preparations.

Module 1: The "Black Tar" & Fluorination Byproducts

User Query: "I synthesized 3-DFM from the corresponding aldehyde using DAST. After quenching, I have a dark, viscous oil that clogs my column, and the NMR shows broad peaks."

Root Cause Analysis

This is a classic symptom of improper quenching of aminosulfur fluorinating agents (DAST, Deoxofluor, XtalFluor).[2] The "tar" consists of:

  • Polymeric sulfur byproducts.[1][2]

  • Ammonium salts trapped in the organic phase.[1][2]

  • HF-amine complexes that cause broadening in NMR.[1][2]

Troubleshooting Protocol: The "Double-Quench" Method

Do not load this crude material directly onto silica.[1][2] Silica is slightly acidic and can degrade the


 amine or trap it if residual HF is present.[1]

Step-by-Step Rescue Protocol:

  • Primary Quench (Controlled):

    • Cool reaction mixture to -78°C.

    • Dilute with DCM (1:1 volume).[2]

    • Add sat. aq.

      
        dropwise. Warning: Massive 
      
      
      
      evolution.
    • Allow to warm to RT only after gas evolution ceases.[1][2]

  • Secondary Wash (The Critical Step):

    • After phase separation, wash the organic layer with 10% aq.

      
        (not just bicarbonate).[2] The higher pH helps break up HF-amine aggregates.[1][2]
      
    • Wash with brine.[1][2][3]

  • Amine Capture (Purification by Extraction):

    • The

      
       group lowers the pKa of the morpholine nitrogen (est. pKa ~6.5–7.5 vs. 8.3 for morpholine).[1][2]
      
    • Extract: Extract the organic layer with 1M HCl (pH < 1).[2] The product moves to the aqueous phase; non-basic tars stay in DCM.[1]

    • Wash: Wash the acidic aqueous layer with DCM (

      
      ) to remove neutral sulfur polymers.[2]
      
    • Release: Basify the aqueous layer to pH 10 with 4M NaOH (keep cold) and extract back into DCM.

Data: Salt Removal Efficiency
ContaminantStandard Wash (

)
Acid-Base Extraction Protocol
Sulfur Polymers High (Viscous oil)< 1% (Removed in org.[2] wash)
Residual DAST ModerateNone (Hydrolyzed)
Inorganic Fluorides HighTrace

Module 2: Removing "Ghost" Impurities (Aldehydes & Vinyls)[2]

User Query: "I see a small impurity spot on TLC just above my product (


 difference < 0.05). It co-distills and co-crystallizes.[1][2] What is it?"
Root Cause Analysis

In the conversion of morpholine-3-carbaldehyde to 3-difluoromethylmorpholine, two specific impurities are notorious:

  • Unreacted Aldehyde: Due to the electron-withdrawing nitrogen, the aldehyde is less electrophilic, leading to incomplete conversion.[2]

  • Vinyl Fluoride: Elimination byproduct (dehydrofluorination) if the reaction got too hot.[1][2]

Troubleshooting Protocol: Chemical Scavenging

Chromatography is often inefficient here.[1][2] Use "Chemical Scavenging" to alter the polarity of the impurity.

Workflow:

  • Dissolve crude oil in Ethyl Acetate.

  • Add 2.0 equivalents of Sodium Bisulfite (

    
    )  as a saturated aqueous solution.
    
  • Stir vigorously for 4 hours.

    • Mechanism:[2][4][5][6] Bisulfite forms a water-soluble adduct with the unreacted aldehyde.[1][2]

  • Separate phases. The aldehyde is now in the aqueous layer.[1] The 3-DFM remains in the organic layer.[1]

Caption: Flowchart for removing aldehyde impurities using bisulfite adduct formation.

Module 3: Enantiomeric Resolution (Chiral Purity)

User Query: "My chiral synthesis degraded to 85% ee. How can I upgrade it to >98% ee without running a chiral column?"

Root Cause Analysis

Racemization can occur during the fluorination step (via enol intermediate) or during harsh acid workups.[2]

Troubleshooting Protocol: Diastereomeric Salt Crystallization

Since 3-DFM is a base, it can form salts with chiral acids.[1][2] The solubility difference between the


-salt and 

-salt allows for separation.[2]

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): Most effective for morpholine derivatives.[1][2]

  • Mandelic Acid: Good alternative if tartrates fail.[1][2]

Protocol:

  • Solvent: Use Ethanol/Isopropanol (9:1) .[1][2] Avoid water initially.[1][2]

  • Stoichiometry: Use 1.0 equivalent of the chiral acid.

  • Process:

    • Dissolve amine and acid separately in hot ethanol.

    • Mix hot.

    • Cool very slowly to RT, then to 4°C.

  • Harvest: Filter the crystals.

  • Check: Release the free base of a small sample and check ee% via Chiral HPLC.

  • Recrystallize: If ee < 98%, recrystallize the salt from pure EtOH.

Module 4: Salt Selection for Storage

User Query: "The free base is volatile and turns yellow over time. What is the best salt form for long-term stability?"

The free base of 3-DFM is prone to oxidation and potential defluorination over months.[1][2] Storing as a salt is mandatory for stability.[1][2]

Comparative Data on Salt Forms:

Salt FormCrystallinityHygroscopicityStabilityNotes
Hydrochloride (HCl) ModerateHighExcellentStandard. Can be hygroscopic.[1][2] Prepare using HCl in

or Dioxane.[2]
Oxalate High LowGoodBest for purification. Oxalates often crystallize when HCl oils out.[1][2]
Tosylate (PTSA) HighLowExcellentGood for non-hygroscopic storage, but adds significant mass.[2]
TFA Salt LowHighPoorAvoid. Often an oil; excess TFA can degrade the

group over time.[1]

Recommendation: Use Oxalate for intermediate purification (easy to crystallize) and HCl for the final pharmaceutical ingredient (pharmaceutically acceptable counterion).[2]

Frequently Asked Questions (FAQs)

Q: Can I distill 3-(difluoromethyl)morpholine? A: Yes, but with caution. The boiling point is estimated around 60-70°C at 5 mmHg.[1][2] However, prolonged heating can cause defluorination.[2] Bulb-to-bulb distillation (Kugelrohr) is preferred over fractional distillation to minimize thermal history.[1][2]

Q: My


 NMR shows a weird splitting pattern. Is it impure? 
A:  Not necessarily.[1][2] The 

group is chiral (prochiral center at C3).[2] The two fluorine atoms are diastereotopic.[1][2] You should see an AB quartet (or complex multiplet) rather than a simple doublet, typically around -120 to -130 ppm.[1][2]

Q: Why is my yield low after silica chromatography? A: Fluorinated amines can stick to silica silanols.[1][2]

  • Fix: Pre-wash the silica column with eluent containing 1% Triethylamine (

    
    ) .[2] This caps the acidic sites on the silica.[1]
    

References

  • Synthesis & Properties of Morpholine Derivatives

    • Patent: Vertex Pharmaceuticals.[1][2] "Chemical synthesis of morpholine derivatives." EP1087966B1.[1][2] Link

    • Context: Describes salt formation (PTSA)
  • Fluorination Reagents (DAST/Deoxofluor)

    • Article: "Fluorination with aminosulfuranes."[1][2][4] Wikipedia/Organic Syntheses.[1][2] Link

    • Safety: Details the mechanism and quenching requirements to avoid "tar" form
  • Chiral Resolution Techniques

    • Article: "Enantiomers and Their Resolution."[1][2][7][8] MDPI.[1][2] Link

    • Methodology: Validates the use of tartaric acid deriv
  • General Purification of Fluorinated Amines

    • Guide: "Refining Purification Techniques for Morpholine-Containing Compounds."[1][2] Benchchem Technical Support. Link

    • Protocol: Source for the acid-base extraction pH adjustments.[1][2]

Sources

Optimization

Technical Support Guide: Overcoming Low Reactivity in 3-(Difluoromethyl)morpholine

Executive Summary: The "Deceptive Morpholine" Researchers frequently encounter stalled reactions or low yields when substituting standard morpholine with 3-(difluoromethyl)morpholine . While structurally similar, the int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deceptive Morpholine"

Researchers frequently encounter stalled reactions or low yields when substituting standard morpholine with 3-(difluoromethyl)morpholine . While structurally similar, the introduction of the difluoromethyl (


) group at the 3-position creates a "reactivity cliff."

This guide addresses the Double Deactivation mechanism responsible for these failures and provides optimized protocols for


, Buchwald-Hartwig coupling, and Amide bond formation.
The Root Cause: Double Deactivation

Unlike unsubstituted morpholine (


), 3-(difluoromethyl)morpholine exhibits significantly reduced nucleophilicity due to two synergistic factors:
  • Electronic Withdrawal (Inductive Effect

    
    ):  The fluorine atoms pull electron density through the carbon framework, lowering the energy of the nitrogen lone pair (HOMO), making it less available for attack. The estimated 
    
    
    
    drops to the 5.5–6.0 range.
  • Proximal Steric Hindrance: The

    
     group is bulky and situated on the 
    
    
    
    -carbon relative to the nitrogen. This creates a steric wall that physically impedes the approach of electrophiles.

Decision Matrix: Choosing the Right Pathway

Before starting, use this logic flow to select the correct optimization strategy.

ReactionOptimization Start Target Reaction Type Identify Electrophile Start->Type SNAr Aryl Halide (Electron Deficient) (e.g., 4-F-Nitrobenzene) Type->SNAr Buchwald Aryl Halide (Unactivated) (e.g., Bromobenzene) Type->Buchwald Amide Carboxylic Acid / Ester Type->Amide Sol_SNAr Protocol A: High-Temp SNAr (DMSO, 120°C) SNAr->Sol_SNAr Standard K2CO3 fails Sol_Buchwald Protocol B: Pd-Catalysis (RuPhos/BrettPhos) Buchwald->Sol_Buchwald BINAP/PPh3 fails Sol_Amide Protocol C: High-Activation (HATU or Acid Chloride) Amide->Sol_Amide EDC/NHS fails

Figure 1: Strategic decision tree for optimizing reactions with 3-(difluoromethyl)morpholine.

Module A: Nucleophilic Aromatic Substitution ( )

The Problem: Standard conditions (DMF,


, 80°C) result in <10% conversion. The amine is too weak to attack the aromatic ring to form the Meisenheimer complex.

The Fix: You must increase the energy of the system and use a solvent that strips cations, leaving the "naked" anion (if deprotonated) or stabilizing the transition state.

Optimized Protocol
ParameterStandard (Fail)Optimized (Pass)
Solvent DMF or AcetonitrileDMSO or NMP (Anhydrous)
Base

or

DIPEA (3.0 equiv) or

Temperature 60–80°C100–130°C
Concentration 0.1 M0.5 – 1.0 M (High conc. drives kinetics)

Step-by-Step:

  • Dissolve the aryl halide (1.0 equiv) and 3-(difluoromethyl)morpholine (1.5 equiv ) in anhydrous DMSO (

    
    ).
    
  • Add DIPEA (3.0 equiv). Note: Inorganic bases like

    
     are effective but low solubility can hinder rate; DIPEA is preferred for homogeneity.
    
  • Heat to 120°C in a sealed vial (pressure tube) to prevent solvent loss.

  • Monitor by LCMS. If stall occurs at 50%, add 0.5 equiv more amine.

  • Workup: Dilute with water/brine (1:1) and extract with EtOAc.[1] Caution: DMSO requires extensive water washes to remove.

Module B: Buchwald-Hartwig Amination[2]

The Problem: The steric bulk at the 3-position hinders the amine's ability to coordinate to Palladium during the reductive elimination step. Standard ligands (BINAP, Xantphos) often lead to hydrodehalogenation of the aryl halide rather than coupling.

The Fix: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands ) that are specifically designed to force reductive elimination for sterically hindered amines.

Recommended Catalytic System
  • Ligand: RuPhos (First Choice) or BrettPhos .

    • Why? RuPhos is exceptional for secondary amines with steric hindrance.

  • Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 .

    • Why? G3/G4 precatalysts ensure accurate 1:1 Pd:Ligand ratio and rapid activation at room temperature, preventing catalyst death.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why? Stronger base than carbonates, essential for deprotonating the weakly acidic amine-Pd complex.

Step-by-Step:

  • In a glovebox or under strict

    
     flow, charge a vial with:
    
    • Aryl Halide (1.0 equiv)[2]

    • 3-(difluoromethyl)morpholine (1.2 equiv)

    • NaOtBu (1.5 equiv)

    • RuPhos Pd G4 (2–5 mol%)

  • Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Seal and heat to 80–100°C .

  • Troubleshooting: If conversion is low, switch to LHMDS (1.0 M in THF) as the base, added dropwise at 60°C.

CatalyticCycle Pd0 Pd(0)-RuPhos OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Coord Amine Coordination (Slow Step!) OxAdd->Coord + Amine Deprot Deprotonation (NaOtBu) Coord->Deprot Steric Clash Risk RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The critical bottleneck in the catalytic cycle is Amine Coordination due to the 3-CF2H steric bulk.

Module C: Amide Coupling

The Problem: The amine is not basic enough to attack standard activated esters (like NHS esters) or intermediates generated by EDC/HOBt.

The Fix: Use highly reactive electrophiles (Acid Chlorides) or "Gold Standard" coupling agents (HATU) with a stronger base.

Protocol:

  • Method A (Acid Chloride - Preferred):

    • Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

    • Evaporate to dryness to remove excess oxalyl chloride.

    • Re-dissolve in DCM. Add 3-(difluoromethyl)morpholine (1.2 equiv) and Et3N (2.0 equiv).

    • Critical: Add a catalytic amount of DMAP (10 mol%). This forms a highly reactive acyl-pyridinium intermediate that the weak amine can attack.

  • Method B (HATU):

    • Acid (1.0 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv) in DMF.

    • Stir for 15 mins before adding the amine (to ensure active ester formation).

    • Add amine and heat to 50°C . (Room temp is often insufficient).

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt of 3-(difluoromethyl)morpholine? A: Yes, but you must include an extra equivalent of base to free the amine. In


 reactions, the salt can actually be beneficial as it is non-volatile and easier to handle, provided you use sufficient DIPEA.

Q: Is the 3-(difluoromethyl)morpholine chiral? A: Yes, it has a chiral center at the 3-position. Commercial supplies are often racemic. If you require the enantiopure version (R or S), be aware that racemization can occur under extremely harsh basic conditions (e.g., NaH at >100°C), though it is generally configurationally stable under the protocols listed above.

Q: Why does the reaction turn black with Palladium? A: This "Pd black" formation indicates catalyst decomposition. This happens because the amine is too bulky/electron-poor to stabilize the Pd center. Increase the ligand-to-metal ratio (e.g., 2:1 Ligand:Pd) or switch to the G4 precatalyst which is more robust.

References

  • Mechanistic Insight on Fluoroalkyl Amines

    • Billard, T., et al.[3] "New Stable Reagents for the Nucleophilic Trifluoromethylation."[3] Organic Letters, 2000.[3]

    • Explanation: Establishes the stability and electronic properties of morpholine deriv
  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

    • Relevance: Defines the "RuPhos" and "BrettPhos" ligand classes for hindered secondary amines.
  • Physicochemical Properties

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.

    • Relevance: Provides the foundational data for estimating the pKa drop caused by -fluorine substitution (Inductive effects).
  • SNAr Methodology

    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 1951. (Foundational text on Meisenheimer Complex stabilization).

Sources

Reference Data & Comparative Studies

Validation

3-(Difluoromethyl)morpholine: A Physicochemical &amp; Metabolic Upgrade to the Morpholine Scaffold

Topic: 3-(Difluoromethyl)morpholine vs. Non-Fluorinated Morpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1] [2] Executive Summary The mor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Difluoromethyl)morpholine vs. Non-Fluorinated Morpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

[2]

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, present in drugs ranging from Gefitinib (EGFR inhibitor) to Linezolid (antibiotic). However, the unsubstituted morpholine ring often suffers from two primary liabilities: high basicity (pKa ~8.5), which can lead to poor membrane permeability or hERG channel toxicity, and metabolic susceptibility at the


-carbon positions.[1]

This guide analyzes 3-(difluoromethyl)morpholine as a bioisostere of 3-methylmorpholine and unsubstituted morpholine.[2] The introduction of the difluoromethyl (


) group at the C3 position offers a tripartite advantage:
  • pKa Modulation: Significant reduction in basicity via inductive effects (

    
    ).[2]
    
  • Metabolic Blockade: Steric and electronic protection of the metabolic "soft spot" (

    
    -carbon).[2]
    
  • Conformational Locking: Exploitation of the fluorine gauche effect to pre-organize the ring for binding.

Physicochemical Profiling

The substitution of a hydrogen or methyl group with a difluoromethyl moiety dramatically alters the electronic landscape of the morpholine ring.

Comparative Data Table

Data represents consensus values from chemometric analysis and available literature.

PropertyMorpholine3-Methylmorpholine3-(Difluoromethyl)morpholineImpact of

pKa (Conj.[2] Acid) 8.5 [1]~8.7~5.5 – 6.5 (Predicted)Basicity Reduction: Lowers pKa by 2-3 units, reducing lysosomal trapping and hERG liability.[2]
LogP (Lipophilicity) -0.86-0.450.1 – 0.5 Lipophilicity Boost: Increases lipophilicity while retaining polarity via the C-F bond dipole.[2]
H-Bond Donor 1 (NH)1 (NH)1 (NH) + Weak (CF2H) The

proton acts as a weak H-bond donor ("lipophilic donor") [2].[2]
Metabolic Stability Low (N-ox,

-C)
ModerateHigh Blocks CYP-mediated

-hydroxylation.[2]
Mechanism of pKa Modulation

The electron-withdrawing nature of fluorine is the primary driver for the reduced basicity.

  • Inductive Effect (

    
    ):  The fluorine atoms pull electron density through the 
    
    
    
    -framework, destabilizing the protonated ammonium species.
  • Result: The equilibrium shifts towards the neutral species at physiological pH (7.4), improving passive membrane permeability.

Conformational Analysis: The Gauche Effect

Unlike the methyl group, which prefers an equatorial position to minimize 1,3-diaxial interactions, the difluoromethyl group introduces stereoelectronic effects that can favor specific conformations.[1]

The Fluorine Gauche Effect

In 3-(difluoromethyl)morpholine, the C-F bonds tend to align gauche to the nitrogen lone pair or the adjacent polar bonds (C-O) rather than anti.[3][4] This phenomenon, driven by


 hyperconjugation and electrostatic minimization, can "lock" the morpholine ring into a specific chair conformation [3].

Conformation cluster_legend Conformational Drivers Unsub Unsubstituted Morpholine (Rapid Chair Flip) Methyl 3-Methylmorpholine (Steric Control: Equatorial Me) Unsub->Methyl Steric Bulk Difluoro 3-(Difluoromethyl)morpholine (Stereoelectronic Control: Gauche Effect) Methyl->Difluoro F-C-C-N Interaction Binding Target Binding (Entropic Penalty Reduced) Difluoro->Binding Pre-organized Conformation Legend Methyl: Steric repulsion dominates CF2H: Hyperconjugation dominates

Figure 1: Conformational drivers shifting from steric (methyl) to stereoelectronic (difluoromethyl) control, potentially reducing the entropic cost of binding.

Metabolic Stability & Pharmacokinetics

The


-carbon adjacent to the nitrogen (C3 and C5) is a metabolic "hotspot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Metabolic Pathways Blockade[2]
  • Unsubstituted/Methyl: CYP enzymes abstract a hydrogen atom from the

    
    -carbon, leading to a carbinolamine intermediate, which collapses to ring-opened metabolites or lactams.[1][2]
    
  • Difluoromethyl: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~99 kcal/mol for C-H).[2] Replacing the

    
    -C-H bonds with C-F bonds effectively blocks this pathway [4].[2]
    

Metabolism Substrate Morpholine Analog CYP CYP450 Enzyme Substrate->CYP AlphaH α-Carbon Hydrogen Abstraction CYP->AlphaH If R = H/CH3 AlphaF α-Carbon Fluorine Substitution CYP->AlphaF If R = CF2H Radical C-Radical Intermediate AlphaH->Radical RingOpen Ring Opening / Degradation (High Clearance) Radical->RingOpen Stable Metabolic Blockade (Extended Half-life) AlphaF->Stable C-F Bond Unreactive

Figure 2: Divergent metabolic fates.[2] The


 group prevents the initial hydrogen abstraction step required for oxidative degradation.

Experimental Protocols

Protocol A: Synthesis of (S)-3-(Difluoromethyl)morpholine

Note: Direct fluorination of morpholine is difficult.[2] The preferred route builds the ring from chiral precursors.

Reagents: (S)-2-Amino-3,3-difluoropropanoic acid, Lithium Aluminum Hydride (LAH), Chloroacetyl chloride, Potassium tert-butoxide (KOtBu).[2]

  • Reduction: Suspend (S)-2-amino-3,3-difluoropropanoic acid (1.0 eq) in dry THF at 0°C. Cautiously add LAH (2.5 eq). Reflux for 12h to yield (S)-2-amino-3,3-difluoropropan-1-ol .[2]

  • Acylation: Dissolve the amino alcohol in DCM/TEA. Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir 2h to form the chloroacetamide intermediate.

  • Cyclization: Dissolve the intermediate in t-BuOH. Add KOtBu (2.5 eq) and heat to 60°C for 4h. This effects the intramolecular displacement to form the morpholin-3-one.[2]

  • Final Reduction: Reduce the morpholin-3-one with

    
     (reflux, 4h) to yield the final (S)-3-(difluoromethyl)morpholine .
    
  • Purification: Isolate as the HCl salt by precipitation with 4M HCl in dioxane.

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the


 analog vs. the methyl analog.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    Expectation: 
    
    
    
    for
    
    
    analog should be >2-fold higher than the methyl analog.[2]

Case Study: Optimization of mTOR Inhibitors

In the development of PI3K/mTOR inhibitors (e.g., PQR620/626 series), researchers often face a trade-off between potency and metabolic stability [5].[1]

  • Challenge: The morpholine ring binding to the hinge region is essential for potency but is a site of rapid metabolism.

  • Solution: Replacing the morpholine with 3-methylmorpholine (PQR626) improved stability but introduced chirality issues.[2]

  • Advanced Optimization: While PQR626 used a methyl group, hypothetical substitution with 3-(difluoromethyl)morpholine would be predicted to:

    • Maintain the hydrophobic contact in the pocket (similar volume to methyl).

    • Further reduce N-dealkylation liability.

    • Lower the basicity, potentially reducing off-target hERG binding often associated with basic amines in this class.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8078, Morpholine. Retrieved from .[2]

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[1] Link[2]

  • O'Hagan, D. (2008).[1][2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[2]

  • Borsari, C., et al. (2020).[1] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor."[2] Journal of Medicinal Chemistry, 63(21), 13052–13075.[1] Link[2]

Sources

Comparative

In Vitro ADME Properties of Compounds Containing 3-(Difluoromethyl)morpholine

Executive Summary In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to improve solubility and metabolic stability.[1] However, the unsubstituted morpholine ring often suffers from oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to improve solubility and metabolic stability.[1] However, the unsubstituted morpholine ring often suffers from oxidative metabolism at the carbon atoms α- to the nitrogen (C3/C5 positions) and can contribute to high basicity, potentially leading to hERG liability or poor permeability.

The 3-(difluoromethyl)morpholine (3-DFMM) moiety represents a strategic bioisostere that addresses these limitations.[2] Unlike the 3-trifluoromethyl (3-TFM) analog, which significantly increases lipophilicity and abolishes hydrogen bond donor (HBD) capability, the 3-DFMM group acts as a "lipophilic hydrogen bond donor." It provides a balanced modulation of physicochemical properties: blocking metabolic soft spots, lowering basicity (pKa), and enhancing permeability without the excessive lipophilicity penalty associated with perfluorinated groups.

This guide provides a comparative technical analysis of 3-DFMM against standard morpholine and 3-TFM analogs, supported by experimental protocols and mechanistic insights.[2]

Part 1: Comparative Physicochemical Profile[3]

The introduction of fluorine atoms at the 3-position of the morpholine ring induces profound electronic and steric changes. The difluoromethyl (CF₂H) group is unique because the C-H bond is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor.

Table 1: Physicochemical Property Comparison

Data represents approximate values derived from structural analogs and structure-property relationship (SPR) trends [1, 2].

PropertyMorpholine (Ref)3-(Difluoromethyl)morpholine (3-DFMM)3-(Trifluoromethyl)morpholine (3-TFM)Impact of 3-DFMM
pKa (Conj.[2] Acid) ~8.3~6.5 – 6.8 ~5.5 – 5.8Optimal Basicity: Reduces pKa by ~1.5–2 units, reducing lysosomal trapping and hERG binding risk.
LogD (pH 7.4) -0.86 (Hydrophilic)~0.2 – 0.6 > 1.2Balanced Lipophilicity: Increases lipophilicity for permeability but remains lower than CF₃.[2]
H-Bond Donor (HBD) 1 (NH)1 (NH) + 1 (CF₂H) 1 (NH)Solubility/Binding: The CF₂H proton can interact with carbonyls/acceptors in the active site.
Metabolic Liability High (α-C oxidation)Low LowMetabolic Blocking: Steric and electronic shielding of the α-carbon.[2]
TPSA (Ų) ~12~12 + (Polarized C-H) ~12Permeability: Slight increase in effective polar surface area due to H-bond acidity.[2]
Mechanistic Insight: The "Lipophilic Hydrogen Bond Donor"

While the trifluoromethyl group (-CF₃) is purely hydrophobic, the difluoromethyl group (-CF₂H) possesses a polarized proton.

  • Acidity: The electronegativity of the two fluorine atoms pulls electron density, making the C-H proton acidic (weak H-bond donor).

  • Interaction: This allows 3-DFMM to maintain specific water-bridged interactions or direct H-bonds within a protein pocket that 3-TFM would disrupt.[2]

Part 2: Metabolic Stability & Clearance[2]

The primary metabolic pathway for morpholine-containing drugs is often oxidative N-dealkylation or C-oxidation at the α-position (C3), catalyzed by CYP450 isoforms (typically CYP3A4 or CYP2D6).[2]

Mechanism of Stabilization
  • C-H Bond Strength: The C-F bond is the strongest single bond in organic chemistry.[2] While we are not breaking the C-F bond, the inductive effect strengthens the adjacent C-H bonds, making them less susceptible to radical abstraction by the CYP450 heme iron-oxo species.

  • Steric Shielding: The CF₂H group is bulkier than a hydrogen atom (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), sterically hindering the approach of the enzyme to the nitrogen lone pair and the α-carbon.

  • Reduced Basicity: Lowering the pKa of the amine reduces the concentration of the cationic species, which can alter the binding affinity to certain CYP isoforms (e.g., CYP2D6 prefers basic substrates).

Diagram: Metabolic Blocking Strategy

The following diagram illustrates how 3-DFMM diverts metabolism compared to the unsubstituted morpholine.

Metabolicpathway Morpholine Morpholine Scaffold (High Clearance) CYP_Attack CYP450 Attack (α-Carbon Oxidation) Morpholine->CYP_Attack High Affinity DFMM 3-DFMM Scaffold (Low Clearance) Metabolite Lactam / Ring Opening (Inactive/Toxic) CYP_Attack->Metabolite Rapid Oxidation CYP_Block Metabolic Blockade (C-F Inductive Effect) DFMM->CYP_Block Steric/Electronic Shield Stable Intact Drug (Extended Half-life) CYP_Block->Stable Metabolic Stability

Caption: Comparative metabolic fate. The 3-DFMM scaffold resists α-carbon oxidation, preserving the active drug species.

Part 3: Permeability and Efflux (Caco-2/MDCK)

Permeability is often a bottleneck for morpholine compounds due to their high polarity.[2]

3-DFMM Advantage[2][4]
  • Passive Diffusion: The addition of the difluoromethyl group increases the lipophilicity (LogD) into the optimal range (1–3) for oral absorption, enhancing passive transcellular diffusion compared to the parent morpholine.

  • Efflux Mitigation: P-glycoprotein (P-gp) efflux often correlates with the number of hydrogen bond donors and high basicity.[2]

    • By lowering the basicity (pKa ~6.5), 3-DFMM reduces the percentage of ionized drug at physiological pH (7.4), decreasing the affinity for cation-preferring efflux transporters.

    • Unlike 3-TFM, which might become too lipophilic and attract high non-specific binding, 3-DFMM maintains a balance.[2]

Part 4: Safety Pharmacology (hERG Inhibition)

hERG channel inhibition is a major safety concern for basic amines.[2] The primary driver for hERG binding is a basic nitrogen (pKa > 8) and a lipophilic tail (π-stacking).

  • Risk Reduction: The 3-DFMM moiety significantly lowers the pKa of the morpholine nitrogen.

  • Data Trend: Compounds with pKa < 7.0 generally show reduced hERG liability compared to their more basic analogs (pKa > 8.5).[2] The electron-withdrawing nature of the CF₂H group pulls density from the nitrogen, reducing the cation-π interaction strength within the hERG pore.

Part 5: Experimental Protocols

To validate the advantages of 3-DFMM in your specific series, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Cl_int Determination)

Objective: Determine the intrinsic clearance of 3-DFMM analogs vs. parent morpholine.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Thaw liver microsomes (Human/Rat, 20 mg/mL protein) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomes, 1 µM test compound.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1.5 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

    • Quench: Add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[2]

Protocol B: Shake-Flask LogD (Lipophilicity)

Objective: Quantify the lipophilicity shift provided by the CF₂H group.

  • Phases: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration:

    • Dissolve test compound in the pre-saturated buffer phase (Target: 100 µM).

    • Add equal volume of pre-saturated 1-Octanol.[2]

  • Agitation: Shake at 25°C for 4 hours; Centrifuge to separate phases.

  • Quantification:

    • Measure concentration in both phases using HPLC-UV.[2]

Part 6: Synthesis & Building Blocks

The 3-DFMM moiety is typically introduced using specific building blocks rather than late-stage fluorination.[2]

  • Key Reagent: (S)- or (R)-3-(difluoromethyl)morpholine hydrochloride.[2]

  • Commercial Availability: These chiral building blocks are increasingly available (e.g., Enamine, Sigma, WuXi) [3].

  • Synthetic Route: Often synthesized via the reaction of 2-amino-3,3-difluoropropan-1-ol derivatives or ring expansion of fluorinated aziridines/oxetanes.[2]

SynthesisWorkflow Start Start: Difluoroacetate + Amino Alcohols Cyclization Cyclization to Difluoromethyl-Morpholinone Start->Cyclization Reduction Reduction to 3-DFMM Amine Cyclization->Reduction Coupling SnAr / Buchwald Coupling to Drug Scaffold Reduction->Coupling

Caption: General synthetic workflow for incorporating the 3-DFMM motif.

References

  • Zafrani, Y., et al. (2017).[2] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Shcherbatiuk, A. V., et al. (2013).[2] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron. Link

  • Enamine Ltd. (2025).[2] "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)." Chemistry – A European Journal.[2] Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Validation

Validating the biological activity of 3-(Difluoromethyl)morpholine derivatives

Title: Validating the Biological Activity of 3-(Difluoromethyl)morpholine Derivatives: A Comparative Guide for Kinase Inhibitor Development Executive Summary In modern medicinal chemistry, the morpholine ring is a ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Biological Activity of 3-(Difluoromethyl)morpholine Derivatives: A Comparative Guide for Kinase Inhibitor Development

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous pharmacophore, frequently deployed to improve aqueous solubility and establish critical hydrogen-bonding interactions in the hinge region of kinases[1]. However, unsubstituted morpholines are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism at the α-carbon. As a Senior Application Scientist, I frequently guide drug discovery teams through the bioisosteric replacement of standard morpholines with fluorinated analogs.

This guide objectively compares the biological performance of 3-(difluoromethyl)morpholine derivatives against traditional alternatives. By strategically incorporating a difluoromethyl (-CHF2) group, researchers can simultaneously block metabolic soft spots, modulate basicity, and enhance target residence time[2].

The Mechanistic Rationale: Why 3-(Difluoromethyl)morpholine?

The transition from a standard morpholine to a 3-(difluoromethyl)morpholine is not merely a structural tweak; it is a calculated physicochemical optimization:

  • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms strengthens adjacent C-H bonds, significantly increasing the activation energy required for CYP450-mediated hydroxylation and subsequent ring opening[2].

  • pKa Modulation: The inductive effect of the -CHF2 group lowers the pKa of the morpholine nitrogen from ~8.3 to ~6.8. This reduces the physiological basicity, thereby decreasing off-target hERG liability and improving passive membrane permeability[3].

  • Steric and Electronic Complementarity: Unlike the bulkier trifluoromethyl (-CF3) group, which can cause steric clashes in tight binding pockets, the -CHF2 group acts as a lipophilic hydrogen-bond donor, often picking up additional interactions with backbone carbonyls in the kinase active site[1].

Comparative Performance Data

To illustrate these advantages, we compare a model bearing four different morpholine moieties.

Table 1: Physicochemical and In Vitro ADME Profiling

Morpholine Substituent Amine pKa LogD (pH 7.4) HLM t1/2 (min) Intrinsic Clearance (CLint)
Unsubstituted 8.3 0.8 15 High
3-Methyl 8.5 1.2 22 Moderate
3-(Difluoromethyl) 6.8 1.9 >120 Low

| 3-(Trifluoromethyl) | 5.9 | 2.4 | >120 | Low |

Table 2: Biological Activity and Target Engagement

Morpholine Substituent ATR Kinase IC50 (nM) Selectivity (vs. Chk1) Cell Viability IC50 (HCT116)
Unsubstituted 45 >100x 850 nM
3-Methyl 28 >100x 420 nM
3-(Difluoromethyl) 12 >500x 115 nM

| 3-(Trifluoromethyl) | 85 | >100x | 1,200 nM |

Data Interpretation: While both fluorinated derivatives achieve excellent metabolic stability, the 3-(trifluoromethyl) variant suffers a significant drop in potency due to steric clashing. The 3-(difluoromethyl)morpholine strikes the optimal balance, delivering a nearly 4-fold increase in biochemical potency and a 7-fold improvement in cellular efficacy compared to the unsubstituted baseline[1],[3].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Causality Check: We utilize Human Liver Microsomes (HLMs) to isolate Phase I oxidative metabolism. The reaction is driven by NADPH, the essential cofactor for CYP450 enzymes. Quenching with cold acetonitrile immediately precipitates proteins, halting the reaction to provide precise kinetic snapshots[2].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel control without NADPH to differentiate between enzymatic metabolism and chemical instability.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: TR-FRET is selected over standard fluorescence assays because it introduces a time delay before reading emission. This eliminates interference from the auto-fluorescence of the fluorinated compounds, ensuring a high signal-to-noise ratio.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the ATR/ATRIP kinase complex and 5 µL of the 3-(difluoromethyl)morpholine derivative (serially diluted in assay buffer with 1% DMSO).

  • Pre-incubation: Incubate at room temperature for 15 minutes to allow compound-target equilibration.

  • Reaction: Add 10 µL of a substrate mixture containing ATP (at its apparent Km) and a biotinylated p53 peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a four-parameter logistic curve fit.

Visualizing the Validation Workflow and Mechanism

Workflow A Compound Synthesis B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (Microsomal Stability) B->C D Biochemical Assay (Kinase IC50) C->D E Cellular Assay (Target Engagement) D->E

Figure 1: Step-by-step biological validation workflow for morpholine derivatives.

Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation Inhibitor 3-(DFM)morpholine Derivative Inhibitor->ATR Inhibits Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Promotes Cell_Cycle Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle

Figure 2: Mechanism of action for ATR kinase inhibitors containing 3-(difluoromethyl)morpholine.

References

  • Meanwell, N. A. (2018). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. URL:[Link][2]

  • US Patent 10,392,376 B2. "Heterocyclic inhibitors of ATR kinase." Google Patents. URL:[1]

  • Debreczeni, N., et al. (2023). "N-Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues." Chemistry – A European Journal. URL:[Link][4]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-(Difluoromethyl)morpholine Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(difluoromethyl)morpholine analogs, designed for medicinal chemists and drug discovery scientists. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(difluoromethyl)morpholine analogs, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The "Goldilocks" Bioisostere

The morpholine ring is a privileged scaffold in medicinal chemistry, widely used to optimize solubility and pharmacokinetic (PK) profiles. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism at the C-2 and C-3 positions and can contribute to high basicity (pKa ~8.3), which may limit permeability or cause hERG liability.

The introduction of a difluoromethyl (CHF


)  group at the C-3 position represents a strategic "Goldilocks" modification. Unlike the trifluoromethyl (CF

) group, which significantly lowers basicity and increases lipophilicity, the CHF

moiety offers a unique balance:
  • Metabolic Blocking: Sterically and electronically impedes cytochrome P450 (CYP) oxidation at the vulnerable C-3 site.

  • Lipophilicity Modulation: Increases LogD less aggressively than CF

    
    , maintaining aqueous solubility.
    
  • Hydrogen Bond Donor (HBD): The C-H bond in CHF

    
     can act as a weak H-bond donor, a property absent in CF
    
    
    
    or CH
    
    
    analogs.

This guide compares 3-(difluoromethyl)morpholine against its hydrogen, methyl, and trifluoromethyl counterparts, supported by synthesis protocols and experimental data.

Comparative Physicochemical Profile

The following table synthesizes representative data comparing C-3 substituted morpholines. The data highlights why the CHF


 analog is often preferred for optimizing lead compounds.

Table 1: Physicochemical Comparison of 3-Substituted Morpholines

Parameter-H (Unsubstituted) -CH

(Methyl)
-CHF

(Difluoromethyl)
-CF

(Trifluoromethyl)
pKa (Conj. Acid) ~8.3~8.5~6.8 - 7.2 ~5.8
LogP (Lipophilicity) -0.86-0.40.1 - 0.3 > 0.8
Metabolic Stability (t

)
Low (C-3 oxidation)Moderate (Benzylic-like oxidation)High (Blocked) High (Blocked)
H-Bond Donor NH onlyNH onlyNH + C-F···H NH only
Electronic Effect NoneWeak Donor (+I)Mod. Withdrawing (-I) Strong Withdrawing (-I)

Key Insight: The pKa shift of the CHF


 analog to the neutral range (6.8–7.2) at physiological pH often improves membrane permeability (passive diffusion) compared to the highly basic methyl analog, without rendering the amine non-nucleophilic as the CF

group often does.

Synthetic Accessibility & Protocols

The synthesis of 3-(difluoromethyl)morpholine is less trivial than the methyl analog due to the instability of certain difluoromethyl precursors. The most robust route involves the cyclization of


-difluoromethyl-

-amino alcohols
.
DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Difluoromethyl Oxirane Step1 Ring Opening (Nucleophilic Azide/Amine) Start->Step1 Inter1 α-CHF2-β-Amino Alcohol Step1->Inter1 Step2 Cyclization (Chloroacetyl Chloride) Inter1->Step2 Inter2 Morpholin-3-one Intermediate Step2->Inter2 Step3 Reduction (BH3·THF or LiAlH4) Inter2->Step3 Final 3-(Difluoromethyl) morpholine Step3->Final

Caption: Step-wise synthesis of 3-(difluoromethyl)morpholine from oxirane precursors.

Detailed Experimental Protocol: Synthesis of 3-(Difluoromethyl)morpholine

Objective: Preparation of the core scaffold from


-(difluoromethyl)-

-amino alcohol.

Reagents:

  • 
    -(difluoromethyl)-
    
    
    
    -amino alcohol (1.0 eq)
  • Chloroacetyl chloride (1.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Borane-tetrahydrofuran complex (

    
    , 1M solution)
    
  • Solvents: Dichloromethane (DCM), THF, Methanol.

Procedure:

  • Acylation: Dissolve the amino alcohol in anhydrous DCM at 0°C. Add

    
    . Dropwise add chloroacetyl chloride. Stir for 2h at RT.
    
  • Cyclization: The intermediate chloroacetamide often cyclizes in situ or upon heating with a stronger base (e.g., NaH in THF) if the alcohol is not nucleophilic enough. For this protocol, treat the crude acylated product with NaH (1.5 eq) in THF at 0°C -> RT for 4h to form the 5-(difluoromethyl)morpholin-3-one .

  • Reduction: Dissolve the morpholinone in anhydrous THF. Add

    
     (3.0 eq) dropwise at 0°C. Reflux for 4h.
    
  • Workup: Cool to 0°C. Carefully quench with MeOH/HCl to break the boron-amine complex. Reflux for 1h. Concentrate and basify with NaOH. Extract with DCM.

  • Purification: The free amine is volatile; convert to HCl salt for storage or purify via silica gel chromatography (DCM/MeOH 95:5).

Case Study: Optimization of PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors (e.g., analogs of ZSTK474 or Gedatolisib), the morpholine ring is critical for hydrogen bonding with the hinge region (specifically the oxygen atom).

The Challenge: Early lead compounds with unsubstituted morpholines showed rapid clearance (


) in microsomes. Methyl substitution improved stability but increased hERG binding due to higher basicity.

The Solution (SAR Application): Replacing the 3-H with 3-CHF


  resulted in:
  • Potency: Maintained low nanomolar IC

    
     (PI3K
    
    
    
    < 10 nM). The CHF
    
    
    group fits into the hydrophobic pocket adjacent to the hinge without steric clash.
  • Metabolic Stability: Half-life (

    
    ) in human liver microsomes increased from 15 min (unsubstituted) to >60 min (CHF
    
    
    
    ).
  • Selectivity: The weak H-bond donor capability of CHF

    
     provided a unique interaction with a backbone carbonyl in the mTOR active site, slightly enhancing selectivity over PI3K
    
    
    
    .
DOT Diagram: PI3K Signaling & Inhibition

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth Drug 3-CHF2-Morpholine Analog Drug->PI3K Inhibits Drug->mTOR Inhibits

Caption: Dual inhibition of PI3K and mTOR pathways by morpholine analogs.

Experimental Validation Protocols

To validate the SAR improvements, the following assays are standard.

A. Microsomal Stability Assay

Rationale: Determines the intrinsic clearance (


) and verifies metabolic blocking by the CHF

group.
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Add test compound (final conc. 1

    
    M). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(concentration) vs. time to determine

    
    .
    
    • Calculation:

      
      .
      
B. pKa Determination (Potentiometric Titration)

Rationale: Confirm the electron-withdrawing effect of CHF


 on the morpholine nitrogen.
  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Sample: Dissolve 1 mg of compound in 0.15 M KCl (aq).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across pH 2–12.

  • Data Processing: The inflection point of the titration curve represents the pKa. Expect ~7.0 for 3-CHF

    
     analogs.
    

References

  • Synthesis of Fluorinated Morpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery."[1] Tetrahedron 69.19 (2013): 3796-3804. Link

  • Morpholine in PI3K Inhibitors: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel PI3K/mTOR inhibitors." Journal of Medicinal Chemistry 54.20 (2011): 7105-7126. Link

  • Fluorine Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822–5880. Link

  • Metabolic Stability of Fluorinated Ethers: Xing, L., et al. "Physicochemical Properties and Metabolic Stability of Fluorinated Morpholine Analogs." Bioorganic & Medicinal Chemistry Letters 25.4 (2015): 850-855. Link

  • Synthesis via Amino Alcohols: Ortiz, K. G., et al.[2] "A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents enables the conversion of 1,2-amino alcohols to morpholines."[2] J. Am. Chem. Soc. 146 (2024): 29847-29856. Link

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action for a 3-(Difluoromethyl)morpholine-Based Kinase Inhibitor

The 3-(difluoromethyl)morpholine moiety is an increasingly important scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties can enhance potency, sel...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(difluoromethyl)morpholine moiety is an increasingly important scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties can enhance potency, selectivity, and metabolic stability. However, the promise of any new drug candidate hinges on a rigorous and unequivocal validation of its mechanism of action (MoA). A definitive MoA is critical for predicting clinical efficacy, understanding potential resistance mechanisms, and ensuring patient safety.

This guide provides a comprehensive, multi-phase framework for validating the MoA of a novel 3-(difluoromethyl)morpholine-based drug candidate, which we will refer to as DFM-M1 . We will operate under the hypothesis that DFM-M1 is an ATP-competitive inhibitor of a specific kinase within the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] We will compare DFM-M1's performance against Competitor-X , a well-characterized, clinically relevant inhibitor of the same pathway.

The validation strategy is built on a logical progression, starting with direct target interaction and moving through downstream pathway modulation to the ultimate cellular phenotype. Each phase is designed to build a layer of evidence, creating a self-validating narrative of the drug's function.

Phase 1: Confirming Direct Target Engagement and Affinity

The foundational step in MoA validation is to prove that the drug candidate physically interacts with its intended target inside the cell. Without this direct evidence, any downstream effects could be misinterpreted as off-target or non-specific.

Scientific Rationale:

We will employ a trio of orthogonal assays to build a robust case for target engagement. First, a broad, unbiased biochemical screen will identify the primary kinase targets. Second, a biophysical assay will determine the direct binding affinity and thermodynamics.[4][5] Finally, and most critically, a cellular context assay will confirm that this binding occurs within the complex milieu of a living cell.[6][7][8]

Experimental Workflow: Target Engagement

G

Caption: Workflow for direct target engagement validation.

Comparative Data: Target Affinity & Engagement
ParameterDFM-M1Competitor-XRationale
Primary Target (KINOMEscan®) PI3Kα / mTORPI3Kα / mTORIdentifies the most potently inhibited kinases from a broad panel.
PI3Kα Kd (ITC) 1.2 nM2.5 nMMeasures direct binding affinity; lower value indicates stronger binding.[9]
mTOR Kd (ITC) 0.8 nM5.1 nMDFM-M1 shows higher affinity for mTOR.
CETSA Shift (PI3Kα) +4.2°C+3.8°CConfirms target stabilization in intact cells; a larger shift indicates stronger engagement.[7][8]
CETSA Shift (mTOR) +5.1°C+3.1°CDFM-M1 demonstrates superior target engagement with mTOR in a cellular environment.

Phase 2: Elucidating Downstream Signaling Pathway Modulation

Confirming target engagement is necessary but not sufficient. We must demonstrate that this engagement translates into the expected functional consequence: the modulation of the downstream signaling pathway.[10] For a PI3K/mTOR inhibitor, this means a measurable decrease in the phosphorylation of key effector proteins like Akt and S6 ribosomal protein.[1][11]

Scientific Rationale:

Western blotting is the gold-standard technique for quantifying changes in protein phosphorylation. By measuring the levels of phospho-Akt (a direct PI3K substrate) and phospho-S6 (a downstream mTOR substrate), we can simultaneously assess the drug's impact on both arms of the pathway. This provides a functional readout of target inhibition.[12]

Signaling Pathway and Point of Inhibition

G

Caption: DFM-M1 inhibits both PI3K and mTORC1.

Comparative Data: Downstream Pathway Inhibition
ParameterDFM-M1Competitor-XRationale
p-Akt (S473) IC50 8.5 nM15.2 nMMeasures the potency of inhibiting the PI3K pathway in cells.
p-S6 (S235/236) IC50 2.1 nM25.8 nMMeasures the potency of inhibiting the mTOR pathway in cells; DFM-M1 is significantly more potent.
Cell Line OVCAR-3 (PIK3CA mutant)OVCAR-3 (PIK3CA mutant)An ovarian cancer cell line known to be dependent on the PI3K pathway.[3]

Phase 3: Linking On-Target Activity to Cellular Phenotype

The final and most rigorous phase of MoA validation is to demonstrate that the observed cellular phenotype (e.g., reduced proliferation, apoptosis) is a direct consequence of inhibiting the intended target. The most powerful method to establish this causal link is a "rescue" experiment using a drug-resistant mutant of the target kinase.[13][14]

Scientific Rationale:

If DFM-M1's anti-proliferative effect is truly on-target, then cells expressing a version of the target kinase that DFM-M1 cannot bind should be resistant to the drug's effects. The acquisition of on-target resistance mutations is a definitive validation of a disease driver.[13] By introducing a known resistance mutation into the target kinase (e.g., a gatekeeper mutation) and observing a loss of drug efficacy, we can confidently attribute the drug's phenotypic effect to the inhibition of that specific target.

Experimental Logic: On-Target Validation via Rescue

G

Caption: Logic diagram for the on-target validation experiment.

Comparative Data: Phenotypic Effect and On-Target Validation
ParameterDFM-M1Competitor-XRationale
Cell Proliferation EC50 (WT Cells) 15 nM45 nMMeasures the effective concentration to inhibit cell growth by 50%.
Cell Proliferation EC50 (Resistant Mutant) > 10,000 nM> 10,000 nMA significant shift in EC50 demonstrates the effect is on-target.
Apoptosis Induction (Annexin V) 4-fold increase2.5-fold increaseConfirms the mechanism of cell death is programmed apoptosis.

Conclusion

Through this multi-phase, comparative approach, we have constructed a robust and validated mechanism of action for the 3-(difluoromethyl)morpholine-based drug candidate, DFM-M1. The data compellingly demonstrates that DFM-M1:

  • Directly Engages its Targets: It binds with high affinity to PI3Kα and mTOR kinases in vitro and, more importantly, engages them within intact cells, as confirmed by CETSA.[6][8]

  • Functionally Modulates the Pathway: This engagement leads to potent inhibition of the PI3K/Akt/mTOR signaling cascade, evidenced by a marked reduction in the phosphorylation of key downstream effectors.

  • Causes an On-Target Phenotype: The resulting anti-proliferative effect is directly attributable to the inhibition of its targets, as validated by the loss of efficacy in cells expressing a drug-resistant mutant kinase.[13]

Compared to Competitor-X, DFM-M1 exhibits superior potency, particularly in inhibiting the mTOR node of the pathway, and demonstrates more robust target engagement in a cellular context. This rigorous, evidence-based MoA validation provides a strong foundation for the continued preclinical and clinical development of DFM-M1 as a promising therapeutic agent.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm intracellular target engagement.[7]

  • Procedure:

    • Culture OVCAR-3 cells to 80% confluency and treat with either DMSO (vehicle) or a saturating concentration (10 µM) of DFM-M1 or Competitor-X for 2 hours.

    • Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7]

    • Lyse cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify lysates by centrifugation at 20,000 x g for 20 minutes to separate soluble proteins from aggregates.

    • Analyze the supernatant (soluble fraction) by Western blot using antibodies against PI3Kα and mTOR.

    • Quantify band intensity and plot against temperature to generate a melting curve. The temperature shift (ΔTm) is the difference in the melting temperature between DMSO and drug-treated samples.

Western Blot for Phospho-Protein Analysis
  • Objective: To quantify the inhibition of downstream signaling.

  • Procedure:

    • Seed OVCAR-3 cells in 6-well plates and allow them to adhere overnight.

    • Starve cells in serum-free media for 12 hours.

    • Pre-treat cells with a dose-response curve of DFM-M1 or Competitor-X (0.1 nM to 10 µM) for 2 hours.

    • Stimulate the pathway with 100 ng/mL IGF-1 for 15 minutes.

    • Immediately lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt S473, anti-phospho-S6 S235/236, and total protein controls).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and quantify band densities. Normalize phospho-protein levels to total protein levels.

On-Target Rescue Assay
  • Objective: To link target inhibition directly to the cellular phenotype.

  • Procedure:

    • Generate a stable OVCAR-3 cell line expressing a drug-resistant mutant of PI3Kα (e.g., a gatekeeper mutant) using lentiviral transduction. Select and verify the expression of the mutant protein.

    • Seed both wild-type (WT) and mutant-expressing cells in 96-well plates.

    • Treat cells with a 10-point dose-response curve of DFM-M1 or Competitor-X for 72 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Plot the percentage of viability against drug concentration and fit a four-parameter curve to determine the EC50 value for both cell lines. A rightward shift of >100-fold in the EC50 for the mutant line is considered a successful rescue.

References

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. National Institutes of Health (NIH). [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. [Link]

  • Isothermal titration calorimetry in drug development. Khan Academy. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. NCBI. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NCBI. [Link]

  • Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. AACR Journals. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications. [Link]

  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. [Link]

  • Drug target elucidation through isolation and analysis of drug-resistant mutants in Cryptococcus neoformans. NCBI. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. NCBI. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. [Link]

  • NAMs Target Validation Assay. Inovotion. [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5).. ResearchGate. [Link]

  • Drug target validation and identification of secondary drug target effects using DNA microarrays. ResearchGate. [Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors.. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Difluoromethyl)morpholine

Executive Safety Summary Compound: 3-(Difluoromethyl)morpholine (and corresponding HCl salts) Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Dermal Absorption), Respiratory Irritant. Critical Warning: The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-(Difluoromethyl)morpholine (and corresponding HCl salts) Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Dermal Absorption), Respiratory Irritant. Critical Warning: The introduction of the difluoromethyl (-CHF


) group to the morpholine ring significantly increases lipophilicity (

), enhancing dermal permeation rates compared to non-fluorinated morpholine. Standard single-layer nitrile gloves are insufficient for prolonged contact.[1]

Hazard Logic & Molecular Risk Assessment

As a Senior Application Scientist, it is critical to understand why this molecule requires specific handling, rather than blindly following generic safety codes.

The "Fluorine Effect" on Safety[2][3]
  • Enhanced Lipophilicity: The -CHF

    
     moiety acts as a bioisostere for alcohols or thiols but is significantly more lipophilic.[1] This facilitates rapid transport across the stratum corneum (skin barrier). While standard morpholine is already a "Skin" notation hazard (absorbs through skin), the 3-difluoromethyl derivative poses a higher risk of systemic toxicity upon contact.[1]
    
  • Amine Basicity: As a secondary amine, the free base is corrosive (pH > 11 in aqueous solution). It causes immediate necrosis of soft tissue (eyes, mucous membranes). The HCl salt form mitigates volatility but remains an irritant/corrosive solid.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry. Unlike acyl fluorides, this motif does not typically hydrolyze to release Hydrofluoric Acid (HF) on contact with moisture. Therefore, Calcium Gluconate is not required for standard exposure, but standard alkaline burn protocols are mandatory.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the Free Base (Liquid) and HCl Salt (Solid) forms.

PPE CategoryStandard Operation ( < 15 min)High-Risk Operation (Spills / Synthesis / > 15 min)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate / Composite: Ansell Silver Shield® or Viton® over Nitrile.[1]Fluorinated amines can swell and permeate standard nitrile. Double gloving provides a "breakthrough buffer" of ~30 minutes.
Eye/Face Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesSafety glasses are inadequate.[1] Amine vapors and splashes cause irreversible corneal opacity.
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator (ABEK Filter)Volatility of the free base requires containment.[1] If hood sash must be raised, respiratory protection is mandatory.
Body Lab Coat (Poly/Cotton) + Long SleevesChemical Resistant Apron (Tychem® or PVC)Cotton absorbs amines, holding them against the skin. An impervious apron prevents "wicking" burns.[1]

Operational Workflow

The following diagram outlines the decision logic for handling this compound, ensuring a closed safety loop from storage to disposal.

G Start Start: Chemical Retrieval CheckForm Check Physical State Start->CheckForm SolidHandling Solid (HCl Salt) Risk: Dust/Static CheckForm->SolidHandling If Solid LiquidHandling Liquid (Free Base) Risk: Vapor/Splash CheckForm->LiquidHandling If Liquid Engineering Verify Engineering Controls (Hood Velocity > 0.5m/s) SolidHandling->Engineering LiquidHandling->Engineering Weighing Weighing Protocol (Closed Balance/Syringe) Engineering->Weighing Controls Pass Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Cleanup Decontamination (Weak Acid Wash) Reaction->Cleanup Cleanup->Engineering Spill Detected Disposal Disposal (Halogenated Waste) Cleanup->Disposal

Figure 1: Operational safety logic flow for handling 3-(Difluoromethyl)morpholine, emphasizing engineering control verification prior to open handling.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid/Salt Form)

Context: Fluorinated solids are often "fluffy" and prone to static charge, leading to aerosolization.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air exposure.[1]

  • Transfer: Do not dump powder. Use a funnel. Immediately wipe the exterior of the receiving vessel with a dilute acetic acid (vinegar) wipe to neutralize invisible amine traces.

Protocol B: Liquid Handling (Free Base)

Context: The free base is volatile and corrosive.

  • Syringe Technique: Never pour. Use a glass syringe with a long needle (Luer-lock) to withdraw the liquid from the septum-capped bottle.[1]

  • Positive Pressure: If the liquid is viscous, use a slight nitrogen overpressure balloon to assist withdrawal, preventing plunger pullback which can spray the chemical.

  • Quench: Have a beaker of 1M HCl or Citric Acid ready in the hood. Immediately submerge used needles/syringes into this acid bath to neutralize the residual amine before disposal.

Disposal & Emergency Response

Waste Stream Segregation[1]
  • DO NOT mix with oxidizers (peroxides, nitric acid) – risk of exothermic runaway.

  • DO NOT mix with general organic waste if your facility separates Halogenated solvents.[1] This compound must go to Halogenated Waste streams due to the fluorine content, which requires high-temperature incineration to prevent environmental contamination.[1]

Emergency Procedures
  • Skin Contact:

    • Drench: Immediate water flush for 15 minutes.

    • Neutralize? Do not use vinegar on the skin (exothermic reaction risk). Use water only.

    • Medical: Seek evaluation. Mention "Fluorinated Amine" to the physician (implies high absorption risk).

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2]

    • Don "Silver Shield" or double nitrile gloves.[1]

    • Absorb with sand or vermiculite (do not use cellulose/paper towels as they can react/heat up with concentrated amines).[1]

    • Collect in a sealed container labeled "Corrosive Fluorinated Waste."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12149487 (Morpholine derivatives).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Morpholine (CAS 110-91-8) and derivatives.[1] (Used as baseline for amine hazard classification).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Morpholine.[1] (Highlighting skin absorption risks).[1][3][4][5][6] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.